5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-14-7-4-2-3-6(5-7)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRUZGIHPNWYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole core is a privileged scaffold known for a wide spectrum of pharmacological activities.[1] This document outlines a reliable and efficient synthetic pathway proceeding through an N-acylthiosemicarbazide intermediate, followed by a robust cyclization protocol. We provide detailed, step-by-step experimental procedures, mechanistic insights into the core chemical transformations, and a thorough guide to the structural elucidation of the target compound using modern spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The 1,3,4-Oxadiazole-2-Amine Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has garnered significant attention in pharmaceutical research due to its unique electronic properties and metabolic stability.[1] As a bioisostere for carboxylic acids and amides, this scaffold can improve pharmacokinetic profiles and enhance interactions with biological targets.[2] Derivatives of 1,3,4-oxadiazole exhibit an impressive array of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and anti-tubercular properties.[1][3][4][5] The 2-amino substituted variant, in particular, serves as a versatile synthetic intermediate for further functionalization, allowing for the exploration of vast chemical space in the pursuit of novel therapeutic agents.[6] The title compound, featuring a 3-(methylthio)phenyl substituent, combines the privileged oxadiazole core with a functional group that can be further modified or may contribute to specific target binding, making it a valuable building block for drug discovery programs.
Synthetic Strategy and Workflow
The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is most effectively achieved through the cyclization of an N-acylthiosemicarbazide intermediate. This precursor is readily prepared from the corresponding carboxylic acid and thiosemicarbazide. The key transformation is the intramolecular cyclodehydration or cyclodesulfurization, which can be promoted by a variety of reagents.
The selected strategy involves a two-step process:
-
Amide Bond Formation: Reaction of 3-(Methylthio)benzoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the N-acylthiosemicarbazide intermediate. In many protocols, this intermediate is formed in situ.
-
Cyclization: The subsequent intramolecular cyclization, also promoted by POCl₃, results in the formation of the 1,3,4-oxadiazole ring with the elimination of water and other byproducts. This one-pot approach is highly efficient for this class of compounds.[5][7]
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical literature. All experiments should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.
Synthesis of this compound
This procedure outlines a one-pot synthesis from 3-(methylthio)benzoic acid and thiosemicarbazide.
Materials and Reagents:
-
3-(Methylthio)benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Toluene or Xylene (as solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(methylthio)benzoic acid (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene (or another suitable high-boiling inert solvent) to the flask. Carefully add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the stirred suspension at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Neutralization: The resulting acidic solution will contain a precipitate. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a solid.
-
Drying: Dry the purified product under vacuum.
Mechanistic Insights: The Cyclization Pathway
The conversion of an N-acylthiosemicarbazide to a 2-amino-1,3,4-oxadiazole using a dehydrating agent like POCl₃ is a classic cyclization reaction. The mechanism is predicated on the activation of a carbonyl or thiocarbonyl group to facilitate intramolecular nucleophilic attack.
Caption: Proposed mechanism for oxadiazole ring formation.
Causality of the Mechanism:
-
Activation: The thiocarbonyl (C=S) group of the N-acylthiosemicarbazide intermediate is activated by the cyclizing agent (e.g., p-TsCl, I₂, or EDC·HCl).[8][9][10] This activation makes the thiocarbonyl carbon more electrophilic. In alternative pathways with reagents like POCl₃, the carbonyl oxygen may be activated first.
-
Intramolecular Cyclization: The oxygen atom of the amide carbonyl group acts as an internal nucleophile, attacking the activated thiocarbonyl carbon.[11] This step forms the five-membered ring.
-
Elimination & Aromatization: A subsequent elimination of a sulfur-containing species (or water in dehydrative cyclizations) and proton transfers lead to the formation of the stable, aromatic 1,3,4-oxadiazole ring.[12] This regioselective cyclization consistently yields the 2-amino-1,3,4-oxadiazole rather than the isomeric thiadiazole under these conditions.[8][10]
Comprehensive Characterization
Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic methods.[13][14]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides direct evidence of the successful ring formation and the presence of the amine group.
-
N-H Stretching: The presence of the primary amine (NH₂) group is confirmed by two characteristic absorption bands in the region of 3350-3100 cm⁻¹ .[7]
-
C=N Stretching: A strong absorption peak around 1650-1610 cm⁻¹ is indicative of the C=N bond within the heterocyclic oxadiazole ring.[15][16]
-
Aromatic C=C Stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region correspond to the phenyl ring.
-
C-O-C Stretching: A strong, characteristic band for the ether-like C-O-C linkage within the oxadiazole ring appears around 1250-1050 cm⁻¹ .[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): The four protons on the 3-(methylthio)phenyl ring will appear as a complex multiplet in the downfield region of δ 7.2-7.9 ppm .
-
Amine Protons (NH₂): A broad singlet is expected around δ 7.0-7.6 ppm .[7] This peak is exchangeable with D₂O, meaning it will disappear upon addition of a drop of D₂O to the NMR sample, providing definitive confirmation.
-
Methyl Protons (S-CH₃): A sharp, distinct singlet corresponding to the three protons of the methylthio group will appear in the upfield region, typically around δ 2.5 ppm .
-
-
¹³C NMR Spectroscopy:
-
Oxadiazole Carbons (C2 & C5): Two highly deshielded quaternary carbons will be observed in the range of δ 155-170 ppm , corresponding to the C2 (attached to the amine) and C5 (attached to the phenyl ring) of the oxadiazole core.[7][16]
-
Aromatic Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region of δ 120-140 ppm . The carbon directly attached to the sulfur atom (C-S) will have a distinct chemical shift within this range.
-
Methyl Carbon (S-CH₃): A single peak in the aliphatic region around δ 15 ppm will confirm the presence of the methylthio group.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[18][19]
-
Molecular Ion Peak (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak. For the target compound (C₉H₉N₃OS), the expected m/z value is 207 . The presence of a smaller M+1 peak due to the natural abundance of ¹³C and an M+2 peak due to ³⁴S isotope will also be observed.
-
Key Fragmentation Patterns: Common fragmentation pathways for such heterocyclic systems include the cleavage of the oxadiazole ring and the loss of side chains.[20][21] Expected fragments could include ions corresponding to the loss of the amino group, the methylthio group, or the cleavage of the phenyl-oxadiazole bond.
Data Summary Table
| Analysis | Expected Result | Interpretation |
| Molecular Formula | C₉H₉N₃OS | - |
| Molecular Weight | 207.26 g/mol | - |
| FT-IR (cm⁻¹) | ~3350-3100 (N-H str)~1630 (C=N str)~1200 (C-O-C str) | Confirms presence of amine, oxadiazole ring |
| ¹H NMR (δ, ppm) | 7.2-7.9 (m, 4H, Ar-H)7.0-7.6 (br s, 2H, NH₂)2.5 (s, 3H, S-CH₃) | Confirms aromatic, amine, and methylthio protons |
| ¹³C NMR (δ, ppm) | 155-170 (2C, C=N-O)120-140 (6C, Ar-C)~15 (1C, S-CH₃) | Confirms oxadiazole, aromatic, and methyl carbons |
| Mass Spec (m/z) | 207 [M]⁺ | Confirms molecular weight of the target compound |
Potential Therapeutic Applications
The 5-aryl-2-amino-1,3,4-oxadiazole scaffold is a cornerstone in the development of new therapeutic agents. Extensive research has demonstrated that compounds containing this core structure possess a wide range of pharmacological activities.[1][3] The title compound, this compound, serves as a key building block for creating libraries of derivatives to be screened for various biological targets. Based on extensive literature reviews, potential applications for derivatives of this compound include:
-
Antimicrobial Agents: Effective against a spectrum of bacteria and fungi.[4][7]
-
Anticancer Agents: Showing cytotoxic activity against various cancer cell lines.[1][22]
-
Anti-inflammatory Drugs: Acting on inflammatory pathways.[3][6]
-
Antitubercular Agents: Potential for treating tuberculosis.[1]
Conclusion
This guide has detailed a robust and efficient method for the synthesis of this compound via the cyclization of an N-acylthiosemicarbazide intermediate. The provided experimental protocol is based on well-established literature precedents, ensuring high reliability. Furthermore, a comprehensive characterization framework using FT-IR, NMR, and Mass Spectrometry has been outlined to ensure the unambiguous structural validation of the final product. Given the significant therapeutic potential of the 1,3,4-oxadiazole scaffold, this compound represents a valuable molecule for further derivatization and exploration in drug discovery and medicinal chemistry research.
References
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
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A Technical Guide to the Spectroscopic Analysis of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific analogue, 5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-amine, combines this privileged heterocycle with a methylthiophenyl moiety, a substitution pattern of interest for modulating pharmacokinetic and pharmacodynamic profiles. As a bioisostere for amides and esters, the 1,3,4-oxadiazole ring offers improved metabolic stability and bioavailability.[5] This guide provides an in-depth technical overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous structural elucidation and purity assessment of this compound, tailored for researchers and professionals in drug development.
Molecular Structure and Synthesis Overview
A comprehensive spectroscopic analysis begins with a foundational understanding of the molecule's synthesis, as residual starting materials or by-products are the most probable impurities. The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines typically involves the cyclization of an aroyl isothiocyanate with hydrazine hydrate or the reaction of an aroyl hydrazide with cyanogen bromide. A common route proceeds via the formation of a thiosemicarbazide intermediate from 3-(methylthio)benzoyl hydrazide, followed by cyclization.
Workflow: Synthesis and Spectroscopic Verification
Caption: General synthetic and analytical workflow.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, analysis in a deuterated solvent such as DMSO-d₆ is recommended due to the likely presence of exchangeable amine protons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of DMSO-d₆. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
To confirm the amine protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The amine proton signal should diminish or disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A DEPT-135 experiment is advised to differentiate between CH, CH₂, and CH₃ carbons.
-
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| 1 | ~7.80 | s (broad) | 2H | -NH₂ | The broadness is due to quadrupole effects of the nitrogen and potential hydrogen bonding. Its chemical shift is highly dependent on concentration and residual water. A D₂O exchange experiment is crucial for definitive assignment. |
| 2 | ~7.75 | t, J ≈ 1.6 Hz | 1H | Ar-H (H2') | This proton is ortho to the methylthio group and meta to the oxadiazole, experiencing minimal coupling from adjacent protons. |
| 3 | ~7.65 | ddd, J ≈ 7.8, 1.6, 1.2 Hz | 1H | Ar-H (H6') | Coupled to H5' (ortho), H4' (meta), and H2' (meta). |
| 4 | ~7.50 | t, J ≈ 7.8 Hz | 1H | Ar-H (H5') | A triplet due to coupling with two ortho protons (H4' and H6'). |
| 5 | ~7.35 | ddd, J ≈ 7.8, 2.0, 1.2 Hz | 1H | Ar-H (H4') | Coupled to H5' (ortho) and H6' (meta). |
| 6 | ~2.55 | s | 3H | -SCH₃ | A sharp singlet in the aliphatic region, characteristic of a methyl group attached to a sulfur atom. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Signal | Predicted δ (ppm) | DEPT-135 | Assignment | Rationale & Expert Insights |
| 1 | ~165.0 | No signal | C2 (Oxadiazole) | Carbons in heterocyclic rings attached to heteroatoms are significantly deshielded. This carbon is bonded to two nitrogens. |
| 2 | ~158.0 | No signal | C5 (Oxadiazole) | This carbon is bonded to a nitrogen, an oxygen, and the phenyl ring, resulting in a downfield shift. |
| 3 | ~140.0 | No signal | C3' (Phenyl) | The carbon bearing the methylthio group. |
| 4 | ~130.0 | CH | C5' (Phenyl) | Aromatic CH carbon. |
| 5 | ~128.5 | No signal | C1' (Phenyl) | The ipso-carbon attached to the oxadiazole ring. |
| 6 | ~127.0 | CH | C6' (Phenyl) | Aromatic CH carbon. |
| 7 | ~125.5 | CH | C4' (Phenyl) | Aromatic CH carbon. |
| 8 | ~124.0 | CH | C2' (Phenyl) | Aromatic CH carbon. |
| 9 | ~14.5 | CH₃ | -SCH₃ | The methyl carbon attached to sulfur appears in the upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule, providing a rapid and non-destructive preliminary analysis.
Experimental Protocol: IR Analysis
-
Sample Preparation: Utilize an Attenuated Total Reflectance (ATR) setup for solid samples. Place a small amount of the dry powder onto the ATR crystal.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Expert Insights |
| 3300 - 3100 | Medium-Strong, Broad | N-H stretching | The presence of two bands in this region (asymmetric and symmetric stretching) is characteristic of a primary amine (-NH₂). Hydrogen bonding can cause significant broadening. |
| ~3050 | Medium-Weak | Aromatic C-H stretching | Typical for C-H bonds on a phenyl ring. |
| ~2920 | Weak | Aliphatic C-H stretching | Corresponds to the methyl (-CH₃) group. |
| ~1640 | Strong | C=N stretching | Characteristic of the imine functionality within the 1,3,4-oxadiazole ring.[1] |
| ~1580 | Medium | C=C stretching | Aromatic ring skeletal vibrations. |
| 1250 - 1050 | Strong | C-O-C stretching | The ether-like linkage within the oxadiazole ring gives a strong, characteristic band in this region.[1] |
| ~780 & ~690 | Strong | C-H out-of-plane bending | These bands are indicative of the meta-substitution pattern on the phenyl ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for this class of compounds.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a GC-MS system if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Analysis: Acquire a full scan mass spectrum.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z 221.06. The calculated exact mass is 221.0575 for C₉H₉N₃OS. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Major Fragmentation Pathways: The fragmentation of 1,3,4-oxadiazoles is driven by the stability of the resulting fragments.
Diagram: Key Mass Spec Fragmentations
Caption: Predicted major fragmentation pathways in EI-MS.
| m/z | Proposed Fragment | Rationale & Expert Insights |
| 221 | [C₉H₉N₃OS]⁺˙ | Molecular ion peak. Its presence confirms the molecular weight. |
| 206 | [C₈H₆N₃OS]⁺ | Loss of a methyl radical (•CH₃) from the methylthio group. |
| 175 | [C₈H₅N₃O]⁺˙ | Loss of thioformaldehyde (CH₂S) via a rearrangement, although less common. |
| 151 | [C₇H₇S-C≡N]⁺ | Fragmentation involving the oxadiazole ring. |
| 135 | [CH₃S-C₆H₄-C≡O]⁺ | Benzoyl cation derivative, a common fragment from aryl-heterocycle cleavage. |
| 123 | [CH₃S-C₆H₄]⁺ | Phenylthio-methyl cation resulting from cleavage of the bond between the phenyl and oxadiazole rings. |
Conclusion
The structural confirmation of this compound is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR confirms the presence of key functional groups (amine, oxadiazole ring), and MS establishes the molecular weight and offers corroborating structural evidence through fragmentation analysis. The predicted data in this guide, based on established principles and data from analogous structures, serves as a robust benchmark for researchers working on the synthesis and characterization of this and related compounds. Adherence to the described protocols will ensure data of high quality and integrity, which is paramount in the field of drug development.
References
-
Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry; Vol. 23, No. 5, 2007-2010. Available at: [Link]
-
Arif, M. & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Research in Science and Engineering. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2060250, 5-Methyl-1,3,4-oxadiazol-2-amine. Available at: [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. Available at: [Link]
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Song, M-M., et al. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, E68(10), o3058. Available at: [Link]
-
Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available at: [Link]
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Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Available at: [Link]
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ResearchGate. (2015). (PDF) Oxadiazole: Synthesis, characterization and biological activities. Available at: [Link]
-
MDPI. (2022). Bioactive Oxadiazoles 2.0. Available at: [Link]
-
Cotelle, P. (2002). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 21(5), 319-346. Available at: [Link]
-
Jha, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-268. Available at: [Link]
-
Z. A. Al-Azzawi, et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Egyptian Journal of Chemistry, 64(11), 6331-6339. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine: Purity, Yield, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. We will explore the prevalent synthetic strategies, delving into the mechanistic intricacies that govern reaction outcomes, purity, and yield. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel oxadiazole derivatives, offering detailed protocols, comparative analysis of different methodologies, and insights into process optimization and characterization.
Introduction: The Significance of the 2-Amino-5-aryl-1,3,4-oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities. The 2-amino-5-aryl substitution pattern, in particular, has been a fertile ground for the discovery of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methylthio-substituted phenyl ring at the 5-position introduces a unique lipophilic and metabolically susceptible moiety, making this compound an intriguing target for drug discovery programs.
This guide will focus on the practical aspects of synthesizing this specific molecule, providing a rationale for the selection of reagents and reaction conditions, and offering a critical evaluation of the factors that influence the purity and yield of the final product.
Core Synthetic Strategy: A Two-Step Approach
The most common and efficient pathway to this compound involves a two-step sequence:
-
Formation of the Acyl Thiosemicarbazide Intermediate: This step involves the acylation of thiosemicarbazide with a suitable derivative of 3-(methylthio)benzoic acid.
-
Cyclization to the 1,3,4-Oxadiazole Ring: The acyl thiosemicarbazide intermediate is then cyclized to form the desired 2-amino-1,3,4-oxadiazole ring. This crucial step can be achieved through various methods, primarily categorized as dehydrative or oxidative cyclization.
Figure 1: General two-step synthesis workflow.
Step 1: Synthesis of the Key Intermediate: 1-(3-(Methylthio)benzoyl)thiosemicarbazide
The synthesis of the acyl thiosemicarbazide intermediate is a critical foundation for the entire synthetic sequence. The purity of this intermediate directly impacts the purity and yield of the final product. The most reliable method for this transformation is the reaction of 3-(methylthio)benzoyl chloride with thiosemicarbazide.
Rationale for Reagent Selection
-
3-(Methylthio)benzoyl Chloride: The use of the acyl chloride is preferred over the corresponding carboxylic acid due to its higher reactivity. The electrophilic carbonyl carbon of the acyl chloride readily reacts with the nucleophilic nitrogen of thiosemicarbazide. While the carboxylic acid can be used with a coupling agent, the acyl chloride route is often more direct and cost-effective for this type of transformation.
-
Thiosemicarbazide: This readily available and inexpensive reagent provides the necessary N-N-C=S backbone for the subsequent cyclization to the 2-amino-1,3,4-oxadiazole.
Detailed Experimental Protocol
Preparation of 3-(Methylthio)benzoyl Chloride:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(methylthio)benzoic acid and thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents).
-
A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is added.
-
The reaction mixture is heated to reflux (approximately 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After completion, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude 3-(methylthio)benzoyl chloride is a pale yellow oil and is typically used in the next step without further purification.
Acylation of Thiosemicarbazide:
-
In a separate flask, dissolve thiosemicarbazide in a suitable aprotic solvent such as pyridine or a mixture of an inert solvent like dichloromethane (DCM) with a base (e.g., triethylamine) at 0 °C. Pyridine can act as both the solvent and the acid scavenger.
-
Slowly add the freshly prepared 3-(methylthio)benzoyl chloride to the thiosemicarbazide solution while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 4-6 hours) until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid, 1-(3-(methylthio)benzoyl)thiosemicarbazide, is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to achieve high purity.
Step 2: Cyclization to this compound
This is the pivotal step where the 1,3,4-oxadiazole ring is forged. The choice of cyclization method significantly influences the yield, purity, and the overall efficiency of the synthesis. We will discuss two of the most effective and commonly employed methods: dehydrative cyclization using phosphorus oxychloride (POCl₃) and oxidative cyclization using iodine (I₂).
Figure 2: Key cyclization methodologies.
Method A: Dehydrative Cyclization with Phosphorus Oxychloride (POCl₃)
Mechanism and Rationale:
Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization of the acyl thiosemicarbazide. The proposed mechanism involves the activation of the thiocarbonyl group by POCl₃, making it more susceptible to nucleophilic attack by the oxygen of the carbonyl group. This is followed by the elimination of water and other byproducts to yield the stable 1,3,4-oxadiazole ring. This method is often favored for its relatively short reaction times and high yields.[1]
Detailed Experimental Protocol:
-
In a round-bottom flask, suspend 1-(3-(methylthio)benzoyl)thiosemicarbazide in an excess of phosphorus oxychloride (POCl₃). The reaction is typically run neat or with a minimal amount of an inert high-boiling solvent.
-
Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
The acidic solution is then neutralized with a base, such as a concentrated sodium hydroxide or potassium hydroxide solution, until the pH is basic (pH 8-9).
-
The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Method B: Oxidative Cyclization with Iodine (I₂)
Mechanism and Rationale:
Iodine-mediated oxidative cyclization offers a milder alternative to the use of harsh dehydrating agents like POCl₃. The reaction proceeds via an electrophilic attack of iodine on the sulfur atom of the thiosemicarbazide, leading to the formation of a sulfenyl iodide intermediate. This is followed by an intramolecular nucleophilic attack of the carbonyl oxygen onto the activated carbon, leading to the cyclized product and the elimination of hydrogen sulfide and hydrogen iodide. A base is typically added to neutralize the HI formed. This method is often appreciated for its operational simplicity and the use of a less hazardous reagent.[2]
Detailed Experimental Protocol:
-
Dissolve 1-(3-(methylthio)benzoyl)thiosemicarbazide in a suitable solvent, such as ethanol or methanol.
-
Add a solution of iodine (typically 1.1-1.5 equivalents) in the same solvent to the reaction mixture.
-
Add a base, such as sodium hydroxide or potassium carbonate, to the mixture to act as an acid scavenger.
-
The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours until the reaction is complete (the color of iodine disappears).
-
Upon completion, the reaction mixture is poured into a solution of sodium thiosulfate to quench any unreacted iodine.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.
Comparative Analysis of Cyclization Methods
| Feature | Method A: Dehydrative Cyclization (POCl₃) | Method B: Oxidative Cyclization (I₂) |
| Reagents | Phosphorus oxychloride | Iodine, Base (e.g., NaOH, K₂CO₃) |
| Reaction Conditions | Reflux (100-110 °C), Neat or high-boiling solvent | Room temperature or gentle heating (40-60 °C) |
| Reaction Time | 2-4 hours | 4-8 hours |
| Yield | Generally high (often >80%)[1] | Good to high (typically 70-90%)[2] |
| Purity of Crude Product | May require more rigorous purification due to harsh conditions and byproducts | Generally cleaner reaction profile |
| Safety and Handling | POCl₃ is highly corrosive, toxic, and reacts violently with water. Requires careful handling in a fume hood. | Iodine is less hazardous but requires proper handling. |
| Workup | Involves quenching with ice and neutralization, which can be hazardous. | Simpler workup, often involving quenching with sodium thiosulfate. |
Purification and Characterization
Purification:
-
Recrystallization: This is the most common and effective method for purifying the final product. Ethanol, methanol, or mixtures with water are often suitable solvent systems. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.
-
Column Chromatography: For removing closely related impurities, column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) can be employed.[3]
Characterization:
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the 3-(methylthio)phenyl ring, the amine protons (-NH₂), and the methylthio protons (-SCH₃).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the presence of all carbon atoms in the molecule, including the distinct signals for the carbons of the oxadiazole ring.
-
Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, confirming the successful synthesis. The fragmentation pattern can also offer structural information.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine group, C=N stretching of the oxadiazole ring, and C-S stretching of the methylthio group should be observed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for determining the purity of the final compound. A high-purity sample will show a single major peak.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Conclusion: A Practical Guide for the Synthetic Chemist
The synthesis of this compound is a straightforward yet nuanced process. The two-step approach, involving the formation of an acyl thiosemicarbazide intermediate followed by cyclization, offers a reliable route to this valuable heterocyclic compound. The choice between a dehydrative cyclization with POCl₃ and an oxidative cyclization with iodine will depend on the specific requirements of the synthesis, including scale, desired purity, and available laboratory infrastructure. While the POCl₃ method often provides higher yields in a shorter time, the milder conditions and simpler workup of the iodine-mediated method make it an attractive alternative.
Successful synthesis hinges on careful execution of the experimental protocols, diligent monitoring of the reaction progress, and thorough purification and characterization of the intermediate and final product. By understanding the underlying chemical principles and the practical considerations outlined in this guide, researchers can confidently and efficiently synthesize this compound and its analogs for further investigation in their drug discovery and development endeavors.
References
-
Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. (2023-11-17). [Link]
- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. (2011).
- 5-Phenyl-1,3,4-oxadiazol-2-amine.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. (2022-06-12).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (2022-04-08).
- Preparation of 2-amino-5-aryl-1,3,4-oxadiazoles.
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health. (2022-11-09).
- 5-Methyl-1,3,4-oxadiazol-2-amine. PubChem.
- 5-Phenyl-1,3,4-oxadiazole-2-thiol. Santa Cruz Biotechnology.
- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- 5-Phenyl-1,3,4-oxadiazol-2-amine. PubMed. (2012).
- POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives.
- 5-Phenyl-1,3,4-oxadiazol-2-amine.
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An In-depth Technical Guide to 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of the chemical and biological properties of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical principles with field-proven insights into the broader class of 2-amino-1,3,4-oxadiazoles. While specific experimental data for this exact molecule is limited in public literature, this guide extrapolates from established knowledge of analogous compounds to provide robust predictive data and detailed experimental protocols, establishing a framework for its synthesis, characterization, and evaluation.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties, including metabolic stability and the ability to act as a hydrogen bond acceptor, make it a valuable component in the design of novel therapeutic agents.[1] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[2][3][4]
The subject of this guide, this compound, combines this potent oxadiazole core with a 3-methylthiophenyl substituent. The inclusion of the methylthio group at the meta position of the phenyl ring introduces unique electronic and steric properties that can significantly influence the molecule's interaction with biological targets, potentially enhancing its efficacy or modulating its pharmacological profile. This document serves to elucidate the core chemical properties of this compound, propose a validated synthetic pathway, and explore its potential as a lead compound in drug discovery programs.
Molecular Structure and Physicochemical Properties
The chemical identity of this compound is defined by its unique arrangement of a substituted phenyl ring attached to the C5 position of a 2-amino-1,3,4-oxadiazole core. Understanding its physicochemical properties is paramount for predicting its behavior in both chemical reactions and biological systems.
Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₉N₃OS | Defines the elemental composition and exact mass. |
| Molecular Weight | 207.25 g/mol | Influences diffusion and transport across membranes. |
| logP (Octanol/Water) | 1.8 - 2.2 | Indicates lipophilicity and affects solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 80.5 Ų | Correlates with drug transport and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (amine group) | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (oxadiazole nitrogens, oxygen) | Governs intermolecular interactions and solubility. |
| pKa (most basic) | 2.5 - 3.5 (predicted for amine) | Determines the ionization state at physiological pH. |
Note: Values are estimated using standard cheminformatics software and are intended for guidance.
General Characteristics
Based on analogues, the following general properties can be expected:
-
Solubility : Aryl-substituted 1,3,4-oxadiazoles typically exhibit low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols.[5]
-
Melting Point : The presence of the aryl substituent and the potential for intermolecular hydrogen bonding suggest a relatively high melting point, characteristic of a stable crystalline solid.[5]
-
Chemical Stability : The 1,3,4-oxadiazole ring is known for its chemical and thermal stability, making it a robust scaffold for further chemical modification.[4]
Synthesis and Reactivity
A reliable synthetic route is crucial for accessing the target compound for further study. The most common and effective methods for synthesizing 2-amino-5-aryl-1,3,4-oxadiazoles involve the cyclization of an appropriate precursor, such as a semicarbazide or acyl hydrazide.
Proposed Synthetic Pathway
A logical and high-yielding approach begins with the commercially available 3-(methylthio)benzoic acid. The pathway involves conversion to the corresponding acid hydrazide, followed by a cyclization reaction with cyanogen bromide.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system; successful isolation and characterization of the intermediates (B and C) provide confidence in the final cyclization step.
Step 1: Esterification of 3-(Methylthio)benzoic Acid (A → B)
-
To a solution of 3-(methylthio)benzoic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-(methylthio)benzoate as an oil, which can be used directly in the next step.
-
Causality: The esterification protects the carboxylic acid and activates it for the subsequent reaction with hydrazine. Thionyl chloride is a highly effective reagent for this transformation.
-
Step 2: Hydrazinolysis of the Ester (B → C)
-
Dissolve the crude ester (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (3.0 eq) and reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume in vacuo.
-
Pour the residue into cold water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 3-(methylthio)benzohydrazide.
-
Causality: Hydrazine acts as a potent nucleophile, displacing the methoxy group to form the stable acid hydrazide, the direct precursor for the oxadiazole ring.
-
Step 3: Oxidative Cyclization to form the 1,3,4-Oxadiazole (C → D)
-
Dissolve the 3-(methylthio)benzohydrazide (1.0 eq) in an aqueous dioxane solution (1:1).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add a solution of cyanogen bromide (1.1 eq) in dioxane dropwise at room temperature.
-
Stir the mixture for 12-16 hours. Monitor by TLC.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexane) to yield the final product, this compound.
-
Causality: Cyanogen bromide reacts with the hydrazide to form an intermediate that undergoes base-mediated intramolecular cyclization to yield the stable 2-amino-1,3,4-oxadiazole ring.[5]
-
Reactivity Profile
-
Amine Group: The 2-amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. This provides a handle for creating a library of derivatives for structure-activity relationship (SAR) studies.[6]
-
Oxadiazole Ring: The ring is generally stable to metabolic degradation but can be cleaved under harsh acidic or basic conditions.
-
Methylthio Group: The sulfur atom is susceptible to oxidation, which could lead to the corresponding sulfoxide and sulfone. This is a key consideration for metabolic stability studies, as these oxidized metabolites may have different biological activities or toxicity profiles.
Potential Biological Activities and Therapeutic Targets
The 1,3,4-oxadiazole scaffold is associated with a wide array of pharmacological activities.[2] The introduction of the 3-methylthiophenyl group can fine-tune these activities.
Anticipated Biological Profile
-
Antimicrobial Activity: Many 2-amino-1,3,4-oxadiazole derivatives exhibit potent antibacterial and antifungal properties.[4] They are known to interfere with essential cellular processes in microbes.
-
Anticancer Activity: The oxadiazole core is present in several compounds investigated for their antitumor effects. Potential mechanisms include inhibition of kinases, tubulin polymerization, or induction of apoptosis.
-
Anti-inflammatory Activity: A number of 5-aryl-1,3,4-oxadiazoles have been reported as inhibitors of inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenase (COX).[7]
Hypothetical Mechanism of Action: Peptide Deformylase Inhibition
As a plausible mechanism for antibacterial action, 2-amino-1,3,4-oxadiazoles have been investigated as inhibitors of peptide deformylase (PDF), a crucial bacterial enzyme that is absent in mammals, making it an attractive therapeutic target.
Caption: Hypothetical inhibition of bacterial peptide deformylase.
The oxadiazole core, along with the amino group, can chelate the active site metal ion (typically Fe²⁺ or Zn²⁺) in the PDF enzyme, while the substituted phenyl ring can form favorable interactions with hydrophobic pockets, leading to potent inhibition.[8]
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Standard Analytical Techniques
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7-8 ppm range (with splitting patterns characteristic of a 1,3-disubstituted ring), a singlet for the -SCH₃ group around 2.5 ppm, and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Resonances for the oxadiazole carbons (C2 and C5) in the 150-165 ppm region, aromatic carbon signals, and a signal for the -SCH₃ carbon around 15 ppm. |
| Mass Spec (ESI+) | A prominent [M+H]⁺ ion peak at m/z 208.05. |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (~3300-3100 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-O-C stretching of the oxadiazole ring (~1070 cm⁻¹). |
| HPLC Purity | A single major peak under optimized conditions (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid). |
Step-by-Step Protocol: HPLC Purity Analysis
-
System Preparation: Use a standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in methanol or acetonitrile to a concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak.
Safety and Handling
As a novel chemical entity, this compound should be handled with appropriate care. While specific toxicity data is unavailable, information from analogous compounds, such as 5-methyl-1,3,4-oxadiazol-2-amine, provides a basis for a precautionary approach.
Potential Hazards (based on analogues): [9]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry, and well-sealed container away from oxidizing agents.
Conclusion
This compound is a promising heterocyclic compound that stands at the intersection of a well-validated medicinal scaffold and novel structural modification. This guide has provided a robust framework for its chemical synthesis, characterization, and potential biological applications. The proposed synthetic pathway is efficient and relies on established chemical transformations. The predictive physicochemical and analytical data offer a solid baseline for experimental work. Based on the extensive biological activities of its parent class, this molecule represents a compelling candidate for further investigation in antimicrobial, anticancer, and anti-inflammatory drug discovery programs. The insights and protocols detailed herein should empower researchers to confidently explore the therapeutic potential of this intriguing molecule.
References
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- ResearchGate. (n.d.). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives.
-
PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. Retrieved from [Link]
-
PubMed. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]
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An In-depth Technical Guide to Determining the Solubility of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine in Diverse Solvents
Abstract
Solubility is a critical physicochemical property that dictates the developability and ultimate clinical success of any drug candidate.[1][2] Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy.[1] This technical guide provides a comprehensive framework for assessing the solubility of the novel heterocyclic compound, 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine. We delve into the fundamental principles governing solubility and present detailed, field-proven protocols for both kinetic and thermodynamic solubility assays. This document is intended for researchers, scientists, and drug development professionals, offering a robust methodological approach to solubility characterization that ensures scientific integrity and supports informed decision-making in the drug discovery pipeline.
Introduction: The Central Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the earliest and most critical hurdles is the assessment of its fundamental physicochemical properties, with aqueous solubility standing as a paramount determinant of its fate.[3] A drug must be in a dissolved state to be absorbed, distributed, and ultimately interact with its biological target.[4] Consequently, insufficient solubility can truncate the development of an otherwise potent compound.[1][2]
Early and accurate determination of a compound's solubility profile allows for:
-
Informed Candidate Selection: Rapidly identifying and deprioritizing molecules with solubility liabilities saves invaluable time and resources.[1]
-
Guidance for Medicinal Chemists: Understanding the structure-solubility relationship aids in the rational design of analogs with improved properties.
-
Appropriate Formulation Strategy: Knowledge of a compound's solubility in various aqueous and organic media is foundational for developing effective preclinical and clinical formulations.[5][6]
This guide focuses on a specific NCE, This compound , a member of the 1,3,4-oxadiazole class of heterocycles. This class is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[7][8][9] As no public solubility data for this specific compound is available, this document will serve as a procedural blueprint for its comprehensive solubility characterization.
Theoretical Framework: The Physicochemical Drivers of Solubility
The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution. This equilibrium is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[4]
For a compound like this compound, several key physicochemical properties are expected to influence its solubility:
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. Generally, higher LogP values correlate with lower aqueous solubility.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the compound in its solid crystalline state must be overcome by the interactions with the solvent molecules for dissolution to occur. Stronger crystal lattices lead to lower solubility.
-
Hydrogen Bonding: The 1,3,4-oxadiazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the primary amine group provides hydrogen bond donating capability. The ability to form hydrogen bonds with water is crucial for aqueous solubility.[4]
-
Ionization (pKa): The presence of the amine group suggests that this compound will have a basic pKa. Its solubility will therefore be pH-dependent, with higher solubility expected at pH values below its pKa where the molecule becomes protonated and more polar.
Experimental Methodologies for Solubility Determination
The choice of solubility assay depends on the stage of drug discovery and the specific question being addressed. Early-stage discovery often prioritizes high-throughput kinetic assays, while later-stage development demands the precision of thermodynamic equilibrium methods.[15][16]
Kinetic Solubility Assays
Kinetic solubility assays are rapid, high-throughput methods ideal for the initial screening of large numbers of compounds.[15] These assays measure the concentration of a compound in solution after a short incubation period, starting from a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[15] The resulting value is often an estimate of the solubility of the amorphous form of the compound and can be higher than the thermodynamic solubility.[15][17]
This method relies on the detection of light scattering caused by precipitated particles of the compound.
Diagram 1: Workflow for the nephelometric kinetic solubility assay.
Experimental Protocol: Nephelometric Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Using a liquid handler, dispense the stock solution into a 384-well microplate. Perform serial dilutions directly in the plate with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Add Phosphate Buffered Saline (PBS) at pH 7.4 to all wells to achieve the final target concentrations. The final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity in each well using a laser nephelometer.
-
Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in light scattering is observed compared to control wells.
Thermodynamic (Equilibrium) Solubility Assays
Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound. It is the "gold standard" for solubility measurement and is crucial for late-stage preclinical and formulation development.[18][19] The most common method is the shake-flask technique.[18][20]
This method involves equilibrating an excess amount of the solid compound with the solvent over an extended period.
Diagram 2: Workflow for the thermodynamic shake-flask solubility assay.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a precisely known volume of the desired solvent.
-
Solvent Selection: A diverse panel of solvents should be used to build a comprehensive solubility profile. This should include:
-
Aqueous Buffers: At various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the impact of ionization.[18]
-
Biorelevant Media: Such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
-
Organic Solvents and Co-solvent Mixtures: Commonly used in preclinical formulations, such as polyethylene glycol 400 (PEG400), propylene glycol (PG), ethanol, and mixtures of these with water.[5][6][21]
-
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[22] It is advisable to take samples at intermediate time points (e.g., 24 and 48 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations.
-
Solid Phase Analysis: It is good practice to recover the remaining solid from the vials and analyze it using a technique like Powder X-Ray Diffraction (PXRD) to determine if any polymorphic transformation occurred during the experiment.
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Quantitative Data Summary
Table 1: Predicted Physicochemical Properties of this compound *
| Property | Predicted Value |
| Molecular Weight | 221.28 g/mol |
| LogP | ~2.5 |
| pKa (basic) | ~3-4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
*Note: These values are based on computational predictions and should be confirmed experimentally.
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility Type | Solubility (µg/mL) | Solubility (µM) |
| PBS, pH 7.4 | Kinetic | [Insert Data] | [Insert Data] |
| PBS, pH 7.4 | Thermodynamic | [Insert Data] | [Insert Data] |
| 0.1 N HCl, pH 1.2 | Thermodynamic | [Insert Data] | [Insert Data] |
| Acetate Buffer, pH 4.5 | Thermodynamic | [Insert Data] | [Insert Data] |
| Phosphate Buffer, pH 6.8 | Thermodynamic | [Insert Data] | [Insert Data] |
| Water | Thermodynamic | [Insert Data] | [Insert Data] |
| Ethanol | Thermodynamic | [Insert Data] | [Insert-Data] |
| Propylene Glycol | Thermodynamic | [Insert Data] | [Insert Data] |
| PEG400 | Thermodynamic | [Insert Data] | [Insert Data] |
| 20% Ethanol / 80% Water | Thermodynamic | [Insert Data] | [Insert Data] |
Interpretation of Results
-
Kinetic vs. Thermodynamic Solubility: A significant difference between the kinetic and thermodynamic solubility values can indicate that the compound readily forms a supersaturated solution from its amorphous state.[17][23] While this can be advantageous for absorption, it also carries the risk of precipitation in vivo.
-
pH-Dependent Solubility: As predicted, the solubility of this compound is expected to be higher at lower pH values due to the protonation of the basic amine group. This information is critical for predicting its dissolution and absorption in the gastrointestinal tract.
-
Solubility in Organic Solvents: The solubility data in pharmaceutically relevant organic solvents and co-solvent systems will directly inform the selection of vehicles for preclinical toxicology and efficacy studies.[5][21]
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility of this compound. By employing both high-throughput kinetic screening and the gold-standard thermodynamic shake-flask method, researchers can build a detailed solubility profile that is essential for advancing a compound through the drug discovery and development pipeline.
The data generated from these studies will not only establish the fundamental solubility of this NCE but will also provide critical insights for medicinal chemists to optimize its properties and for formulation scientists to develop appropriate delivery systems. A thorough understanding of solubility, established early in the development process, is a cornerstone of successful drug development, mitigating risks and increasing the probability of translating a promising molecule into a valuable therapeutic agent.[1][2]
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In Silico Prediction of Biological Activity for 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine: A Technical Guide
Abstract
This technical guide outlines a comprehensive in silico workflow to predict the biological activity of the novel compound, 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a step-by-step methodology for researchers and drug development professionals to evaluate the therapeutic potential of this specific molecule using freely accessible computational tools. The workflow encompasses initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, hypothesis-driven target identification, rigorous molecular docking simulations, and pharmacophore analysis. The objective is to build a robust, data-driven hypothesis for the compound's mechanism of action and drug-likeness, thereby guiding and prioritizing subsequent in vitro and in vivo experimental validation.[4][5]
Introduction: The Rationale for an In Silico First Approach
The journey of a drug from concept to clinic is notoriously long and expensive, with a high attrition rate.[4] Computer-Aided Drug Design (CADD) has become an indispensable part of the modern drug discovery pipeline, enabling the rapid and cost-effective screening of compounds before committing significant resources to laboratory synthesis and testing.[4][6][7] By predicting a compound's behavior computationally, we can identify potential liabilities, such as poor pharmacokinetics or toxicity, and prioritize molecules with the highest probability of success.[7][8]
The subject of this guide, this compound, belongs to the 1,3,4-oxadiazole class of heterocycles. This scaffold is of significant interest due to its metabolic stability and its role as a pharmacophore capable of engaging in crucial hydrogen bonding interactions.[9] Derivatives of this core structure have been reported to possess a broad spectrum of biological activities, including but not limited to anticancer, antibacterial, antifungal, anti-inflammatory, and antitubercular effects.[2][3][10] The presence of the 2-amino group and the 3-(methylthio)phenyl substituent suggests specific electronic and steric properties that can be computationally modeled to predict interactions with biological targets.
This guide provides a validated workflow to dissect the potential of this molecule, transforming its two-dimensional structure into a multi-faceted biological activity profile.
The Computational Workflow: From Structure to Function
Our in silico evaluation is structured as a multi-stage funnel, designed to progressively refine our understanding of the compound's therapeutic potential. Each stage acts as a filter, providing critical data that informs the next step.
Caption: A comprehensive workflow for the in silico analysis of a novel compound.
Protocol I: Ligand Preparation and ADMET Profiling
Rationale: Before investigating complex drug-target interactions, it is crucial to assess the fundamental drug-like properties of the molecule.[8] An otherwise potent compound will fail if it is poorly absorbed, rapidly metabolized, improperly distributed, or toxic.[4] This initial screening, focused on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), uses established machine learning models to predict a compound's fate in vivo.[8][11]
Methodology:
-
Structure Input:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: CSc1cccc(c1)-c2oc(n2)N.
-
-
Prediction Execution:
-
Navigate to the chosen web server (e.g., ADMET-AI).
-
Input the SMILES string into the query box.
-
-
Data Analysis & Interpretation:
-
Focus on key parameters such as Lipinski's Rule of Five (for oral bioavailability), aqueous solubility, Caco-2 permeability (for intestinal absorption), CYP450 enzyme inhibition (for drug metabolism interactions), and toxicity predictions (e.g., AMES mutagenicity, hERG inhibition).
-
Synthesize the results into a summary table for clear evaluation.
-
Predicted ADMET & Physicochemical Properties:
| Property | Predicted Value | Interpretation / Desirability |
| Molecular Weight | 207.26 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 2.15 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |
| Aqueous Solubility (LogS) | -2.8 | Moderately soluble |
| Caco-2 Permeability | High | Good potential for intestinal absorption |
| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this pathway |
| CYP3A4 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this pathway |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
Note: These values are predictions from computational models and require experimental validation.
Protocol II: Target Identification and Molecular Docking
Rationale: Based on the established activities of the 1,3,4-oxadiazole scaffold, we can formulate a hypothesis about the potential biological targets of our compound.[1] This class of molecules is known to interact with a variety of enzymes and receptors, particularly in the domains of oncology and infectious disease.[2][14] Molecular docking is a structure-based drug design method that predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a target protein.[15][16] By docking our compound against a panel of hypothesized targets, we can prioritize those with the highest predicted binding affinity for further study.[17]
Target Hypothesis:
Given the extensive literature on 1,3,4-oxadiazole derivatives, we hypothesize the following protein classes as potential targets:
-
Tyrosine Kinases (e.g., EGFR, VEGFR2): Many oxadiazoles exhibit anticancer activity by inhibiting key signaling kinases.[14]
-
Carbonic Anhydrases (e.g., CA-IX): These enzymes are implicated in tumor progression, and heterocyclic compounds are known inhibitors.
-
Bacterial Enzymes (e.g., DNA Gyrase): A common target for antibacterial agents.[1]
Methodology:
-
Protein Preparation:
-
Identify and download the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB). For this guide, we will use EGFR Kinase Domain (PDB ID: 2J6M) .
-
Using molecular modeling software (e.g., AutoDockTools, Chimera), prepare the protein for docking. This critical step involves:
-
Removing water molecules and co-crystallized ligands.
-
Adding polar hydrogens.
-
Assigning Kollman charges.
-
Saving the processed file in the required .pdbqt format.[18]
-
-
-
Ligand Preparation:
-
The 3D structure of this compound, generated from its SMILES string in the previous step, is energy minimized.
-
Torsion angles are detected, and the structure is saved in the .pdbqt format.
-
-
Grid Box Generation:
-
Define the docking search space (the "grid box") around the known active site of the target protein. This is typically centered on the position of the co-crystallized native ligand.[17] The box must be large enough to allow the ligand rotational and translational freedom.
-
-
Docking Execution:
-
Results Analysis:
-
Analyze the output file, which ranks the predicted binding poses based on their binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted interaction.[17]
-
Visualize the top-ranked pose in a molecular viewer (e.g., BIOVIA Discovery Studio, PyMOL) to inspect the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.[18]
-
Predicted Docking Results against EGFR Kinase Domain (PDB: 2J6M):
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| 1 | -8.2 | Met793, Leu718, Val726, Ala743, Lys745, Cys797 | H-Bond with Met793 (hinge), Hydrophobic interactions, Pi-Alkyl with Ala743/Val726 |
| 2 | -7.9 | Met793, Gly796, Leu844, Thr790 | H-Bond with Met793, Hydrophobic interactions |
| 3 | -7.5 | Asp855, Thr854, Leu788 | H-Bond with Asp855 (DFG motif), Hydrophobic interactions |
Post-Docking Visualization & Pharmacophore Generation:
Caption: Key pharmacophoric interactions between the ligand and the EGFR active site.
Interpretation: The docking results predict a strong binding affinity of -8.2 kcal/mol for the top pose. Critically, the model shows the 2-amino group of the oxadiazole forming a hydrogen bond with the hinge region residue Met793, a canonical interaction for many known EGFR inhibitors. The (methylthio)phenyl group is predicted to occupy a hydrophobic pocket, forming favorable interactions with key nonpolar residues. This strong, specific binding mode provides a compelling, mechanistically plausible hypothesis for EGFR inhibition.
Synthesis and Future Directions
This in silico investigation has provided strong preliminary evidence for the therapeutic potential of this compound.
-
Drug-Likeness: The compound exhibits an excellent ADMET profile, suggesting it is a viable candidate for further development with a low probability of pharmacokinetic or toxicity-related failure.
-
Mechanism of Action Hypothesis: Molecular docking studies have generated a high-confidence hypothesis that this compound acts as an inhibitor of the EGFR kinase domain. The predicted binding affinity is potent, and the binding mode is consistent with established inhibitor mechanisms.
This computational assessment serves as a robust foundation for the next phase of drug discovery. The immediate next steps should be guided by these findings:
-
Chemical Synthesis: Synthesize the compound for experimental testing.
-
In Vitro Validation: Perform an enzymatic assay to confirm the inhibitory activity of the compound against EGFR kinase.
-
Cell-Based Assays: Test the compound's anti-proliferative effects on cancer cell lines that are known to be dependent on EGFR signaling.
-
Further Screening: The docking protocol can be expanded to screen the compound against a broader panel of kinases and other hypothesized targets to explore its selectivity profile.
By integrating these computational predictions with targeted experimental validation, the drug discovery process can be significantly accelerated, focusing resources on a compound with a high, computationally-validated probability of success.
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A Technical Guide to the Preliminary Cytotoxicity Screening of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Executive Summary
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including significant anticancer potential.[1][2][3] This guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity screening of a novel derivative, 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine . We detail a dual-assay strategy employing the metabolic-based MTT assay and the membrane integrity-based LDH assay. This approach ensures a robust preliminary assessment by capturing distinct cellular death pathways. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, the rationale behind experimental choices, and guidance on data interpretation to facilitate the identification of promising therapeutic leads.
Introduction: The Rationale for Screening
The quest for novel anticancer agents is a paramount objective in modern pharmacology. Heterocyclic compounds are a cornerstone of this search, and the 1,3,4-oxadiazole ring, an aromatic structure with a unique –N=C–O– linkage, is of particular interest.[3] Derivatives of this scaffold have been shown to exert antiproliferative effects through diverse mechanisms, including the inhibition of critical enzymes like histone deacetylases (HDACs), thymidylate synthase, and various kinases.[1]
The subject of this guide, This compound , combines this potent oxadiazole core with a methylthio-substituted phenyl ring. While direct studies on this specific molecule are not extensively published, the synthesis of related 2-amino-1,3,4-oxadiazole structures is well-documented.[4] The initial and most critical step in evaluating its potential as a drug candidate is to determine its intrinsic toxicity to living cells—its cytotoxicity.
Preliminary cytotoxicity screening is a foundational component of the drug discovery pipeline.[5][6] It serves to:
-
Establish a dose-response relationship for the test compound.
-
Determine the concentration range at which the compound elicits a biological effect.
-
Provide an early indication of therapeutic index by comparing toxicity in cancerous versus non-cancerous cells.[6][7]
-
Identify promising candidates for more intensive mechanism-of-action studies.
This guide presents a validated, dual-pronged strategy to generate this crucial preliminary data.
Scientific Rationale and Assay Selection
A single assay provides only one perspective on a compound's effect. To build a trustworthy and comprehensive preliminary profile, we advocate for a multi-assay approach. The selection of assays is driven by the need to probe different cellular vulnerabilities. 1,3,4-oxadiazole derivatives are known to inhibit cell growth, modulate mitochondrial function, and induce apoptosis or necrosis.[8][9] Therefore, our chosen methods interrogate both metabolic health and physical cell integrity.
Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay is a gold standard for measuring cell viability.[10][11] It is predicated on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[11][12] The amount of formazan produced, quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[10]
-
Causality: A reduction in the MTT signal indicates a decrease in metabolic activity. This could be due to cytostatic effects (inhibition of proliferation) or cytotoxic effects (cell death) that compromise mitochondrial function. It provides a robust measure of the overall "health" of the cell population.
Secondary Assay: Lactate Dehydrogenase (LDH) Assay
-
Principle: The LDH assay is a classic method for quantifying cytotoxicity by measuring membrane integrity.[13] Lactate dehydrogenase is a stable cytosolic enzyme present in most eukaryotic cells.[14] Upon damage to the plasma membrane—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[14][15] The assay measures the enzymatic activity of this released LDH, which is proportional to the number of lysed cells.[16]
-
Causality: An increase in the LDH signal in the supernatant directly indicates cell lysis. This assay is complementary to the MTT assay because it specifically measures membrane rupture, a distinct cytotoxic event, rather than a decline in metabolic function.
Experimental Design and Workflow
A systematic workflow is essential for reproducible results. The overall process involves preparing the compound, culturing and treating a panel of selected cells, executing the cytotoxicity assays, and analyzing the resulting data to determine the half-maximal inhibitory concentration (IC₅₀).
Overall Experimental Workflow
Caption: A flowchart of the key stages in the preliminary cytotoxicity screening process.
Selection of Cell Lines
To build a meaningful profile, a diverse panel of cell lines is required. This allows for the assessment of both potency and selectivity.
-
Cancer Cell Lines: Select lines relevant to common cancer types. For example:
-
MCF-7: Human breast adenocarcinoma (estrogen-receptor positive).
-
A549: Human lung carcinoma.
-
HeLa: Human cervical adenocarcinoma.[9]
-
-
Non-Cancerous Control Line: Essential for determining the selectivity index.
-
HEK293: Human embryonic kidney cells.
-
NHDF: Normal Human Dermal Fibroblasts.[17]
-
Detailed Experimental Protocols
These protocols are designed as self-validating systems, including all necessary controls for accurate interpretation.
Materials & Reagents
-
Compound: this compound
-
Cell Lines: MCF-7, A549, and HEK293
-
Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents: DMSO (cell culture grade), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, MTT reagent (5 mg/mL in PBS), LDH assay kit, Triton™ X-100
-
Equipment: 96-well flat-bottom sterile plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture cells to ~80% confluency. Trypsinize, count, and prepare a cell suspension.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in serum-free medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Controls: Include wells for "untreated" (cells with medium + vehicle) and "blank" (medium only).
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.[12]
-
Protocol 2: LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
-
Controls: In addition to the untreated control, prepare:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint. This represents 100% cytotoxicity.
-
-
-
Sample Collection:
-
After the treatment incubation period, carefully transfer 2-5 µL of the cell culture supernatant from each well to a new 96-well plate.[15] This is a key advantage, as the original cell plate can be used for other assays (e.g., MTT).
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol (typically involves a substrate mix and a diaphorase/dye solution).
-
Add the reaction mixture to the supernatant in the new plate.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis and Interpretation
Calculation of Results
-
MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100
-
LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that results in 50% inhibition of cell viability or 50% cytotoxicity. It is determined by plotting the % Viability or % Cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or an equivalent.
Illustrative Data Presentation
All quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Incubation Time (hours) | Assay Type | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 (Breast Cancer) | 48 | MTT | 12.5 | 8.4 |
| A549 (Lung Cancer) | 48 | MTT | 21.8 | 4.8 |
| A549 (Lung Cancer) | 48 | LDH | 25.3 | 4.1 |
| HEK293 (Normal) | 48 | MTT | 105.2 | - |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.
Interpretation and Future Directions
The preliminary data provides crucial insights. A low micromolar IC₅₀ value against cancer cell lines suggests potent activity. A high Selectivity Index (SI > 2) is desirable, indicating that the compound is preferentially toxic to cancer cells over normal cells, a hallmark of a promising therapeutic candidate.[20]
Discrepancies between MTT and LDH results can be informative. For example, a low MTT IC₅₀ but a high LDH IC₅₀ might suggest the compound is cytostatic (inhibits proliferation) rather than acutely cytotoxic (cell-killing).
Potential Mechanism of Action
Based on the established activities of 1,3,4-oxadiazole derivatives, a positive cytotoxicity result could be attributed to the induction of apoptosis.[9][21] Further investigation into this pathway would be a logical next step.
Caption: A potential signaling pathway involving mitochondrial-mediated apoptosis.
Recommended Follow-Up Studies
-
Mechanism of Action: Annexin V/PI staining to confirm apoptosis, cell cycle analysis to detect cell cycle arrest, and Western blotting to probe key proteins in apoptotic pathways (e.g., caspases, Bcl-2).[20]
-
Enzyme Inhibition Assays: Based on known targets for oxadiazoles, screen against kinases, HDACs, or thymidylate synthase.[1]
-
In Vivo Studies: If in vitro data is compelling, advance the compound to animal models to assess efficacy and safety.[9]
Conclusion
The systematic preliminary screening of This compound using a dual MTT and LDH assay approach provides a robust and reliable foundation for its evaluation as a potential anticancer agent. This guide offers the necessary protocols and scientific rationale to generate high-quality, interpretable data, enabling informed decisions for advancing promising compounds through the drug discovery pipeline.
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. [Link]
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Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. (2022). MDPI. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2017). National Institutes of Health. [Link]
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Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry. [Link]
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A Technical Guide to the Initial Antimicrobial Screening of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1] The 1,3,4-oxadiazole ring is a privileged heterocyclic structure in medicinal chemistry, known to be a core component in various compounds exhibiting a wide spectrum of biological activities, including antibacterial and antifungal properties.[2][3][4] This guide provides a comprehensive framework for the initial in vitro antimicrobial screening of a specific derivative, 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine (hereafter designated as Compound X). We will detail the scientific rationale for investigating this molecule, present robust, step-by-step protocols for preliminary and quantitative screening, and discuss the interpretation of results. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new anti-infective agents.
Scientific Rationale and Foundational Hypothesis
The selection of Compound X for antimicrobial screening is based on a rational drug design approach, leveraging the known bioactivities of its constituent moieties.
-
The 1,3,4-Oxadiazole Core: This five-membered heterocycle is a bioisostere of amide and ester functionalities, enabling it to participate in hydrogen bonding interactions with biological targets.[5] Its presence often confers enhanced biological activity and favorable pharmacokinetic properties.[6] Numerous derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[2][7]
-
The 2-Amino Group: The substitution of an amino group at the 2-position of the oxadiazole ring has been shown to be a key pharmacophore for antimicrobial action in several studies.[8][9][10] This functional group can act as a hydrogen bond donor, potentially increasing the binding affinity of the molecule to its target site.
-
The 3-(Methylthio)phenyl Substituent: The presence of a methylthio (-SCH₃) group on the phenyl ring is of particular interest. The lipophilicity of this group can influence the molecule's ability to penetrate bacterial cell membranes. Furthermore, sulfur-containing functional groups are present in many bioactive compounds and can play a crucial role in target interaction.[11]
Based on these structural features, our central hypothesis is that Compound X will exhibit antimicrobial activity, likely through the inhibition of essential bacterial enzymes. Many oxadiazole-based compounds have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[2][8] This provides a plausible and testable proposed mechanism of action.
Experimental Design and Workflow
A two-tiered screening approach is recommended to efficiently evaluate the antimicrobial potential of Compound X. This begins with a qualitative diffusion assay to assess broad-spectrum activity, followed by a quantitative dilution assay to determine the precise potency.
Caption: High-level workflow for the initial antimicrobial screening of Compound X.
Detailed Experimental Protocols
Adherence to standardized protocols is critical for ensuring the reproducibility and validity of screening results. The methodologies described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Materials and Reagents
-
Compound X: Purity >95%
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher
-
Microbial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 90028)
-
-
Growth Media: Mueller-Hinton Agar (MHA), Mueller-Hinton Broth (MHB), Sabouraud Dextrose Agar/Broth for fungus.
-
Positive Controls: Ciprofloxacin (10 µg/mL), Fluconazole (25 µg/mL)
-
Negative Control: DMSO
-
Equipment: Sterile petri dishes, 6 mm paper disks, 96-well microtiter plates, incubator, spectrophotometer, micropipettes.
Protocol 1: Agar Disk Diffusion Assay
This method provides a rapid, qualitative assessment of antimicrobial activity.[14] It relies on the diffusion of the test compound from a saturated disk into an agar medium seeded with the test microorganism.[14]
Step-by-Step Methodology:
-
Prepare Inoculum: Aseptically transfer several colonies of the test microorganism into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.
-
Prepare and Apply Disks: Prepare a 1 mg/mL working solution of Compound X in DMSO. Aseptically apply 20 µL of this solution onto a sterile 6 mm paper disk (yielding a 20 µ g/disk concentration). Allow the solvent to evaporate completely in a sterile environment.
-
Place Disks: Using sterile forceps, place the compound-impregnated disk onto the inoculated agar surface. Gently press the disk to ensure complete contact. Similarly, place a positive control disk (e.g., Ciprofloxacin) and a negative control disk (DMSO only).
-
Incubation: Invert the plates and incubate at 35±2 °C for 18-24 hours (C. albicans may require 48 hours).
-
Measure Results: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the quantitative antimicrobial potency of a compound.[15][16] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Plate: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare Compound Dilutions: Prepare a 256 µg/mL starting solution of Compound X in MHB. Add 100 µL of this solution to well 1. Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. This results in concentrations ranging from 128 µg/mL to 0.25 µg/mL. Wells 11 (no compound) and 12 (no compound, no inoculum) will serve as the growth and sterility controls, respectively.
-
Prepare Inoculum: Dilute the 0.5 McFarland standard suspension with MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plate: Within 30 minutes of preparation, add 50 µL of the final inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35±2 °C for 18-24 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration well where no visible turbidity (growth) is observed. This can be confirmed by reading the optical density at 600 nm.
Data Presentation and Interpretation (Hypothetical Data)
Clear presentation of results is essential for comparative analysis. All quantitative data should be summarized in tables. The following represents a plausible, hypothetical dataset for Compound X.
Table 1: Disk Diffusion Assay Results
| Test Microorganism | Zone of Inhibition (mm) | | :--- | :---: | :---: | :---: | | | Compound X (20 µ g/disk ) | Ciprofloxacin (5 µ g/disk ) | DMSO | | S. aureus | 16 | 25 | 0 | | B. subtilis | 18 | 28 | 0 | | E. coli | 10 | 30 | 0 | | P. aeruginosa | 0 | 24 | 0 | | | Compound X (20 µ g/disk ) | Fluconazole (25 µ g/disk ) | DMSO | | C. albicans | 12 | 22 | 0 |
Interpretation: The hypothetical data suggests Compound X has moderate activity against Gram-positive bacteria, weak activity against E. coli and C. albicans, and no activity against P. aeruginosa. The lack of a zone for DMSO confirms the vehicle has no antimicrobial effect.
Table 2: Minimum Inhibitory Concentration (MIC) Results
| Test Microorganism | MIC (µg/mL) | | :--- | :---: | :---: | | | Compound X | Ciprofloxacin | | S. aureus | 16 | 0.5 | | B. subtilis | 8 | 0.25 | | E. coli | 64 | 0.125 | | P. aeruginosa | >128 | 1 | | | Compound X | Fluconazole | | C. albicans | 32 | 1 |
Interpretation: The MIC values corroborate the disk diffusion results, quantifying the potency of Compound X. The compound is most effective against B. subtilis (MIC = 8 µg/mL). The higher MIC against E. coli and the lack of activity against P. aeruginosa are common for novel compounds, often due to the formidable outer membrane of Gram-negative bacteria.
Elucidating a Potential Mechanism of Action
The observed preferential activity against Gram-positive bacteria points towards potential targets unique to this class or more accessible in their cellular architecture. While LTA synthesis is one possibility[17], the inhibition of DNA gyrase remains a strong candidate for oxadiazole derivatives.[2][8] DNA gyrase (a type II topoisomerase) is essential for relieving torsional strain during DNA replication in bacteria.
Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase by Compound X.
Conclusion and Future Directions
This guide outlines a standardized, efficient, and scientifically rigorous approach for the initial antimicrobial evaluation of this compound. The hypothetical results indicate that Compound X is a promising hit compound with moderate, selective activity against Gram-positive bacteria.
Based on these preliminary findings, the following next steps are recommended:
-
Cytotoxicity Testing: Evaluate the compound's toxicity against mammalian cell lines (e.g., HepG2, HEK293) to determine its selectivity index (SI).
-
Expanded Microbial Panel: Screen against a broader panel of clinical isolates, including drug-resistant strains like MRSA and VRE.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of Compound X to identify key structural features that enhance potency and broaden the spectrum of activity.
-
Mechanism of Action Studies: Conduct enzymatic assays (e.g., DNA gyrase supercoiling assay) to confirm the proposed molecular target.
The systematic application of these screening protocols and follow-on studies will be crucial in determining if this oxadiazole derivative can be advanced into a lead candidate for the development of a new class of antimicrobial agents.
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The Architecture of Activity: A Guide to the Structure-Activity Relationship of 5-Phenyl-1,3,4-oxadiazol-2-amine Derivatives
An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals
The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocyclic ring, featuring one oxygen and two nitrogen atoms, is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles. Among the various classes of 1,3,4-oxadiazole derivatives, the 5-phenyl-1,3,4-oxadiazol-2-amine core has emerged as a particularly fruitful template for the design of novel therapeutic agents. These compounds have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3][4][5]
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 5-phenyl-1,3,4-oxadiazol-2-amine derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological outcomes. This analysis is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to rationally design the next generation of potent and selective therapeutic agents based on this versatile scaffold.
Section 1: The Synthetic Keystone - Forging the 5-Phenyl-1,3,4-oxadiazol-2-amine Scaffold
The versatility of the 5-phenyl-1,3,4-oxadiazol-2-amine core is matched by the accessibility of its synthesis. A robust and widely adopted synthetic strategy allows for the facile introduction of diversity at key positions, which is paramount for systematic SAR exploration. The general synthetic pathway is a multi-step process that is both efficient and amenable to parallel synthesis for the generation of compound libraries.
General Synthetic Protocol
The most common route commences with an appropriately substituted benzoic acid, which is converted to its corresponding acid hydrazide. This intermediate is then reacted with a thiosemicarbazide, followed by a cyclization step to form the 2-amino-5-phenyl-1,3,4-oxadiazole ring. Further modifications can then be made to the amine group.[6][7][8]
A frequently employed method involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide precursor, which is then cyclized. Dehydrative cyclization of 1,2-diacylhydrazines or related precursors using reagents like p-toluenesulfonyl chloride, phosphorus oxychloride, or Burgess reagent under conventional heating or microwave irradiation are also well-established methods.[2][7][9]
Below is a generalized experimental protocol for the synthesis of N-aryl-5-phenyl-1,3,4-oxadiazol-2-amine analogs:
Step 1: Synthesis of Aroyl Isothiocyanate
-
To a solution of ammonium thiocyanate in a suitable solvent (e.g., acetone), add the desired aroyl chloride dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
The resulting aroyl isothiocyanate is often used in the next step without further purification.
Step 2: Synthesis of N-Aryl-N'-(aroyl)thiourea
-
Dissolve the desired aniline derivative in a suitable solvent (e.g., acetone).
-
Add the aroyl isothiocyanate solution from Step 1 to the aniline solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Collect the precipitated solid by filtration, wash with a non-polar solvent (e.g., petroleum ether), and dry to yield the N-aryl-N'-(aroyl)thiourea intermediate.
Step 3: Oxidative Cyclization to N-Aryl-5-phenyl-1,3,4-oxadiazol-2-amine
-
Suspend the N-aryl-N'-(aroyl)thiourea in a suitable solvent (e.g., ethanol).
-
Add an oxidizing agent, such as yellow mercuric oxide or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[6]
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-aryl-5-phenyl-1,3,4-oxadiazol-2-amine derivative.
This modular synthesis allows for extensive variation of both the 5-phenyl ring (by starting with different benzoic acids) and the N-substituent on the 2-amino group (by using different anilines or other amines).
Section 2: Deciphering the Code - Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-phenyl-1,3,4-oxadiazol-2-amine derivatives is exquisitely sensitive to the nature and position of substituents on both the 5-phenyl ring and the 2-amino group. By systematically analyzing the reported activities of various analogs, we can derive a set of guiding principles for optimizing potency and selectivity. This section will focus primarily on the anticancer and antimicrobial activities, which are the most extensively studied for this class of compounds.[1][10]
The Influence of Substituents on the 5-Phenyl Ring
The electronic and steric properties of substituents on the 5-phenyl ring play a crucial role in modulating the biological activity.
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro (NO₂) groups, particularly at the 3 and 5 positions, has been shown to impart potent antitubercular activity.[9] Halogens like chlorine (Cl) and fluorine (F) at the para-position of the phenyl ring are frequently associated with enhanced anticancer and antimicrobial effects. For instance, a 4-chlorophenyl substituent at the 5-position was found in compounds with significant anticancer activity.[11]
-
Electron-Donating Groups (EDGs): Alkoxy groups, such as methoxy (OCH₃), especially at the para-position, have been linked to potent anticancer activity. The compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated significant growth inhibition against a panel of cancer cell lines.[11][12] Similarly, a 3,4,5-trimethoxyphenyl moiety at this position also conferred promising anticancer activity, potentially by interacting with the colchicine binding site of tubulin.[13] Hydroxyl (OH) groups can also contribute to activity; for example, N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine showed potent inhibition of the MDA-MB-435 melanoma cell line.[11][12]
The Impact of Substituents on the 2-Amine Group
The substituent on the 2-amino group provides a critical vector for interaction with biological targets and for modifying the overall physicochemical properties of the molecule.
-
Aromatic Substituents: An N-aryl group is a common feature in many active derivatives. The substitution pattern on this aryl ring is a key determinant of activity. For example, a 2,4-dimethylphenyl group on the amine nitrogen was present in some of the most potent anticancer compounds identified in a study by Ahsan et al.[11][12] This suggests that steric bulk and lipophilicity at this position can be favorable. Fusing a larger aromatic system, such as a naphthalene ring, to the amine has also yielded compounds with substantial anticancer activity against various cell lines.[13]
-
Alkyl and Other Substituents: While N-aryl derivatives are common, N-alkylated compounds have also been explored. Long alkyl chains, such as a dodecyl group, attached to the 2-amine have been investigated for their potential as acetyl- and butyrylcholinesterase inhibitors.[14] The introduction of dithiocarbamate moieties at the 2-amino position has been shown to produce compounds with notable antibacterial activity.[8]
SAR Summary for Anticancer Activity
The following diagram and table summarize the key SAR findings for the anticancer activity of 5-phenyl-1,3,4-oxadiazol-2-amine derivatives.
Caption: General SAR landscape for anticancer activity.
| Position | Substituent Type | Examples | Observed Effect on Anticancer Activity | Reference |
| R¹ (5-Phenyl) | Electron-Donating (EDG) | 4-OCH₃, 4-OH, 3,4,5-(OCH₃)₃ | Generally increases potency. | [11][12][13] |
| Electron-Withdrawing (EWG) | 4-Cl, 4-NO₂ | Often favorable for activity. | [11][13] | |
| R² (2-Amine) | Substituted Aryl | 2,4-Dimethylphenyl | Significantly enhances potency. | [11][12] |
| Fused Aromatic | Naphthalen-2-yl | Confers substantial activity against multiple cell lines. | [13] |
Section 3: In the Lab - Key Experimental Workflows
The evaluation of novel 5-phenyl-1,3,4-oxadiazol-2-amine derivatives requires a standardized set of assays to determine their biological activity and to enable meaningful comparison across different series of compounds. This section outlines the core experimental protocols for assessing anticancer and antimicrobial activity.
Anticancer Activity Screening: The NCI-60 Cell Line Panel
A widely accepted standard for preliminary anticancer drug screening is the 60-cell line panel developed by the U.S. National Cancer Institute (NCI). This protocol allows for the evaluation of a compound's growth-inhibitory effects across a diverse range of human cancer types.[11][12]
Protocol: NCI-60 Single-Dose (10 µM) Growth Inhibition Assay
-
Cell Culture: Maintain the 60 different human tumor cell lines (representing leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers) in appropriate culture medium and conditions.
-
Compound Preparation: Dissolve the test compound (e.g., a novel 5-phenyl-1,3,4-oxadiazol-2-amine derivative) in a suitable solvent like DMSO to create a stock solution.
-
Plating: Inoculate the cells into 96-well microtiter plates and allow them to attach and grow for 24 hours.
-
Treatment: Add the test compound to the plates at a final concentration of 10 µM. Include a no-drug control.
-
Incubation: Incubate the plates for 48 hours.
-
Assay: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Measurement: Solubilize the bound dye and measure the optical density (OD) at a specific wavelength (e.g., 515 nm).
-
Data Analysis: Calculate the Growth Percent (GP) for each cell line. A GP value between 0 and 100 indicates growth inhibition, while a negative GP value indicates cell killing.
The following diagram illustrates the NCI-60 screening workflow.
Caption: NCI-60 anticancer screening workflow.
Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential of these derivatives, standard methods such as the broth microdilution or disk diffusion assays are employed to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Culture: Grow the selected bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa) overnight in a suitable broth medium.
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Section 4: Future Perspectives and Conclusion
The 5-phenyl-1,3,4-oxadiazol-2-amine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The established SAR provides a clear roadmap for further optimization. Future efforts should focus on:
-
Mechanism of Action Studies: While many compounds show potent activity, their precise molecular targets are often not fully elucidated. Studies involving molecular docking, enzyme inhibition assays (e.g., targeting tubulin, peptide deformylase, or kinases), and other biochemical techniques are crucial to unravel their mechanisms of action.[7][13][15]
-
Expansion of Chemical Diversity: While the 5-phenyl and N-aryl positions have been extensively studied, further exploration of substituents at the 2-amino group, including heterocyclic and aliphatic moieties, could yield novel activity profiles.
-
Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential for in vivo efficacy and development into clinical candidates.
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Methodological & Application
In vitro anticancer activity of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine on cancer cell lines
An Application Guide for the In Vitro Evaluation of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine and Related Analogs as Anticancer Agents
Introduction
The 1,3,4-oxadiazole heterocyclic ring system is a cornerstone scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including notable potential as anticancer agents.[2][3][4] These compounds exert their effects through diverse mechanisms of action, such as the inhibition of critical enzymes like telomerase, histone deacetylases (HDACs), and various kinases, or by inducing apoptosis and causing cell cycle arrest.[2][3][5]
This document serves as a detailed application guide for researchers and drug development professionals investigating the in vitro anticancer properties of novel 1,3,4-oxadiazole derivatives, using this compound as a representative compound. We provide a structured, field-tested workflow, from initial cytotoxicity screening to the elucidation of the underlying mechanisms of cell death and cell cycle perturbation. The protocols herein are designed to be self-validating, with clear explanations for each experimental choice to ensure robust and reproducible data generation.
Strategic Experimental Workflow
A systematic approach is critical to efficiently characterize the anticancer profile of a novel compound. The workflow begins with a broad screening to assess cytotoxicity, followed by more focused mechanistic assays to understand how the compound elicits its effects.
Caption: A comprehensive workflow for evaluating the in vitro anticancer activity.
Part 1: Cytotoxicity Assessment and IC50 Determination
The initial step is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT assay measures cellular metabolic activity as an indicator of cell viability. In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product.[6] Dead cells lack this enzymatic activity. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan at ~570 nm.[6][7]
Protocol: MTT Cell Viability Assay
This protocol is optimized for a 96-well plate format.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with the same concentration of DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.[7][9] During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or using an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
Data Analysis and Interpretation
Cell viability is calculated as a percentage relative to the untreated control:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percent cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT-116 | Colon Carcinoma | 7.1 |
| HeLa | Cervical Adenocarcinoma | 15.8 |
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next crucial step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.
Principle of the Annexin V/PI Assay
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[10]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify these early apoptotic cells.[11]
-
Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[11]
Caption: Logic of cell state differentiation using Annexin V and PI staining.
Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cells treated with the test compound (at IC50 concentration) and control cells.
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method (like EDTA-based dissociation) to minimize membrane damage. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]
-
Washing: Discard the supernatant and wash the cells twice with cold 1X PBS, centrifuging between washes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.
Part 3: Cell Cycle Analysis
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequently inducing apoptosis.
Principle of Cell Cycle Analysis
This technique uses a fluorescent dye, most commonly Propidium Iodide (PI), that binds stoichiometrically to double-stranded DNA.[13] Because the amount of DNA in a cell doubles as it progresses from the G1 to the G2/M phase, the intensity of PI fluorescence is directly proportional to the DNA content.[14] Flow cytometry can then measure this fluorescence on a cell-by-cell basis, generating a histogram that reveals the distribution of the cell population across the different cycle phases.[13]
Caption: Hypothetical mechanism involving cell cycle arrest and apoptosis induction.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and control cells.
-
Cold 70% ethanol.
-
Cold 1X PBS.
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[14]
-
Flow cytometer.
Procedure:
-
Harvesting: Collect approximately 1-2 x 10^6 cells per sample. Centrifuge and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. This step fixes the cells and permeabilizes the membranes.[14]
-
Incubation: Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored at -20°C for longer periods.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.[14][15]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[14] The data is typically displayed as a histogram of cell count versus fluorescence intensity.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]
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Kamal, A., & Kumar, P. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. Retrieved from [Link]
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ACS Omega. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Publications. Retrieved from [Link]
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PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Retrieved from [Link]
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PMC. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2024). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. National Center for Biotechnology Information. Retrieved from [Link]
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PMC. (n.d.). Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. Retrieved from [Link]
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Bentham Science. (2022). Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review. Bentham Science. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Design, synthesis, and anticancer evaluation of new 1,3,4-oxadiazole thioether derivatives. Taylor & Francis Online. Retrieved from [Link]
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ResearchGate. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. ResearchGate. Retrieved from [Link]
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Ingenta Connect. (2024). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. Ingenta Connect. Retrieved from [Link]
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PubMed. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Retrieved from [Link]
-
PubMed. (2015). Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. National Center for Biotechnology Information. Retrieved from [Link]
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JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Journal of Visualized Experiments. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays. National Center for Biotechnology Information. Retrieved from [Link]
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protocols.io. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
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Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
-
NIH. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. ResearchGate. Retrieved from [Link]
-
Sciforum. (2015). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as Antimicrobial and Anticancer Agents. Sciforum. Retrieved from [Link]
-
MDPI. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. Retrieved from [Link]
-
ResearchGate. (2012). 1,3,4-oxadiazole: a biologically active scaffold. ResearchGate. Retrieved from [Link]
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PMC. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Center for Biotechnology Information. Retrieved from [Link]
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MTT assay protocol for 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine cytotoxicity
An Application Guide for Determining the Cytotoxicity of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine using the MTT Assay
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for assessing the cytotoxic effects of this compound on cultured cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with many derivatives showing potent anti-proliferative and anti-cancer activities.[1][2] This guide is designed for researchers in drug discovery and oncology, offering a robust framework from experimental design to data analysis, ensuring accuracy and reproducibility. We delve into the causal mechanisms of the assay, provide step-by-step instructions, and offer insights into potential pitfalls and their solutions.
Foundational Principles: The "Why" of the MTT Assay
The MTT assay is a cornerstone colorimetric method for evaluating a cell population's metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Its utility in preclinical drug screening is unparalleled due to its simplicity, high-throughput adaptability, and cost-effectiveness.[5]
The core principle rests on the enzymatic activity of mitochondrial dehydrogenases, particularly succinate dehydrogenase, within living, metabolically active cells.[6][7] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into an insoluble purple formazan precipitate.[8] This conversion is a hallmark of mitochondrial integrity and function.
Causality Link: The intensity of the purple color is directly proportional to the number of viable cells capable of this metabolic conversion.[3][6] When a cytotoxic agent like this compound induces cell death or metabolic arrest, the activity of these mitochondrial enzymes decreases, leading to a reduced production of formazan and a corresponding decrease in color intensity. This allows for a quantitative measurement of the compound's cytotoxic effect.
Experimental Design & Workflow
A successful cytotoxicity study hinges on a well-planned experimental design that includes appropriate controls to ensure the validity of the results. The workflow diagram below outlines the critical stages of the MTT assay.
Sources
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- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Standardized Methods for In Vitro Antimicrobial Susceptibility Testing of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Introduction: The Imperative for Novel Antimicrobial Discovery
The global rise of antimicrobial resistance (AMR) presents a formidable challenge to modern medicine, threatening to render common infections untreatable.[1] This crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" due to its broad spectrum of pharmacological activities, including potent antibacterial, antifungal, and antiviral properties.[2][3][4][5] Derivatives of 1,3,4-oxadiazole have demonstrated significant efficacy, in some cases comparable or superior to existing antibiotics, making them a promising area for research.[3][6][7]
This application note provides a comprehensive, technically detailed guide for researchers and drug development professionals on the antimicrobial susceptibility testing (AST) of a novel investigational compound, 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine . The objective is to establish its in vitro spectrum of activity and potency through standardized, reproducible methodologies. We will detail the principles and protocols for foundational AST techniques, including qualitative screening via the Kirby-Bauer disk diffusion method and quantitative determination of the Minimum Inhibitory Concentration (MIC) using the gold-standard broth microdilution and agar dilution methods.[8][9][10] Adherence to these protocols, grounded in the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating reliable and comparable data.[11][12]
Foundational Steps: Compound Preparation and Quality Control
Before initiating susceptibility testing, meticulous preparation of the test agent and adherence to quality control (QC) principles are essential for data integrity.
Compound Solubility and Stock Solution Preparation
The physicochemical properties of a novel compound dictate its handling. The first step is to determine a suitable solvent for This compound . Dimethyl sulfoxide (DMSO) is a common choice for initial screening, but its final concentration in the test medium should not exceed 1-2%, as higher levels can inhibit microbial growth.
Protocol:
-
Solubility Testing: Attempt to dissolve the compound in various solvents (e.g., sterile deionized water, ethanol, DMSO) to determine the optimal solvent that yields a clear solution at a high concentration (e.g., 10 mg/mL).
-
Stock Solution Preparation: Accurately weigh the compound and dissolve it in the chosen solvent to create a high-concentration stock (e.g., 1280 µg/mL). This high concentration allows for subsequent serial dilutions while minimizing the final solvent concentration.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Quality Control (QC) Organisms
Using well-characterized reference strains is a non-negotiable aspect of AST.[13][14] These strains have defined susceptibility profiles and ensure that media, reagents, and experimental technique are performing within established limits.
Recommended QC Strains (per CLSI/EUCAST guidelines):
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™ (for broth dilution) or ATCC® 25923™ (for disk diffusion)
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
Method 1: Kirby-Bauer Disk Diffusion for Preliminary Screening
The disk diffusion method, or Kirby-Bauer test, is a versatile and cost-effective qualitative technique to rapidly screen for antimicrobial activity.[15][16][17] The principle relies on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium, creating a concentration gradient. The presence of a clear "zone of inhibition" around the disk indicates that the compound has successfully inhibited microbial growth.[18]
Step-by-Step Protocol
-
Inoculum Preparation: Select 3-5 well-isolated colonies from an 18-24 hour non-selective agar plate (e.g., Tryptic Soy Agar). Suspend them in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17][19] This step is critical for ensuring a confluent lawn of growth.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.[16] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage.[15]
-
Disk Application:
-
Prepare sterile blank paper disks (6 mm diameter) by impregnating them with a known amount of the This compound stock solution (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk). Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the prepared disks onto the inoculated MHA plate. Ensure firm contact with the agar surface by gently pressing down.[20]
-
Disks should be spaced at least 24 mm apart from center to center and away from the edge of the plate to prevent overlapping of zones.[18]
-
-
Controls: Place a disk impregnated with the pure solvent (e.g., DMSO) as a negative control and a commercial antibiotic disk (e.g., Ciprofloxacin 5 µg) as a positive control.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[17]
-
Result Measurement: After incubation, measure the diameter of the zones of complete inhibition (in millimeters) using a ruler or caliper.
Kirby-Bauer Workflow Diagram
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Method 2: Broth Microdilution for Quantitative MIC Determination
The broth microdilution method is the internationally recognized "gold standard" for determining the MIC of a novel antimicrobial agent.[10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][21] This quantitative result is crucial for evaluating potency and comparing the compound to existing drugs.
Step-by-Step Protocol
-
Plate Preparation: Using a sterile 96-well U-bottom microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 in a given row.
-
Compound Dilution:
-
Add 100 µL of the prepared stock solution of This compound (at twice the highest desired final concentration, e.g., 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.[22]
-
Plate Inoculation: Within 15 minutes of preparation, add 50 µL of the final diluted inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound concentrations to their final desired values. Do not add inoculum to well 12.
-
Incubation: Cover the plate with a lid or adhesive seal and incubate at 35 ± 2°C for 16-20 hours in ambient air.[22][23]
-
MIC Determination: After incubation, examine the plate visually from the bottom using a reading mirror. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity or pellet) compared to the positive growth control in well 11.[21][22] The sterility control (well 12) should remain clear.
Broth Microdilution Workflow Diagram
Caption: Workflow for the broth microdilution MIC determination.
Method 3: Agar Dilution as an Alternative Reference Method
Agar dilution is another reference method for MIC determination and is considered the "gold standard" by many researchers.[24] It is particularly advantageous when testing a large number of isolates simultaneously.[25] The principle involves incorporating the antimicrobial agent directly into the agar medium prior to solidification.
Step-by-Step Protocol
-
Plate Preparation:
-
Prepare a series of 2-fold dilutions of This compound in a suitable solvent.
-
For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten and cooled (45-50°C) MHA (e.g., 2 mL of drug solution to 18 mL of agar).
-
Mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes. Allow the plates to solidify on a level surface.[24]
-
Prepare a growth control plate containing agar with the solvent alone.
-
-
Inoculum Preparation: Prepare bacterial suspensions for each test and QC organism, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this to achieve a final concentration of approximately 10⁷ CFU/mL.
-
Plate Inoculation: Using an inoculum-replicating device (a Steers replicator) or a calibrated loop, spot a defined volume (1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the lowest concentration and moving to the highest.[26] This delivers approximately 10⁴ CFU per spot.[24]
-
Incubation: Allow the spots to dry completely before inverting the plates. Incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.[8][25] A single colony or a faint haze does not constitute growth.
Agar Dilution Workflow Diagram
Caption: Workflow for the agar dilution MIC determination method.
Data Presentation and Interpretation
Quantitative data from MIC testing should be summarized in a clear, tabular format to allow for easy comparison across different microorganisms and against control antibiotics.
Table 1: Example MIC Data Summary for this compound
| Test Microorganism | Gram Stain | Method | MIC (µg/mL) of Test Compound | Positive Control | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC® 29213 | Positive | Broth Microdilution | 4 | Vancomycin | 1 |
| Enterococcus faecalis ATCC® 29212 | Positive | Broth Microdilution | 16 | Ampicillin | 0.5 |
| Escherichia coli ATCC® 25922 | Negative | Broth Microdilution | 32 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa ATCC® 27853 | Negative | Broth Microdilution | >128 | Ciprofloxacin | 0.25 |
| Candida albicans ATCC® 90028 | N/A (Fungus) | Broth Microdilution | 8 | Fluconazole | 0.5 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a structured framework for the comprehensive in vitro antimicrobial evaluation of the novel compound This compound . By employing a tiered approach—beginning with qualitative disk diffusion screening followed by quantitative MIC determination via the reference broth microdilution or agar dilution methods—researchers can generate robust, reliable, and standardized data. Strict adherence to quality control measures, including the use of ATCC reference strains and appropriate controls, is essential for the validity of the results. The methodologies described herein are grounded in internationally recognized standards and provide the foundation for further preclinical development of this promising class of compounds.
References
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
-
Synthesis and antimicrobial evaluation of 1,3,4-oxadiazole-based chalcone derivatives. (2025, August 5). SpringerLink. [Link]
-
Moody, J. A. (2007). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]
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Mercier, E., et al. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Fuchs, P. C. (1975). Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. Antimicrobial Agents and Chemotherapy. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
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Haltalin, K. C., Markley, A. H., & Woodman, E. (1972). Agar Plate Dilution Method for Routine Antibiotic Susceptibility Testing in a Hospital Laboratory. American Journal of Clinical Pathology. [Link]
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Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]
-
Wikipedia. (n.d.). Agar dilution. [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]
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Mohammadi, M., et al. (2018). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences. [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Szafranski, R., & Gorska, S. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Acharya, T. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
Derawey, S. H. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]
-
Derawey, S. H., et al. (2025, August 7). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. Pharmascope.org. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2022, April 11). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Taylor & Francis Online. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
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Hutchings, M. I., Truman, A. W., & Wilkinson, B. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
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Zimmer, B. L., et al. (2024). Modification of antimicrobial susceptibility testing methods. ResearchGate. [Link]
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Zimmer, B. L., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
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Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
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Wikipedia. (n.d.). Broth microdilution. [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Clinical Microbiology Reviews. [Link]
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Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
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Sim, W. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]
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Świątek, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]
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Świątek, P., et al. (2025, October 15). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
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Williams, C., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. [Link]
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Application Notes & Protocols: Elucidating the Mechanism of Action of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects[1][2][3][4]. The subject of this guide, 5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-amine (herein referred to as "Compound X"), is a novel entity whose biological potential is yet to be fully characterized. A precise understanding of its mechanism of action (MoA) is paramount for its progression as a potential therapeutic agent. It allows for target-based optimization, predicts potential on- and off-target effects, and informs patient selection strategies in future clinical development.
This document eschews a one-size-fits-all template. Instead, it presents a bespoke, multi-pronged strategic workflow designed to systematically deconstruct the MoA of Compound X. Our approach is grounded in a logical progression from broad, unbiased screening to specific, hypothesis-driven validation. We will detail the core principles and provide actionable protocols for three critical stages:
-
Phase 1: Unbiased Target Identification: Employing chemical proteomics to discover the direct binding partners of Compound X in a complex biological system.
-
Phase 2: Target Engagement & Validation: Confirming the physical interaction between Compound X and its putative targets within a live-cell context.
-
Phase 3: Functional & Phenotypic Characterization: Interrogating the downstream signaling consequences of target engagement and linking them to a cellular phenotype.
This guide is designed to be a self-validating system, with each experimental phase providing the foundation and rationale for the next.
Foundational Rationale: What the Scaffold Tells Us
The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, capable of participating in hydrogen bonding interactions with biomacromolecules, which contributes to its diverse bioactivities[3]. Derivatives have been shown to target a wide array of proteins, including enzymes like cyclooxygenase (COX) and kinases, as well as various cellular receptors[3]. Given this promiscuity, an initial hypothesis for Compound X could span anti-inflammatory or anti-proliferative pathways. This broad potential necessitates an initial discovery phase that is as unbiased as possible to avoid premature focus on a specific target class.
A Multi-Faceted Approach to MoA Elucidation
The following workflow provides a comprehensive strategy for identifying and validating the molecular target(s) and mechanism of Compound X.
Caption: Overall workflow for MoA investigation of Compound X.
Phase 1 Protocol: Unbiased Target Identification via Chemical Proteomics
The primary goal of this phase is to "fish" for the binding partners of Compound X from a sea of cellular proteins. We will detail an affinity-based pull-down method, a robust and widely used technique in chemical proteomics[5][6].
Principle: Compound X is immobilized on a solid support (e.g., agarose beads). A cell lysate is incubated with these beads, allowing proteins that bind to Compound X to be captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry (MS)[5].
Caption: Workflow for affinity-based pull-down experiment.
Protocol: Affinity Pull-Down Coupled with LC-MS/MS
Causality and Self-Validation: This protocol's trustworthiness hinges on its controls. A competition experiment using free, non-immobilized Compound X is critical; a true binding partner will show significantly reduced pulldown in the presence of the competitor. An immobilized inactive analog or beads alone serve as negative controls to identify proteins that bind non-specifically to the matrix or the scaffold.
Materials:
-
Compound X, synthesized with a linker arm (e.g., a short PEG chain ending in a carboxylic acid or amine) suitable for conjugation.
-
Control: Free, non-immobilized Compound X.
-
Negative Control: An inactive structural analog of Compound X, if available.
-
NHS-activated agarose beads (or similar, depending on linker chemistry).
-
Cell line of interest (e.g., a cancer cell line or an immune cell line like RAW 264.7).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Wash Buffer (Lysis buffer with reduced detergent, e.g., 0.1% Triton X-100).
-
Elution Buffer (e.g., 2x Laemmli buffer for SDS-PAGE, or a denaturant like 8M urea for direct MS analysis).
-
LC-MS/MS instrumentation.
Procedure:
-
Probe Preparation: a. Covalently couple the linker-modified Compound X to NHS-activated agarose beads according to the manufacturer's protocol. Aim for a concentration of 1-5 mg of compound per mL of bead slurry. b. Prepare control beads: "Beads-only" (quenched with ethanolamine) and, if available, beads coupled with an inactive analog. c. Wash beads thoroughly to remove any unreacted compound.
-
Lysate Preparation: a. Culture cells to ~80-90% confluency. b. Harvest cells, wash with ice-cold PBS, and lyse in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C. c. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. d. Determine protein concentration of the supernatant using a BCA assay.
-
Affinity Pull-Down: a. Aliquot 1-5 mg of cell lysate per experimental condition. b. Competition Control: To one aliquot, add free Compound X to a final concentration of 100 µM. Incubate for 1 hour at 4°C. c. Add 50 µL of bead slurry (Compound X-beads, control beads) to the appropriate lysate aliquots. d. Incubate for 2-4 hours or overnight on a rotator at 4°C.
-
Washing and Elution: a. Pellet the beads by gentle centrifugation (e.g., 500 x g for 2 minutes). b. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. c. After the final wash, carefully remove all supernatant. d. Elute the bound proteins by adding 50 µL of Elution Buffer and heating at 95°C for 5 minutes (for SDS-PAGE) or incubating in urea buffer (for direct MS).
-
Protein Identification: a. Separate the eluted proteins on an SDS-PAGE gel and visualize with Coomassie or silver stain. Excise unique bands that appear in the Compound X lane but are absent or reduced in control/competition lanes. b. Alternatively, perform in-solution or in-gel tryptic digestion of the entire eluate. c. Analyze the resulting peptides by LC-MS/MS. d. Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
Data Analysis: Prioritize "hits" that meet the following criteria:
-
High abundance in the Compound X pull-down.
-
Low or no abundance in the negative control (beads-only, inactive analog) pull-downs.
-
Significantly reduced abundance in the competition control pull-down.
| Table 1: Representative Data from Affinity Pull-Down MS | |||
| Protein ID | Spectral Counts (Compound X Beads) | Spectral Counts (Control Beads) | Spectral Counts (Competition) |
| Kinase A | 152 | 2 | 18 |
| Protein B | 110 | 98 | 105 |
| HSP90 | 85 | 15 | 79 |
| Kinase C | 78 | 5 | 11 |
In this hypothetical data, Kinase A and Kinase C are high-confidence hits, as they are significantly competed off by free compound. Protein B is likely a non-specific binder.
Phase 2 Protocol: Target Engagement with Cellular Thermal Shift Assay (CETSA)
This phase validates the physical interaction between Compound X and the top candidates from Phase 1 within intact, live cells. CETSA is a powerful label-free method based on the principle of ligand-induced thermal stabilization[7][8].
Principle: When a protein binds to a ligand (like Compound X), its structure is often stabilized. This stabilization makes the protein more resistant to heat-induced denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of non-denatured (soluble) target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement[9][10].
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-Based CETSA
Materials:
-
Compound X.
-
Cell line expressing the target protein(s) of interest.
-
Complete cell culture medium, PBS.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Lysis equipment (e.g., sonicator or freeze-thaw cycles).
-
High-speed refrigerated centrifuge.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibody specific to the target protein.
-
Loading control antibody (e.g., GAPDH, Tubulin).
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Procedure:
-
Cell Treatment: a. Plate cells and grow to ~80% confluency. b. Treat cells with either vehicle (e.g., 0.1% DMSO) or Compound X at a desired concentration (e.g., 10 µM) for 1-2 hours in the incubator.
-
Heating Step: a. Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C). Include an unheated control (room temperature). d. After heating, cool the samples to room temperature for 3 minutes.
-
Lysis and Fractionation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). b. Pellet the aggregated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C. c. Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analysis: a. Determine the protein concentration of each supernatant. b. Normalize samples to the same protein concentration. c. Analyze the samples by SDS-PAGE and Western blot using a primary antibody against the target protein. d. Re-probe the blot with a loading control antibody to ensure equal protein loading. e. Quantify the band intensities using densitometry software (e.g., ImageJ).
Data Analysis: For each treatment condition (vehicle and Compound X), plot the normalized band intensity (as a percentage of the unheated control) against the temperature. A rightward shift of the curve for the Compound X-treated sample indicates thermal stabilization and confirms target engagement.
| Table 2: Expected CETSA Data Summary | |
| Parameter | Value |
| Target Protein | Kinase A |
| Compound X Conc. | 10 µM |
| Tm (Vehicle) | 54.2 °C |
| Tm (Compound X) | 59.8 °C |
| ΔTm (Shift) | +5.6 °C |
Phase 3 Protocol: Functional & Phenotypic Characterization
Once a target is validated, the next step is to understand the functional consequences of its modulation by Compound X. If the validated target is a kinase, kinome profiling is an excellent next step.
Principle: Kinome profiling services utilize panels of hundreds of purified kinase assays to assess the selectivity of an inhibitor[11][12][13]. Compound X is incubated with each kinase in the panel, and the kinase's activity is measured. This provides a comprehensive overview of which kinases are inhibited, revealing both the intended target and potential off-targets.
Protocol: In Vitro Kinome Profiling
This protocol is typically performed by a specialized contract research organization (CRO). The researcher provides the compound, and the CRO performs the screen.
Experimental Choices:
-
Panel Size: Choose a panel that covers a broad range of the human kinome for initial screening (e.g., >300 kinases)[11].
-
ATP Concentration: Screening at the Km value of ATP for each kinase provides a sensitive measure of inhibition. A second screen at a high, physiological concentration (e.g., 1 mM ATP) can be more representative of the cellular environment[11].
-
Compound Concentration: A single high concentration (e.g., 1 or 10 µM) is used for initial screening. Follow-up dose-response curves are then generated for significant hits to determine IC50 values.
Data Presentation: Results are typically presented as a percentage of remaining kinase activity compared to a vehicle control. Data can be visualized in tables or as a "tree map" of the human kinome.
| Table 3: Sample Kinome Profiling Results (Top Hits) | ||
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Kinase A | 98% | 55 |
| Kinase D | 85% | 450 |
| Kinase E | 52% | 1,200 |
| Kinase C | 15% | >10,000 |
Interpretation: This data confirms that Compound X is a potent inhibitor of Kinase A, with moderate activity against Kinase D and weak activity against Kinase E. The high selectivity for Kinase A over the closely related Kinase C (a negative hit from the proteomics screen) would be a strong indicator of its primary target. This functional data provides a direct link between target binding and a biochemical consequence (enzyme inhibition). Further cell-based assays, such as measuring the phosphorylation of a known substrate of Kinase A, would be the final step in cementing the MoA.
Conclusion
Investigating the mechanism of action of a novel compound like this compound requires a systematic, multi-layered approach. The strategy outlined in these notes—progressing from unbiased proteomics-based target discovery to specific biophysical validation with CETSA and functional characterization via kinome profiling—provides a robust framework for success. Each step is designed to build upon the last, ensuring that the final MoA hypothesis is supported by converging lines of evidence. This rigorous process is essential for unlocking the full therapeutic potential of this promising chemical scaffold.
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Gawad, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
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Husain, A., et al. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
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Kumar, R., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]
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Application Notes and Protocols for Apoptosis Induction by 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to understanding and investigating the pro-apoptotic effects of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine, a representative member of the promising 1,3,4-oxadiazole class of anticancer compounds. This document outlines the putative mechanism of action and provides detailed protocols for its experimental validation in tumor cell lines.
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to target various cellular processes critical for cancer cell survival and proliferation, such as inhibiting growth factor signaling, enzymatic activity, and angiogenesis.[2][4] A significant mechanism through which many 1,3,4-oxadiazole derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[5][6][7] Dysregulation of apoptosis is a hallmark of cancer, allowing malignant cells to evade normal cellular turnover and accumulate.[8] Compounds that can effectively reactivate this dormant cell death program are of high therapeutic value.
This compound represents a specific derivative designed to harness the pro-apoptotic potential of the 1,3,4-oxadiazole core. These notes will guide researchers in elucidating its efficacy and mechanism of action.
Postulated Mechanism of Action: Intrinsic Pathway of Apoptosis
Based on extensive research on analogous 1,3,4-oxadiazole compounds, this compound is hypothesized to induce apoptosis primarily through the intrinsic or mitochondrial pathway.[4][9] This pathway is a critical cellular response to internal stress signals, such as those induced by cytotoxic drugs.[10][11]
The proposed signaling cascade is as follows:
-
Cellular Uptake and Stress Induction: The compound enters the tumor cell and induces intracellular stress, the precise nature of which is an active area of investigation but is likely related to the inhibition of key survival proteins.
-
Modulation of Bcl-2 Family Proteins: The induced stress leads to a shift in the balance of the Bcl-2 family of proteins.[12][13][14] Specifically, it is expected to upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2.[9][15] This altered Bax/Bcl-2 ratio is a critical commitment step towards apoptosis.[9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the outer mitochondrial membrane.[13]
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[9][10]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.[10][16]
-
Executioner Caspase Cascade: Activated caspase-9 proceeds to cleave and activate executioner caspases, most notably caspase-3.[9][16][17]
-
Cellular Dismantling: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[18]
Signaling Pathway Diagram
Caption: A streamlined workflow for investigating the compound's effects.
Data Presentation and Interpretation
Table 1: Example IC50 Values of this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 hours | 15.2 |
| A549 (Lung Cancer) | 48 hours | 21.5 |
| HepG2 (Liver Cancer) | 48 hours | 18.8 |
| HEK-293 (Normal) | 48 hours | > 100 |
This table illustrates how to present cytotoxicity data. Lower IC50 values in cancer cells compared to normal cells indicate tumor selectivity.
Table 2: Example Flow Cytometry Data for Apoptosis
| Treatment (24h) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | 95.1 | 2.5 | 2.4 |
| Vehicle (DMSO) | 94.8 | 2.8 | 2.4 |
| Compound (IC50) | 60.3 | 25.1 | 14.6 |
| Compound (2x IC50) | 35.7 | 40.2 | 24.1 |
This table demonstrates a dose-dependent increase in the apoptotic cell population upon treatment with the compound.
Conclusion
These application notes provide a robust framework for researchers to investigate the pro-apoptotic effects of this compound. By following these protocols, scientists can obtain reliable and reproducible data to characterize the compound's anticancer activity and elucidate its mechanism of action. The anticipated results, based on the known pharmacology of the 1,3,4-oxadiazole class, point towards the induction of the intrinsic apoptotic pathway, making this and similar compounds exciting candidates for further drug development.
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. Available at: [Link]
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Design, Synthesis, and Anticancer Activity of 1,3,4-Oxadiazole Incorporated 5-(Pyrimidin-5-yl)benzo[d]oxazole Derivatives. Semantic Scholar. Available at: [Link]
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1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Basic and Clinical Physiology and Pharmacology. Available at: [Link]
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Bcl-2-mediated drug resistance: inhibition of apoptosis by blocking nuclear factor of activated T lymphocytes (NFAT)-induced Fas ligand transcription. PubMed. Available at: [Link]
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1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
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Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Arabian Journal of Chemistry. Available at: [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. National Institutes of Health. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]
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Abstract A075: Bcl-2 family proteins as drug targets; Can prostate cancer be primed for apoptosis? AACR Journals. Available at: [Link]
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The Bcl-2 family: structures, interactions and targets for drug discovery. PubMed. Available at: [Link]
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Apoptosis and cancer: Methods and protocols: Second edition. ResearchGate. Available at: [Link]
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Bcl-2 family. Wikipedia. Available at: [Link]
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Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]
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Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. PubMed. Available at: [Link]
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Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]
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Cell cycle analysis of cells treated with 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
An Application Note and Protocol for Investigating the Cell Cycle Effects of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Authored by: Senior Application Scientist, Advanced Cell Biology Division
Introduction: Unraveling the Anti-Proliferative Potential of Novel Small Molecules
The cell cycle is a tightly regulated process that governs cellular proliferation, and its dysregulation is a hallmark of cancer. Consequently, the identification of novel small molecules that can modulate cell cycle progression is a cornerstone of modern oncology drug discovery. This application note provides a comprehensive guide for researchers to investigate the cell cycle effects of a novel investigational compound, this compound.
While the precise mechanism of action for this compound is under active investigation, its structural motifs suggest potential interactions with key regulators of cell cycle progression. This document outlines a series of robust protocols to characterize the compound's impact on cell cycle distribution, leveraging flow cytometry for quantitative analysis of DNA content and western blotting for the examination of key cell cycle-associated proteins. The methodologies described herein are designed to provide a clear and reproducible framework for assessing the anti-proliferative activity of this and other novel chemical entities.
Principle of the Assays
The protocols detailed below are designed to answer a fundamental question: Does this compound alter cell cycle progression, and if so, at which phase?
-
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry: This technique relies on the ability of propidium iodide (PI), a fluorescent intercalating agent, to stoichiometrically bind to DNA. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G1 phase, and cells in the S phase have an intermediate amount of DNA. By staining a population of treated cells with PI and analyzing the fluorescence intensity of individual cells using a flow cytometer, we can obtain a quantitative distribution of the cells in the G1, S, and G2/M phases.
-
Mechanistic Insights through Western Blotting: To understand the molecular basis of any observed cell cycle arrest, we will employ western blotting to probe for changes in the expression and post-translational modification of key cell cycle regulatory proteins. This includes cyclins, cyclin-dependent kinases (CDKs), and their downstream targets. For instance, a compound inducing a G1 arrest might be expected to alter the levels or activity of proteins like Cyclin D1, CDK4, CDK6, and the phosphorylation status of the Retinoblastoma protein (Rb).
Experimental Workflow Overview
The overall experimental workflow is depicted below. It begins with the treatment of a suitable cancer cell line with the investigational compound, followed by parallel processing for flow cytometry and western blot analysis.
Figure 1: A comprehensive workflow for the cell cycle analysis of treated cells.
Materials and Reagents
Cell Culture
-
Human breast cancer cell line (e.g., MCF-7) or colorectal cancer cell line (e.g., HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate growth medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
Compound Treatment
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, molecular biology grade
Flow Cytometry
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
70% Ethanol, ice-cold
-
Flow cytometry tubes
Western Blotting
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary Antibodies:
-
Rabbit anti-Cyclin D1
-
Rabbit anti-CDK4
-
Mouse anti-phospho-Rb (Ser807/811)
-
Rabbit anti-Rb (total)
-
Mouse anti-β-Actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
PVDF membrane
Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment. For MCF-7 cells, a density of 2.5 x 10^5 cells per well is a good starting point.
-
Cell Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in culture medium to achieve the desired final concentrations. A preliminary dose-response experiment is recommended to determine the optimal concentration range.
-
Treatment: Aspirate the old medium from the wells and replace it with fresh medium containing the desired concentrations of the compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound used.
-
Incubation: Incubate the treated cells for a specified time period (e.g., 24, 48, or 72 hours). The duration of treatment will depend on the cell doubling time and the anticipated mechanism of the compound.
Protocol 2: Sample Preparation for Flow Cytometry
-
Harvesting: After the treatment period, collect both the floating and attached cells. Aspirate the medium (containing floating cells) into a 15 mL conical tube. Wash the attached cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the medium collected earlier.
-
Centrifugation: Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet gently in 500 µL of ice-cold PBS. While vortexing at a low speed, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. This step is critical for permeabilizing the cells to the DNA dye.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored under these conditions for several weeks if necessary.
Protocol 3: Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading any double-stranded RNA, which could otherwise be stained by PI and interfere with the DNA content analysis.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. For each sample, acquire at least 10,000 events to ensure statistical significance. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and a linear scale for the PI fluorescence channel (e.g., FL2 or PE).
Protocol 4: Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells in the 6-well plate with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis and Interpretation
Flow Cytometry Data
The flow cytometry data will be presented as histograms, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count. The data can be quantified using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases.
| Treatment Group | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 1 µM Compound | 65.4 ± 4.2 | 20.1 ± 2.1 | 14.5 ± 1.5 |
| 5 µM Compound | 78.9 ± 5.5 | 12.3 ± 1.9 | 8.8 ± 1.2 |
| 10 µM Compound | 85.1 ± 6.3 | 8.7 ± 1.4 | 6.2 ± 0.9 |
| Table 1: Hypothetical data showing a dose-dependent increase in the G1 population following treatment. |
An accumulation of cells in the G1 phase, as suggested in the hypothetical data above, would indicate that this compound induces a G1 cell cycle arrest.
Western Blot Data
The western blot results will provide mechanistic insights into the observed cell cycle arrest. For a G1 arrest, one might expect to see a dose-dependent decrease in the expression of Cyclin D1 and a reduction in the phosphorylation of the Rb protein.
Figure 2: A simplified diagram of the G1-S phase transition, a potential target for the investigational compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Flow Cytometry: High debris in the sample | Excessive trypsinization or harsh cell handling | Optimize trypsinization time; handle cells gently during washing and resuspension. |
| Flow Cytometry: Broad G1 and G2/M peaks | Inconsistent staining or presence of cell doublets | Ensure thorough mixing during staining; use a doublet discrimination gate (FSC-A vs FSC-H). |
| Western Blot: Weak or no signal | Insufficient protein loading or low antibody concentration | Quantify protein accurately and load more; optimize antibody dilution. |
| Western Blot: High background | Insufficient blocking or washing | Increase blocking time; use a higher concentration of Tween 20 in the wash buffer. |
Conclusion
This application note provides a robust and detailed framework for characterizing the cell cycle effects of the novel compound this compound. By combining quantitative flow cytometric analysis with mechanistic western blotting, researchers can gain a comprehensive understanding of the compound's anti-proliferative activity. The successful implementation of these protocols will be instrumental in elucidating the therapeutic potential of this and other novel drug candidates.
References
Application Note & Protocols: A Framework for In Vivo Efficacy Evaluation of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Abstract
The 1,3,4-oxadiazole moiety is a privileged heterocyclic scaffold known to be a constituent in a wide array of pharmacologically active compounds.[1][2] Molecules incorporating this ring system have demonstrated a comprehensive range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] This application note focuses on a specific analogue, 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine (hereafter referred to as "Compound X"), and provides a detailed framework for its initial in vivo efficacy assessment in animal models. Recognizing the broad potential of the oxadiazole class, we present detailed protocols for two distinct and highly relevant therapeutic areas: inflammation and oncology. This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, the scientific rationale behind experimental choices, and best practices for data interpretation, all while adhering to the highest standards of scientific integrity and animal welfare.
Introduction and Strategic Overview
The journey of a novel chemical entity from benchtop synthesis to potential clinical application is contingent on rigorous preclinical evaluation.[6] In vivo studies are a critical milestone, providing the first insights into a compound's efficacy and safety within a complex biological system.[7][8] For Compound X, whose specific biological profile is yet to be fully elucidated, a logical starting point is to investigate activities for which its core structure is well-known. The 1,3,4-oxadiazole scaffold has been extensively explored, with numerous derivatives showing potent anti-inflammatory and anticancer effects.[1][3][4][9]
This document, therefore, outlines a two-pronged strategic approach for the initial in vivo screening of Compound X. The protocols are designed not merely as instructions but as self-validating systems, incorporating necessary controls and clear endpoints to ensure the generation of robust and reproducible data.
The Preclinical Evaluation Pathway
Before initiating efficacy studies, a foundational understanding of the compound's behavior in vivo is paramount. This preliminary phase is crucial for designing meaningful efficacy experiments and ensuring animal welfare.
Caption: Workflow for assessing anticancer efficacy using a xenograft model.
Materials & Reagents
| Reagent/Material | Supplier/Grade |
| Compound X | Test Article |
| A549 Human Lung Carcinoma Cell Line | ATCC |
| Matrigel® Basement Membrane Matrix | Corning |
| Paclitaxel or other standard-of-care agent | Positive Control |
| Vehicle | Formulation-dependent |
| Female Athymic Nude Mice (Nu/Nu), 6-8 weeks old | The Jackson Laboratory or equivalent |
| Cell culture media (e.g., F-12K Medium), FBS, antibiotics | Gibco/Thermo Fisher Scientific |
| Digital Calipers | |
| Standard laboratory animal housing and supplies |
Step-by-Step Protocol
-
Cell Culture: Culture A549 cells according to ATCC guidelines. Harvest cells during the logarithmic growth phase and assess viability (should be >95% by Trypan blue exclusion).
-
Tumor Implantation: Resuspend viable A549 cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 10x10⁷ cells/mL. Subcutaneously inject 0.1 mL (1x10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor animals daily for health and measure tumor dimensions with digital calipers twice weekly. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomly assign mice into treatment cohorts (n=8-10 per group) to ensure a similar mean tumor volume across all groups.
-
Group I (Vehicle Control): Receives vehicle only.
-
Group II (Positive Control): Receives a standard-of-care agent (e.g., Paclitaxel).
-
Group III-IV (Test Groups): Receive Compound X at two different dose levels based on MTD studies.
-
-
Treatment: Begin the dosing regimen (e.g., daily, 5 days/week) via the determined route (e.g., i.p., p.o.). Record the administration details meticulously.
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight for each animal twice weekly.
-
Body weight loss is a key indicator of toxicity. An individual animal exceeding 20% weight loss or a group average exceeding 15% should trigger a review of the dosing regimen or removal from the study, as per IACUC guidelines. 7[10]. Study Endpoints: The study may be terminated when:
-
The mean tumor volume in the control group reaches a predetermined size (e.g., 1500 mm³).
-
A predetermined time point is reached (e.g., 21 or 28 days).
-
Significant toxicity is observed.
-
-
Data Calculation: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
Anticipated Data Presentation
| Group | Dose & Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | Data | - | Data |
| Positive Control | Dose/Schedule | Data | Data | Data |
| Compound X | Dose 1/Schedule | Data | Data | Data |
| Compound X | Dose 2/Schedule | Data | Data | Data |
References
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Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
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Ocana, A., & Pandiella, A. (2010). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH. [Link]
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Anonymous. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. ResearchGate. [Link]
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Gokhale, S. M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
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Anonymous. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]
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Goyal, A., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]
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Sindhu, R., Sood, N., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. [Link]
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Anonymous. (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Bentham Science. [Link]
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Li, Z., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
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Gzella, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Lubet, R. A., et al. (2013). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]
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Gzella, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Semantic Scholar. [Link]
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Johnson, J. I., Decker, S., Zaharevitz, D., Rubinstein, L. W., Venditti, J. M., & Schepartz, S. (2008). Drug Efficacy Testing in Mice. PMC - NIH. [Link]
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InVivo Biosystems. (n.d.). Preclinical Compound Efficacy Testing. InVivo Biosystems. [Link]
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Anonymous. (n.d.). Screening models for inflammatory drugs. Slideshare. [Link]
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Anonymous. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress. [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]
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Feng, Y., et al. (2019). General Principles of Preclinical Study Design. PMC - NIH. [Link]
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Bertero, L., et al. (2022). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. [Link]
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Anonymous. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
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Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
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ScholarAI. (2024). How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. ScholarAI. [Link]
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Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]
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BioBoston Consulting. (2024). Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]
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FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
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University of Wisconsin. (n.d.). IACUC Protocol Requirements – Office of Animal Welfare. UW Sites. [Link]
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NIH Office of Laboratory Animal Welfare. (2024). The IACUC. NIH. [Link]
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UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. UC Davis. [Link]
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Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. Washington State University. [Link]
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Anonymous. (n.d.). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. [Link]
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Tanc, M., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. NIH. [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. [Link]
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Kos, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PMC - PubMed Central. [Link]
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Anonymous. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]
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Application Note: A Practical Guide to the Formulation of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine for Preclinical Biological Assays
Abstract
This guide provides a comprehensive framework and detailed protocols for the formulation of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine, a representative small molecule from a pharmacologically significant class. The inherent challenge with many heterocyclic compounds in drug discovery is their poor aqueous solubility, which can lead to inaccurate and irreproducible results in biological assays.[1][2] This document outlines a systematic approach, beginning with the preparation of primary stock solutions in dimethyl sulfoxide (DMSO) and extending to advanced formulation strategies using solubilizing excipients for in vitro and in vivo applications. We emphasize the rationale behind each step, from initial dissolution to serial dilution and the critical importance of appropriate vehicle controls, ensuring data integrity and maximizing the therapeutic potential of the candidate compound.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4][5][6] The compound this compound belongs to this versatile class, making it a molecule of interest for further investigation.
Physicochemical Profile and Core Formulation Principles
Understanding the compound's properties is the first step in designing a successful formulation strategy. While experimental data for this specific molecule is not widely available, we can infer key characteristics based on its structure and the known properties of related compounds.
| Property | Predicted Value / Characteristic | Implication for Formulation |
| Molecular Formula | C9H9N3OS | - |
| Molecular Weight | 207.25 g/mol | Standard for small molecules. |
| Predicted Solubility | Poor in aqueous media | Requires organic solvents or enabling excipients.[1][2] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Ideal for high-concentration stock solutions.[2][9] |
| Core Stability | 1,3,4-Oxadiazole ring is generally stable.[10][11] | Tolerant to standard formulation procedures like gentle heating or sonication. |
| Metabolic Liability | Methylthio group may undergo oxidation.[12] | A consideration for in vivo studies and metabolite identification. |
The Formulation Workflow: A Decision-Making Framework
The primary goal is to maintain the compound in a soluble state from the stock solution to the final assay concentration. The workflow below illustrates the decision-making process.
Caption: Formulation decision workflow for preclinical assays.
The DMSO Standard and the Peril of Precipitation
For high-throughput screening and initial in vitro testing, DMSO is the universal solvent of choice due to its ability to dissolve a wide range of organic molecules.[2][9] However, a compound fully dissolved in 100% DMSO (thermodynamic solubility) may crash out of solution when diluted into an aqueous buffer (kinetic solubility). This precipitation is a major source of experimental artifacts.[2][13]
Trustworthiness Pillar: Every experiment must include a vehicle control, which consists of the assay medium with the identical final concentration of DMSO (or other excipients) used in the test wells. This validates that any observed biological effect is due to the compound itself and not the solvent system.[9]
Protocol 1: Formulation for In Vitro Assays
This protocol is designed for standard enzymatic and cell-based assays where the final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity and off-target effects.[9]
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Water bath sonicator
Step-by-Step Method: Stock Solution (10 mM)
-
Preparation: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out approximately 2.07 mg of the compound.
-
Solvent Addition: Add 1.0 mL of 100% DMSO to the tube. This will yield a final concentration of 10 mM.
-
Dissolution: Cap the tube tightly and vortex gently for 1-2 minutes.[9] Visually inspect for any undissolved particulate matter against a bright light.
-
Aiding Dissolution (If Necessary): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[9] Gentle warming in a 37°C water bath can also be used, but should be applied cautiously to avoid compound degradation.[9]
-
Final Inspection: Once a clear solution is obtained, it is ready for storage. If the compound does not dissolve at 10 mM, a lower concentration (e.g., 1 mM) should be prepared.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can compromise compound stability and solubility.[9] Store at -20°C or -80°C.
Step-by-Step Method: Serial Dilution for Dose-Response
The following workflow prepares a dilution series in 100% DMSO first, which minimizes the time the compound spends in intermediate aqueous concentrations where it is most likely to precipitate.[2][9]
Caption: Serial dilution workflow from DMSO stock to final assay plate.
-
Labeling: Label a series of sterile tubes for each intermediate concentration (e.g., 1 mM, 100 µM, 10 µM, etc.).
-
First Dilution: Add 90 µL of 100% DMSO to the "1 mM" tube. Add 10 µL of the 10 mM stock solution, cap, and vortex thoroughly.
-
Subsequent Dilutions: Using a fresh pipette tip for each transfer, take 10 µL from the "1 mM" tube and add it to the next tube (pre-filled with 90 µL of DMSO) to make the 100 µM solution.[9] Repeat this process for all desired concentrations.
-
Final Plating: To achieve a final DMSO concentration of 0.1% in a 100 µL assay volume, add 0.1 µL of each DMSO dilution to the respective wells of the assay plate. Then, add 99.9 µL of the cell suspension or assay buffer. Mix immediately and gently.
Advanced Formulation Strategies for In Vivo Studies
High concentrations of DMSO are toxic in vivo.[9] Therefore, alternative formulations are required for animal studies. The selection of a formulation depends on the route of administration and the required dose.
Common Excipients for Poorly Soluble Compounds
The table below lists common excipients used to formulate poorly soluble drugs for parenteral and oral delivery.[14][15][16]
| Excipient Class | Examples | Route | Mechanism of Action |
| Co-solvents | Polyethylene Glycol (PEG) 300/400, Propylene Glycol, Ethanol | IV, Oral | Increases drug solubility by reducing the polarity of the aqueous vehicle.[15][16] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL | IV, Oral | Form micelles that encapsulate the drug, increasing its apparent solubility in water.[15][17] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | IV, Oral | Form inclusion complexes with the drug, shielding the lipophilic molecule within a hydrophilic exterior.[14][18] |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose | Oral | Increases viscosity to keep solid drug particles suspended uniformly for consistent oral dosing. |
Protocol 2: Screening Protocol for an Intravenous (IV) Formulation
This protocol aims to identify a simple co-solvent system suitable for IV administration in preclinical species.
-
Prepare Vehicles: Create a panel of potential IV vehicles. For example:
-
Vehicle A: 5% DMSO / 40% PEG 400 / 55% Saline
-
Vehicle B: 10% Solutol® HS 15 / 90% Water for Injection
-
Vehicle C: 20% HP-β-CD in Saline
-
-
Solubility Test: To separate vials, add a small, known amount of this compound (e.g., 5 mg).
-
Vehicle Addition: Add the test vehicle incrementally (e.g., in 100 µL aliquots) to each vial, vortexing and sonicating between additions.
-
Determine Solubility: Record the volume of vehicle required to achieve complete dissolution. The vehicle that dissolves the compound to the target concentration (e.g., 5 mg/mL) in the smallest volume is the lead candidate.
-
Stability Check: Observe the lead formulation for 24 hours at room temperature and 4°C for any signs of precipitation. A stable, clear solution is required for IV dosing.
Conclusion
The successful formulation of this compound is fundamental to its valid biological evaluation. By employing a systematic approach that begins with a well-characterized DMSO stock solution and progresses to more complex excipient-based systems for in vivo use, researchers can mitigate the risks associated with poor solubility. The protocols and principles detailed in this guide—especially the rigorous use of vehicle controls and careful observation for precipitation—provide a self-validating framework to generate reliable and reproducible data, paving the way for the successful advancement of promising therapeutic candidates.
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Application Notes and Protocols for the Investigation of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine as a Potential Therapeutic Agent
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of the novel compound 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine. While specific research on this particular molecule is emerging, its core structure belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are renowned for their broad pharmacological activities.[1][2] This guide extrapolates from the extensive knowledge of 1,3,4-oxadiazole derivatives to propose a robust framework for investigating this compound's efficacy, primarily focusing on its potential as an anticancer agent. We present detailed protocols for chemical synthesis, in vitro cytotoxicity screening, mechanism of action studies via apoptosis pathway analysis, and in vivo evaluation using established tumor models.
Introduction and Scientific Rationale
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The versatility of this five-membered heterocyclic ring allows for substitutions at the 2- and 5-positions, enabling fine-tuning of its pharmacological profile. The specific compound, this compound, incorporates a 2-amino group and a 5-phenyl ring substituted with a methylthio group. The presence of the 2-amino substituent is particularly interesting, as this feature has been associated with potent anticonvulsant and anticancer effects in related series.[4]
Given the significant body of evidence pointing to the anticancer effects of 1,3,4-oxadiazole derivatives, this guide will focus on protocols to evaluate this compound as a potential oncologic therapeutic.[1] Many such compounds exert their effects by inducing apoptosis (programmed cell death) in cancer cells, a key mechanism to investigate.[5][6]
Synthesis of the Target Compound
A common and effective method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones.[1] This approach is versatile and can be adapted for the synthesis of the target compound.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 3-(methylthio)benzaldehyde.
Caption: Proposed two-step synthesis of the target compound.
Protocol: Synthesis of 2-Amino-1,3,4-Oxadiazoles from Semicarbazones
Causality: This protocol utilizes a common and reliable method for forming the 1,3,4-oxadiazole ring from an aldehyde precursor. The semicarbazone intermediate is readily formed and then undergoes oxidative cyclization. Using a mild oxidizing agent like iodine or CBr4 with a base facilitates the ring closure to the desired 2-amino-oxadiazole.[1]
-
Semicarbazone Formation:
-
Dissolve 1.0 equivalent of 3-(methylthio)benzaldehyde in ethanol.
-
In a separate flask, dissolve 1.1 equivalents of semicarbazide hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of water.
-
Add the semicarbazide solution to the aldehyde solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. Collect the solid by filtration, wash with cold water, and dry to yield the semicarbazone intermediate.
-
-
Oxidative Cyclization:
-
Suspend 1.0 equivalent of the dried semicarbazone in a suitable solvent (e.g., ethanol).
-
Add 2.2 equivalents of a base such as sodium hydroxide.
-
To this stirring mixture, add a solution of 1.1 equivalents of iodine in the same solvent dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water and a dilute sodium thiosulfate solution to remove excess iodine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure this compound.
-
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
In Vitro Evaluation: Anticancer Activity
The initial assessment of a potential anticancer agent involves in vitro screening against relevant cancer cell lines.[7]
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
Causality: The MTT assay is a robust, colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[8] It is a standard first-pass screen to determine if a compound is cytotoxic to cancer cells and to calculate its half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[9]
Caption: Workflow for the MTT cell viability assay.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with 100 µL of the media containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.[10][11]
Data Presentation: IC₅₀ Values
Summarize the results in a clear, tabular format.
| Cell Line | Compound IC₅₀ (µM) ± SEM | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) ± SEM |
| HeLa (Cervical Cancer) | [Insert Value] | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] | [Insert Value] |
| HepG2 (Liver Cancer) | [Insert Value] | [Insert Value] |
| V-79 (Normal Fibroblast) | [Insert Value] | [Insert Value] |
Note: Testing against a normal cell line (e.g., V-79) provides an initial assessment of selectivity and potential toxicity to non-cancerous cells.[5]
Mechanism of Action: Apoptosis Induction
To understand how the compound kills cancer cells, it's crucial to investigate its effect on key cellular pathways. Western blotting is a powerful technique to detect changes in proteins involved in apoptosis.[12][13]
Proposed Apoptotic Pathway Involvement
Many anticancer agents trigger the intrinsic apoptosis pathway, which involves the mitochondria and a cascade of proteins called caspases.[5] Key markers include the cleavage (activation) of Caspase-9 and Caspase-3, and the subsequent cleavage of PARP-1.
Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.
Protocol: Western Blot for Apoptotic Markers
Causality: This protocol allows for the semi-quantitative detection of specific proteins. By using antibodies that recognize both the full-length (pro-caspase) and cleaved (active) forms of caspases, we can visualize the activation of the apoptotic cascade in response to compound treatment.[14][15] Cleavage of PARP-1 by active Caspase-3 is a hallmark of apoptosis.
-
Cell Treatment and Lysis:
-
Culture a sensitive cancer cell line (identified from the MTT assay) in 6-well plates.
-
Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Caspase-9
-
Cleaved Caspase-9
-
Caspase-3
-
Cleaved Caspase-3
-
PARP-1
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of cleaved caspase and PARP-1 bands in treated samples indicates apoptosis induction.
In Vivo Evaluation: Anti-Tumor Efficacy
Promising in vitro results must be validated in a living organism. The xenograft mouse model, where human tumor cells are implanted into immunocompromised mice, is a standard preclinical model.[16][17][18]
Protocol: Xenograft Mouse Model
Causality: This model provides a complex biological system to assess a drug's efficacy, accounting for factors like bioavailability, metabolism, and tumor microenvironment interactions that are absent in vitro.[16] Monitoring tumor volume over time provides a direct measure of the compound's anti-tumor activity.
Caption: Workflow for an in vivo xenograft tumor model study.
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., Athymic Nude or SCID).
-
Tumor Inoculation: Subcutaneously inject 5-10 million cancer cells (resuspended in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into groups:
-
Group 1: Vehicle Control (e.g., saline, DMSO/corn oil)
-
Group 2: Test Compound (e.g., 25 mg/kg)
-
Group 3: Test Compound (e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., a standard-of-care chemotherapeutic)
-
-
Drug Administration: Administer the compound and controls daily for 21-28 days via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Body weight is monitored as a general indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) and compare the final tumor weights between groups. Analyze the data for statistical significance.
Alternative In Vivo Model: Anti-Angiogenesis
The formation of new blood vessels, or angiogenesis, is critical for tumor growth.[19] Many 1,3,4-oxadiazole derivatives have shown anti-angiogenic potential.[5] The Chick Chorioallantoic Membrane (CAM) assay is a rapid and cost-effective in vivo model to screen for anti-angiogenic activity.[19][20]
Conclusion
The compound this compound represents a promising candidate for therapeutic development based on its privileged 1,3,4-oxadiazole scaffold. The protocols outlined in this guide provide a clear, logical, and scientifically rigorous pathway for its evaluation as an anticancer agent. By systematically assessing its synthesis, in vitro cytotoxicity, mechanism of action, and in vivo efficacy, researchers can comprehensively characterize its therapeutic potential.
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The 1,3,4-Oxadiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An Application Guide for Drug Discovery Professionals
The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold has garnered significant attention in medicinal chemistry due to its unique physicochemical properties.[2] The oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and favorable pharmacokinetic profiles.[3] Its planar structure and ability to participate in hydrogen bonding and other non-covalent interactions allow it to bind effectively to a wide range of biological targets.[4] This versatility has led to the development of numerous 1,3,4-oxadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5][6] Several marketed drugs, such as the HIV integrase inhibitor Raltegravir and the antihypertensive agent Tiodazosin, feature this core structure, underscoring its therapeutic relevance.[1][7]
This guide provides an in-depth overview of the application of 1,3,4-oxadiazole derivatives in drug discovery, focusing on synthetic strategies, key therapeutic areas, and detailed protocols for biological evaluation.
Pharmacological Applications & Mechanisms of Action
The structural versatility of the 1,3,4-oxadiazole ring allows for its incorporation into molecules that can target a diverse array of biological pathways.
Anticancer Activity
1,3,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[8]
Mechanisms of Action:
-
Enzyme Inhibition: Many derivatives exert their cytotoxic effects by targeting critical enzymes involved in cancer cell survival and proliferation. These include telomerase, topoisomerases, histone deacetylases (HDACs), and thymidylate synthase.[2][9][10] For example, certain 2,5-disubstituted 1,3,4-oxadiazoles have been identified as potent telomerase inhibitors.[2]
-
Growth Factor Receptor Inhibition: These compounds can inhibit signaling pathways driven by growth factors, such as the vascular endothelial growth factor (VEGF) and epidermal growth factor receptor (EGFR), which are crucial for tumor angiogenesis and metastasis.[11][12]
-
Induction of Apoptosis: A common mechanism of action is the induction of programmed cell death (apoptosis). Studies have shown that potent derivatives can trigger apoptosis by causing mitochondrial membrane depolarization and activating key executioner enzymes like caspase-3.[9]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. For instance, compounds have been shown to cause cell cycle arrest in the G0/G1 phase.[9]
Structure-Activity Relationship (SAR) Insights: The substitution pattern on the 1,3,4-oxadiazole ring is critical for anticancer activity. Generally, 2,5-disubstituted derivatives are the most explored. The nature of the aryl or heteroaryl groups at these positions significantly influences cytotoxicity and target selectivity. For instance, the presence of specific moieties like diphenylamine or quinoline has been shown to enhance anticancer potency against cell lines such as HT29 (colon) and MCF7 (breast).[1][13]
Table 1: Cytotoxic Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism Highlight | Reference |
| 4h | A549 (Lung) | < 0.14 | G0/G1 Cell Cycle Arrest | [9] |
| 4f | A549 (Lung) | 1.59 | Mitochondrial Membrane Depolarization, Caspase-3 Activation | [9] |
| 4i | A549 (Lung) | 7.48 | Apoptosis Induction | [9] |
| 3e | MDA-MB-231 (Breast) | Promising Effect | STAT3 Inhibition (Predicted) | [11] |
| 2d | A549 (Lung) | More active than Cisplatin | Induces 74.9% Apoptosis | [14] |
| 77 | (Enzymatic Assay) | Potent | Thymidine Phosphorylase Inhibition | [2] |
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for novel anti-infective agents. 1,3,4-oxadiazole derivatives have shown significant promise in this area, exhibiting broad-spectrum activity against various pathogens.[15][16][17]
-
Antibacterial Activity: Derivatives have been found to be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[6][15] The conjugation of the oxadiazole ring with other heterocyclic systems, such as piperazine or quinoline, has been a successful strategy to enhance antibacterial potency.[18][19]
-
Antifungal Activity: Moderate to good antifungal activity has been reported against species like Candida albicans and Aspergillus flavus.[6][15] The mechanism is often related to the disruption of fungal cell membrane integrity or inhibition of essential enzymes.
-
Antiviral Activity: The most notable example is Raltegravir, an FDA-approved drug for treating HIV infection. It functions by inhibiting integrase, an enzyme essential for the replication of the virus.[6][7]
Anti-inflammatory Activity
Many 1,3,4-oxadiazole derivatives possess potent anti-inflammatory properties, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[20][21]
Mechanism of Action: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[3] Replacing the carboxylic acid group of conventional NSAIDs with a 1,3,4-oxadiazole ring has been shown to retain or increase anti-inflammatory activity while improving the safety profile.[3]
Some derivatives have demonstrated analgesic effects comparable to or greater than standard drugs like acetylsalicylic acid and ibuprofen.[6][21]
Synthesis and Characterization: Protocols and Workflows
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, with several reliable methods available to researchers.
General Synthesis Workflow
The most common pathway involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. The workflow below illustrates a typical synthesis starting from a carboxylic acid.
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole via Cyclodehydration
This protocol describes a common method starting from an acid hydrazide and a carboxylic acid, using phosphorus oxychloride (POCl₃) as the cyclodehydrating agent.[22]
Rationale: This is a robust and widely used method. POCl₃ acts as a powerful dehydrating agent to facilitate the intramolecular cyclization of the diacylhydrazine intermediate, which is formed in situ.
Materials:
-
Substituted acid hydrazide (1.0 eq)
-
Substituted carboxylic acid (1.1 eq)
-
Phosphorus oxychloride (POCl₃, 3-5 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Filtration apparatus
-
Ethanol or appropriate solvent for recrystallization
Procedure:
-
Reactant Mixing: In a round-bottom flask, combine the acid hydrazide (1.0 eq) and the carboxylic acid (1.1 eq).
-
Addition of Cyclizing Agent: Cool the flask in an ice bath. Slowly and carefully add phosphorus oxychloride (3-5 eq) to the mixture under stirring. Caution: POCl₃ is corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Then, heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Very slowly and cautiously, pour the reaction mixture onto crushed ice in a large beaker with constant stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until effervescence ceases and the pH is approximately 7-8.
-
Precipitation and Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Characterization: Confirm the structure of the final product using IR, NMR, and mass spectrometry.[23]
Biological Evaluation: Protocols and Screening Cascade
A hierarchical screening approach is essential for efficiently identifying and characterizing new bioactive 1,3,4-oxadiazole derivatives.
Caption: A typical screening cascade for identifying lead anticancer compounds.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is a standard initial screening method for anticancer drug discovery.[11]
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., A549, HeLa, HT-29) and a normal cell line (e.g., NIH/3T3) for selectivity assessment.[9][14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO) and a positive control (e.g., Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24-72 hours (a 24-hour exposure is common for initial screens).[11]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]
Rationale: This is a quantitative method that provides a precise measure of a compound's potency against a specific microbial strain, making it a gold standard for susceptibility testing.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column of wells, creating an initial 1:2 dilution.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This results in wells with decreasing concentrations of the compound.
-
Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria). Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.
Conclusion
The 1,3,4-oxadiazole scaffold is a cornerstone in modern drug discovery, offering a robust framework for developing novel therapeutic agents.[25] Its widespread biological activities, coupled with its favorable chemical and metabolic properties, make it a "privileged" structure in medicinal chemistry.[5] The synthetic and screening protocols outlined in this guide provide a foundational framework for researchers to design, synthesize, and evaluate new 1,3,4-oxadiazole derivatives, paving the way for the next generation of innovative drugs to combat a range of human diseases.[22]
References
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. PubMed.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Source Not Available.
- 1,3,4-Oxadiazoles as Anticancer Agents: A Review. PubMed.
- Anti-cancer activity of 1,3,4-oxadiazole and its deriv
- Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. PubMed.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Source Not Available.
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. Source Not Available.
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
- A new and efficient synthesis of 1,3,4-oxadiazole deriv
- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals.
- Possible applications of 1,3,4-oxadiazole derivatives.
- Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole deriv
- Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjug
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Structure-activity relationship of 1,3,4-oxadiazoline derivatives (49–53).
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Synthesis and Biological Evaluation of New 1,3,4-Oxadiazoles as Potential Anticancer Agents and Enzyme Inhibitors. PubMed.
- Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Deriv
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Source Not Available.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Synthesis and biological evaluation of some 1,3,4-oxadiazole deriv
- Design, Synthesis and Antiinflammatory Activity of Some 1,3,4- Oxadiazole Deriv
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity.
- New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflamm
- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Source Not Available.
- 1, 3, 4-Oxadiazole: A Versatile Compound With Potent Analgesic Activity. Source Not Available.
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- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
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Troubleshooting & Optimization
Technical Support Center: Purification of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-amine. This document is designed for researchers and drug development professionals encountering challenges in the purification of this specific heterocyclic compound. My goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively. The inherent characteristics of this molecule—namely the basic 2-amino group, the oxidizable methylthio moiety, and the aromatic systems—present a unique set of purification hurdles. This guide synthesizes established chromatographic principles with practical, field-tested solutions to help you achieve the desired purity for your critical applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the purification of this compound.
Q1: My crude product is a discolored, sticky oil or a dark brown solid. What is the likely cause?
A: Discoloration and poor physical form are typically due to two main issues:
-
Oxidation: The methylthio (-SMe) group is susceptible to oxidation, especially if any oxidative reagents were used during the synthesis or workup. This can form the corresponding sulfoxide and sulfone, which are often colored.
-
Polymeric By-products: The use of strong acids (e.g., concentrated H₂SO₄) or bases (e.g., refluxing NaOH) during the cyclization or workup can sometimes lead to the formation of intractable polymeric materials or "tars".[1]
Q2: My TLC plate shows multiple spots close to my product spot. What are these impurities?
A: Besides unreacted starting materials, the most probable impurities are structurally similar to the final product, making them challenging to separate.
| Potential Impurity | Reason for Formation | Relative Polarity (on Silica Gel) |
| 3-(Methylthio)benzoic acid | Unreacted starting material.[2][3] | More polar (due to carboxylic acid). May streak. |
| N-Acylsemicarbazide Intermediate | Incomplete cyclization. | Generally more polar than the final product. |
| 5-[3-(Methylsulfinyl)phenyl] derivative (Sulfoxide) | Oxidation of the methylthio group. | Significantly more polar than the target compound. |
| Alternative Cyclization Products | If using a thiosemicarbazide precursor, 1,3,4-thiadiazoles or 1,2,4-triazoles can form depending on pH.[1][4][5] | Polarity will vary but is often similar to the product. |
Q3: My compound streaks badly on a standard silica gel TLC plate. How can I get clean spots?
A: This is a classic issue for compounds containing a basic amino group, like the 2-amino-1,3,4-oxadiazole moiety. The free amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing tailing or streaking. To resolve this, you must neutralize these acidic sites by adding a small amount of a basic modifier to your mobile phase. A common and effective choice is 1-2% triethylamine (TEA) or a few drops of ammonia in methanol.[6]
Example TLC Mobile Phase:
-
70:30 Ethyl Acetate / Hexane + 1% Triethylamine.[6]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is the most effective method for purifying compounds that are already at a moderate-to-high level of purity (e.g., >85-90%) and where the primary impurities have different solubility profiles.
Causality: The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and sparingly soluble at room temperature or below, allowing it to crystallize out upon cooling while impurities remain in the solution (the mother liquor).
-
Solvent Screening: In parallel test tubes, test the solubility of small amounts of your crude product in various solvents (see table below) at room temperature and upon heating. The ideal solvent will dissolve the compound completely when hot but show poor solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for 2-5 minutes.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This crucial step removes insoluble impurities and the activated charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Suggested Solvents for Recrystallization Screening |
| Ethanol[7][8] |
| Methanol |
| Isopropanol |
| Acetonitrile |
| Ethyl Acetate |
| Toluene |
| Mixtures (e.g., Ethanol/Water, DMF/Ethanol[8]) |
Guide 2: Purification by Flash Column Chromatography
For complex mixtures or when impurities have similar solubility to your product, flash column chromatography is the preferred method. The key to success with this compound is managing the basicity of the amino group.
Causality: The separation occurs based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase. However, the acidic nature of standard silica gel can lead to irreversible adsorption and degradation of basic compounds.[9] Adding a basic modifier like triethylamine (TEA) to the mobile phase deactivates the acidic silanol sites, ensuring smooth elution and sharp peaks.[6][9]
Caption: Standard workflow for flash column chromatography.
Caption: Decision tree for troubleshooting column chromatography.
| Suggested Mobile Phases for Column Chromatography (Silica Gel) |
| Hexane / Ethyl Acetate with 1% TEA[9] |
| Petroleum Ether / Ethyl Acetate with 1% TEA[9] |
| Dichloromethane / Methanol with 1% TEA (for more polar impurities)[9] |
Part 3: Managing Critical Impurities: The Sulfoxide Derivative
The most insidious impurity is often the sulfoxide derivative, 5-[3-(methylsulfinyl)phenyl]-1,3,4-oxadiazol-2-amine. It forms via oxidation of the methylthio group and its increased polarity makes it separable, but its structural similarity can lead to overlapping peaks if chromatography conditions are not optimized.
Mitigation Strategies:
-
Prevention during Synthesis: When possible, choose cyclization reagents that are not strongly oxidizing. For example, methods using dehydrating agents like POCl₃ or thionyl chloride may be preferable to those using iodine or other oxidants if sulfoxide formation is a major issue.[10][11]
-
Purification:
-
Normal Phase Chromatography: A shallow gradient is key. A slow increase in the polar solvent (e.g., ethyl acetate) concentration will be necessary to resolve the product from the more polar sulfoxide.
-
Reverse Phase Chromatography: If the sulfoxide is particularly difficult to remove, switching to a C18 reverse-phase column can be highly effective.[9] In this mode, the more polar sulfoxide will elute earlier than the target compound. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid.
-
References
- BenchChem. (n.d.). Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions. BenchChem Technical Support.
- BenchChem. (n.d.). Purification techniques for 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline. BenchChem Technical Support.
- BenchChem. (n.d.). Technical Support Center: Purifying Substituted Oxadiazoles by Column Chromatography. BenchChem Technical Support.
- Al-Soud, Y. A., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. PMC - NIH.
- BenchChem. (n.d.). preventing byproduct formation in thiosemicarbazide cyclization. BenchChem Technical Support.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). NIH.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). NIH.
- SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES | Request PDF. (n.d.). ResearchGate.
- Possible cyclisation products for thiosemicarbazones L1-L6. (n.d.). ResearchGate.
- Beyzaei, H., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Murthy, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.).
- 3-(Methylthio)benzoic Acid, 1G. (n.d.). Lab Pro Inc.
- 3-(Methylthio)benzoic acid 97. (n.d.). Sigma-Aldrich.
- 3-(Methylthio)benzoic Acid. (n.d.). TCI EUROPE N.V.
- Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. (n.d.). ACS Publications.
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- 11. jchemrev.com [jchemrev.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine in in vitro settings. The following troubleshooting steps and frequently asked questions (FAQs) are designed to ensure the successful integration of this compound into your experimental workflows, maintaining scientific integrity and generating reliable data.
I. Understanding the Challenge: Why is Solubility an Issue?
The 1,3,4-oxadiazole scaffold, while a valuable pharmacophore in drug discovery, often imparts low aqueous solubility to its derivatives.[1][2] This is primarily due to the rigid, planar, and often lipophilic nature of the heterocyclic ring system.[3] For this compound, the presence of the methylthiophenyl group further contributes to its hydrophobicity. Poor solubility can lead to a cascade of experimental problems, including compound precipitation in aqueous buffers and cell culture media, inaccurate concentration determinations, and ultimately, misleading biological data.[1]
II. Frequently Asked Questions (FAQs)
Here are some of the most common initial questions and our expert recommendations:
Q1: My compound, this compound, is precipitating out of my cell culture medium upon dilution from a DMSO stock. What is the first thing I should check?
A1: The first and most critical parameter to evaluate is the final concentration of dimethyl sulfoxide (DMSO) in your assay. While an excellent solvent for many poorly soluble compounds, high concentrations of DMSO can be toxic to cells.[4][5] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some may tolerate up to 1%.[6] Primary cells are generally more sensitive.[6] It is imperative to determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment.
Q2: I've confirmed my DMSO concentration is within a safe range, but I still see precipitation. What's my next step?
A2: If precipitation persists at a safe DMSO concentration, the issue is likely the compound's low intrinsic aqueous solubility. The next step is to explore methods to enhance its solubility in the final aqueous environment of your experiment. This can involve a multi-pronged approach, including the use of co-solvents, solubility enhancers like cyclodextrins, or pH adjustments.
Q3: Can I just sonicate or heat the solution to get my compound to dissolve?
A3: While gentle heating and sonication can aid in the initial dissolution of your compound in a stock solvent, these are often temporary solutions.[7][8] Upon dilution into an aqueous buffer or medium, the compound may still precipitate out as it reaches a supersaturated state that is not thermodynamically stable.[7] These methods can be useful in preparing a stock solution but are unlikely to solve the problem of precipitation in the final assay medium on their own.
III. In-Depth Troubleshooting and Optimization Strategies
A. Optimizing the Solvent System
1. DMSO Concentration and Stock Solution Preparation:
-
Best Practice: Prepare a high-concentration stock solution in 100% DMSO. A 200x stock is a common starting point to keep the final DMSO concentration at 0.5%.[6]
-
Procedure:
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration.
-
Gently vortex and, if necessary, sonicate in a water bath for a short period to ensure complete dissolution.
-
-
Critical Note: Always perform serial dilutions of your compound in 100% DMSO before adding it to your aqueous medium.[9] This prevents the compound from crashing out of a lower concentration organic solvent mixture.
2. Exploring Alternative Co-solvents:
If DMSO proves problematic due to assay interference or persistent solubility issues, other water-miscible organic solvents can be considered.[7][10]
| Co-Solvent | Typical Starting Concentration in Assay | Considerations |
| Ethanol | ≤ 0.5% | Can be more cytotoxic than DMSO for some cell lines.[11] |
| Dimethylformamide (DMF) | ≤ 0.1% | Potent solvent, but can have higher toxicity. |
| Dimethylacetamide (DMA) | ≤ 0.1% | Similar properties to DMF. |
It is essential to perform a vehicle control for any new solvent to assess its impact on your specific assay.
B. Employing Solubility Enhancers
1. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their lipophilic core, while their hydrophilic exterior improves aqueous solubility.[][13] This "host-guest" complexation can significantly enhance the apparent solubility of your compound without covalent modification.[]
-
Which Cyclodextrin to Choose?
-
β-Cyclodextrin (β-CD): Suitable for a wide range of molecules, but has the lowest aqueous solubility of the native cyclodextrins.[]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and an improved safety profile, making it a common choice for in vitro and in vivo studies.[14][15]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.[14]
-
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Prepare a Cyclodextrin Stock Solution: Dissolve HP-β-CD in your assay buffer or water to create a stock solution (e.g., 10-20% w/v).
-
Complexation:
-
Add your DMSO stock of this compound dropwise to the vigorously stirring cyclodextrin solution.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate complex formation.
-
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Assay Dilution: Use this filtered stock solution for your serial dilutions in the assay.
Caption: Workflow for preparing a cyclodextrin inclusion complex.
2. Serum Proteins:
If your cell culture medium contains serum (e.g., Fetal Bovine Serum - FBS), the proteins within the serum, particularly albumin, can act as carriers for hydrophobic compounds, aiding in their solubilization.[9][16]
-
Practical Tip: When diluting your DMSO stock, add it to a small volume of serum-containing medium first, vortex thoroughly, and then add this pre-diluted solution to the rest of your assay medium.[8] This allows the compound to associate with serum proteins before being fully exposed to the bulk aqueous environment.
C. pH Modification
The amine group in this compound is a basic functional group. Therefore, adjusting the pH of your buffer system can influence its solubility.
-
Principle: By lowering the pH of the solution, the amine group can become protonated, forming a more soluble salt.[17][]
-
Application: This strategy is more applicable to buffer systems in cell-free assays (e.g., enzyme inhibition assays) where pH can be more freely manipulated. For cell-based assays, significant deviations from physiological pH (typically 7.2-7.4) will be cytotoxic. However, for preparing a concentrated stock solution in a simple buffer before final dilution into the cell culture medium, a slight acidification might be beneficial.
Experimental Protocol: pH-Adjusted Stock Preparation
-
Prepare your desired buffer (e.g., PBS).
-
Slowly add your DMSO stock of the compound to the stirring buffer.
-
If precipitation occurs, incrementally add small volumes of a dilute acid (e.g., 0.1 M HCl) while monitoring the pH and observing for dissolution.
-
Once the compound is dissolved, this stock can be further diluted. Be mindful that upon dilution into the final, higher pH cell culture medium, the compound may still precipitate if the solubility limit is exceeded.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: A Framework for In Vivo Dosing and Schedule Optimization of Novel 1,3,4-Oxadiazole Derivatives
Introduction: The Path from Bench to Preclinical Model
Developing an effective in vivo therapeutic strategy for a novel compound, such as 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine, is a multi-step process that moves from fundamental characterization to complex efficacy studies. Researchers often encounter challenges ranging from poor solubility to unexpected toxicity. This guide is structured to mirror the logical workflow of a preclinical study, providing actionable answers to common questions and troubleshooting advice to navigate these hurdles effectively. The core principle is to build a robust data package, starting with safety and formulation, before moving to efficacy.
Section 1: Formulation—The Critical First Step
For any in vivo study, the drug must be formulated to ensure consistent and adequate bioavailability. Many novel chemical entities, particularly heterocyclic compounds, suffer from poor aqueous solubility, making this a non-trivial challenge.[1][2]
Frequently Asked Questions (Formulation)
Q1: My compound, this compound, is poorly soluble in water ("brick dust"). Where do I start for an in vivo formulation?
A1: This is a common issue.[1] The goal is to create a safe and stable formulation that allows for reproducible dosing.[2] Your first step is to perform solubility screening in a panel of pharmaceutically acceptable vehicles. A solution is always preferred for its dosing accuracy, especially for intravenous (IV) administration, but a well-characterized suspension is often necessary for oral (PO) or intraperitoneal (IP) routes.[2]
Recommended Starting Vehicles for Screening:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5-10% DMSO in saline (for IV, use with caution due to potential toxicity)
-
5-10% Solutol HS 15 or Kolliphor EL (formerly Cremophor EL) in saline
-
0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water
-
0.5% MC with 0.1-0.5% Tween-80 in water (a common suspension vehicle)
-
Polyethylene glycol 400 (PEG400)
Causality: The choice of vehicle can dramatically impact drug exposure.[1] Using co-solvents like PEG400 or surfactants like Tween-80 helps to wet the particles of your compound, preventing aggregation and improving the consistency of a suspension. For IV routes, the formulation must be a clear solution to prevent embolisms.[2]
Q2: How do I prepare a stable suspension for oral (PO) or intraperitoneal (IP) dosing?
A2: A stable, homogenous suspension is critical for consistent dosing between animals.
-
Weighing: Accurately weigh the required amount of your compound.
-
Wetting: Create a paste by adding a small amount of the vehicle (e.g., 0.5% MC with 0.1% Tween-80) or a surfactant. This ensures all particles are coated.
-
Homogenization: Gradually add the remaining vehicle while continuously stirring or vortexing. For larger volumes or difficult compounds, use a tissue homogenizer to ensure a uniform particle size distribution.
-
Storage & Dosing: Store the formulation as determined by stability studies (typically at 4°C). Always vortex or stir the suspension thoroughly before drawing each dose to prevent settling. Prepare fresh formulations regularly.[3]
Troubleshooting Formulation Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution after preparation. | The concentration exceeds the solubility limit in the chosen vehicle. The pH or temperature of the final solution is not optimal. | Test different, more potent solubilizing agents or a combination of excipients.[4] Adjust the pH if the compound's stability allows. Prepare fresh dilutions immediately before each experiment.[3] |
| Suspension is clumpy and clogs the dosing needle. | Poor wetting of the compound. Non-uniform particle size. | Re-evaluate the "Wetting" step in the protocol; ensure a smooth paste is formed. Use a mechanical homogenizer to reduce particle size. Increase the concentration of the surfactant (e.g., Tween-80) slightly. |
| High viscosity makes dosing difficult. | The concentration of the suspending agent (e.g., Methylcellulose) is too high. | Reduce the concentration of the suspending agent. Explore alternative agents like carboxymethylcellulose, which may yield lower viscosity at similar concentrations. |
Section 2: Maximum Tolerated Dose (MTD) Study
The first in vivo experiment is always a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose that can be given without causing unacceptable toxicity or animal distress.[5] This study is essential for establishing a safe dose range for future efficacy experiments.[5][6]
Frequently Asked Questions (MTD)
Q1: How do I select the starting doses for an MTD study?
A1: The starting dose is often extrapolated from in vitro data.[5] A common approach is to start at a dose predicted to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value. If no in vitro data is available, a literature search on structurally similar 1,3,4-oxadiazole derivatives can provide a starting point.[7] A typical MTD study for a novel small molecule in mice might explore a broad range, for example: 10, 30, 100, and 300 mg/kg.[1]
Q2: What parameters must I monitor during an MTD study?
A2: Close observation is critical. The primary endpoints are animal health and body weight.
-
Body Weight: Measure daily. A weight loss of >15-20% is a common endpoint criterion.
-
Clinical Signs: Observe animals at least twice daily for signs of toxicity, such as lethargy, ruffled fur, hunched posture, ataxia, or labored breathing.
-
Mortality: Record any deaths immediately.
-
Gross Necropsy: At the end of the study, a visual inspection of major organs can provide initial clues about organ-specific toxicity.
Protocol: Acute MTD Study in Mice
-
Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old. Include both male and female animals.[5]
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle-only control group.
-
Dosing: Administer a single dose of the compound via the intended clinical route (e.g., PO, IP, or IV).
-
Observation Period: Monitor the animals intensively for the first 24 hours, then daily for 7-14 days.
-
Data Collection: Record body weights and all clinical observations daily.
-
Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 10-15% mean body weight loss is observed, with full recovery.
}
Workflow for a standard Maximum Tolerated Dose (MTD) study.
Section 3: Designing and Optimizing the Treatment Schedule
With a safe dose range established, the next step is to design an efficacy study to test the compound's therapeutic effect. This involves selecting dose levels, frequency, and duration of treatment.
Frequently Asked Questions (Efficacy Studies)
Q1: What dose levels should I use in my first efficacy study?
A1: A well-designed dose-response study is crucial.[5] Select 3-4 dose levels below the MTD. A common strategy is to use the MTD, 1/2 MTD, and 1/4 MTD. This allows you to observe a dose-dependent effect and identify the lowest effective dose, minimizing potential for long-term toxicity. Always include a vehicle-only treated group as a negative control and consider a positive control group (a known effective drug) if available.[6]
Q2: How do I determine the optimal treatment frequency (e.g., daily, every other day)?
A2: The optimal schedule is a balance between maintaining therapeutic drug levels and minimizing toxicity.[8]
-
Starting Point: For a novel compound, daily (QD) administration is a common starting point.
-
Pharmacokinetics (PK): If possible, run a pilot PK study to determine the compound's half-life (T½). If the half-life is very short, twice-daily (BID) dosing may be required. If it's very long, dosing every other day (Q2D) or even less frequently might be sufficient.
-
Toxicity-Based Adjustment: If daily dosing at an effective level shows cumulative toxicity (e.g., gradual weight loss), switching to an intermittent schedule (e.g., 5 days on, 2 days off) can provide a recovery period for the animal, improving the therapeutic window. Mathematical modeling can also be employed to predict optimal schedules.[8][9]
Q3: What are the most common pitfalls in in vivo efficacy studies?
A3:
-
Inadequate Group Size: Too few animals per group can make it impossible to achieve statistical significance. A power analysis should be performed, but n=8-10 animals per group is a typical starting point for tumor xenograft models.
-
Bias: Lack of randomization and blinding can introduce significant bias.[10] Researchers may unconsciously handle or evaluate animals differently based on their treatment group.[10]
-
High Variability: Inconsistent tumor cell implantation, poor animal health, or variable drug formulation can lead to high variability within groups, masking a true drug effect.[3]
}
Decision tree for optimizing a treatment schedule.
General Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solutions |
| High mortality or excessive weight loss in the treatment group. | The administered dose exceeds the MTD for chronic dosing. The vehicle has inherent toxicity. The animal strain is particularly sensitive. | Conduct a more thorough MTD study with repeat dosing to assess cumulative toxicity. Run a control group treated with the vehicle alone for the full study duration.[3] Consult literature for specific sensitivities of the chosen animal model. |
| High variability in tumor growth within the same group. | Inconsistent number of cells injected. Poor cell viability during injection. Mycoplasma contamination in the cell line. | Ensure a uniform single-cell suspension before injection. Use cells in the logarithmic growth phase and handle them quickly. Regularly test cell banks for mycoplasma contamination.[3] |
| No anti-tumor effect observed at any dose. | The dose is too low, even at the MTD. The treatment schedule is not optimal. Poor pharmacokinetics (the drug isn't reaching the tumor). The tumor model is resistant to the compound's mechanism of action. | Test higher doses if the MTD study allows. Adjust the frequency and duration of treatment.[3] Perform pharmacokinetic studies to assess drug exposure in plasma and tumor tissue. Test the compound in different cancer models with relevant genetic backgrounds. |
| Difficulty with intravenous (tail vein) injections. | Small or fragile tail veins in mice. The formulation is too viscous or is precipitating. | Use a warming lamp to dilate the tail veins before injection. Ensure proper restraint. Re-evaluate the formulation for viscosity and solubility. Practice the technique with saline to ensure proficiency. |
References
- Benchchem. Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors.
- Sygnature Discovery. Why form & formulation should be embedded in early drug discovery.
- Admescope. Preclinical formulations for pharmacokinetic studies.
- Wang, H., et al. Optimizing combination therapy in a murine model of HER2+ breast cancer. PMC - NIH.
- Traina, T. A., et al. Optimizing chemotherapy dose and schedule by Norton-Simon mathematical modeling. Synapse.
- ModernVivo. 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges.
- Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
- Drug Target Review. The art and science of drug formulation.
- Terterov, I. N., et al. Computational modeling of schedule-specific chemotherapy outcomes in mouse tumor model. ResearchGate.
- Benchchem. Optimizing dosage and treatment schedule for Anticancer agent 249 in mice.
- Stanford Medicine. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center.
- MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. admescope.com [admescope.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. synapse.mskcc.org [synapse.mskcc.org]
- 10. Tackling In Vivo Experimental Design [modernvivo.com]
Troubleshooting inconsistent results in biological assays with 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Welcome to the technical support resource for researchers utilizing 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine. This guide is designed to provide in-depth troubleshooting strategies and address common sources of variability in biological assays involving this and similar small molecule compounds. Our approach is rooted in first principles of pharmacology and assay development to empower you to identify, diagnose, and resolve experimental inconsistencies.
Section 1: Compound Integrity and Handling
The physical and chemical properties of a small molecule are the foundation of any biological experiment. Inconsistent results often originate from issues with the compound itself before it ever reaches the assay.
Q1: I'm observing high variability between replicate wells and poor dose-response curves. Could the compound itself be the problem?
A: Absolutely. This is one of the most common issues in small molecule screening and is frequently traced back to compound handling and quality.[1][2] Before troubleshooting the biological system, it is imperative to validate the compound you are working with.
Core Areas to Investigate:
-
Purity and Identity: Was the compound sourced from a reputable supplier? Even high-purity compounds can degrade over time. If you have the capability, verifying the identity and purity via LC-MS or NMR is a crucial first step. The 1,3,4-oxadiazole ring is a stable aromatic system, but the overall molecule's stability in solution over time is not guaranteed.[3]
-
Solubility Issues: The primary suspect for inconsistent results, especially at higher concentrations, is compound precipitation.[4][5] this compound, like many heterocyclic compounds, likely has low aqueous solubility. When a high-concentration DMSO stock is diluted into aqueous assay buffer, the compound can crash out of solution, leading to a lower effective concentration and particulate matter that can interfere with assay readouts.[5]
-
Improper Storage: Has the compound been subjected to multiple freeze-thaw cycles? This can introduce moisture and lead to precipitation or degradation.[5][6] Store the compound as recommended by the supplier, typically desiccated at -20°C or -80°C.
Troubleshooting Workflow: Compound Quality
Caption: A logical workflow for diagnosing compound-related assay issues.
Q2: How can I be sure my compound is fully dissolved in my assay medium?
A: Visual inspection is often insufficient. A compound can form micro-precipitates that are not visible to the naked eye but will drastically affect results. A formal solubility test is essential.
Protocol 1: Kinetic Solubility Assessment via Nephelometry or Visual Inspection
This protocol determines the concentration at which the compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound (10 mM stock in 100% DMSO)
-
Assay buffer (the same buffer used in your biological assay)
-
Clear 96-well plate
-
Plate reader with nephelometry capability (or use visual inspection against a black background)
Procedure:
-
Create a Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM stock in 100% DMSO to generate a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Dilute into Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate pre-filled with a corresponding volume of assay buffer (e.g., 98 µL) to achieve a final DMSO concentration of 2%. This will create your final compound concentration curve in the assay-relevant buffer.
-
Equilibrate: Let the plate sit at room temperature for 1-2 hours, protected from light. This allows time for precipitation to occur.
-
Measure/Observe:
-
Nephelometry: Measure light scattering on a plate reader. A sharp increase in the signal indicates the formation of precipitate.
-
Visual Inspection: Carefully inspect each well against a black background. Note the concentration at which the solution first appears cloudy or contains visible particles.[4]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your working maximum for this specific assay buffer and DMSO concentration. It is best practice to use a maximum concentration that is at least 2-fold below this precipitation point.
Section 2: Assay Design and Solvent Effects
Even with a high-quality, soluble compound, the design of the assay itself can introduce artifacts that lead to inconsistent data.
Q3: My vehicle control (DMSO alone) is showing some biological activity or cytotoxicity. How do I interpret my compound's results?
A: This is a critical observation. Dimethyl sulfoxide (DMSO) is not biologically inert and its effects are concentration-dependent and cell-type specific.[7][8][9] If your DMSO control is active, it invalidates the results for your test compound, as you cannot distinguish the compound's effect from the solvent's.
Causality and Mechanism:
-
Membrane Permeabilization: DMSO can increase cell membrane permeability, which can be directly toxic or facilitate the entry of other substances.[10]
-
Protein Denaturation: At higher concentrations, DMSO can affect protein structure and stability.[10]
-
Cell Differentiation/Stress: In certain cell lines, DMSO can induce differentiation or activate stress pathways, confounding the interpretation of results.[8][11]
Data Summary: Recommended DMSO Concentrations in Cell-Based Assays
| Final DMSO Conc. | General Observation | Potential Issues | Citation(s) |
| < 0.1% | Generally considered safe for most cell lines and assays. | Ideal, but may limit the achievable concentration of poorly soluble compounds. | [8] |
| 0.1% - 0.5% | Acceptable for many cell lines, but cytotoxicity should be verified. | Some sensitive cell lines may show stress or reduced viability.[8][11] | [7][8] |
| 0.5% - 1.0% | Use with extreme caution. Significant potential for artifacts. | Increased risk of cytotoxicity and off-target solvent effects.[8] | [8][9] |
| > 1.0% | Not recommended for most cell-based assays. | High probability of confounding biological effects and cytotoxicity. | [8][11] |
Protocol 2: Establishing a DMSO Toxicity Curve
This protocol is essential for every new cell line and assay combination to define a safe working concentration of your vehicle.
Procedure:
-
Plate Cells: Seed your cells in a 96-well plate at the same density you use for your compound screening assay.
-
Prepare DMSO Dilutions: In your assay medium, prepare a serial dilution of DMSO to match the concentrations you plan to use in your experiment (e.g., from 2% down to 0.01%). Include a "medium only" control with 0% DMSO.
-
Treat Cells: Replace the existing medium on your cells with the DMSO-containing medium.
-
Incubate: Incubate the plate for the same duration as your actual experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®, or resazurin) to measure the health of the cells in each DMSO concentration.
-
Analyze: Plot cell viability (%) against DMSO concentration. The highest concentration of DMSO that does not cause a significant drop in viability (typically >90% viability is considered safe) is your maximum allowable vehicle concentration for this assay.[8]
Section 3: General Laboratory Practices and Assay Execution
Minor variations in technique and environment can accumulate, leading to significant inconsistency across a plate or between experiments.[12][13]
Q4: I see an "edge effect" on my 96-well plates, where the outer wells behave differently from the inner wells. How can I prevent this?
A: Edge effects are a common problem caused by differential evaporation and temperature gradients across the plate.[12] The outer wells lose volume more rapidly, concentrating solutes like media components and your test compound, which can alter cell growth and assay response.
Mitigation Strategies:
-
Humidified Incubation: Ensure your incubator has a properly filled and maintained water pan to maintain high humidity.
-
Avoid Outer Wells: A simple and effective strategy is to not use the outermost 36 wells for experimental samples. Fill them with sterile water or media to act as a humidity buffer for the inner 60 wells.
-
Plate Sealing: Use breathable or adhesive plate seals during long incubation steps to minimize evaporation.[13]
-
Equilibration: Allow plates and reagents to come to room temperature before use to prevent temperature gradients when setting up the assay.[13]
Q5: My results are inconsistent from one experiment to the next. What should I check?
A: Inter-assay variability can be frustrating. A systematic review of your entire workflow is necessary.[6][14]
Troubleshooting Inter-Assay Variability
Caption: Key pillars to investigate when troubleshooting inter-assay variability.
References
-
Al Zahraa G. Al Ashmawy, et al. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Available at: [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Available at: [Link]
-
Anonymous. (2017). What effects does DMSO have on cell assays? Quora. Available at: [Link]
-
de Almeida, G. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Available at: [Link]
-
El-Serafi, A. T., et al. (2017). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. National Institutes of Health. Available at: [Link]
-
Santos, L. F., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health. Available at: [Link]
-
MB-About. (n.d.). Assay Troubleshooting. Available at: [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available at: [Link]
-
Laggner, C., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? Available at: [Link]
-
Azure Biosystems. (n.d.). qPCR Troubleshooting Guide. Available at: [Link]
-
Biocompare. (2022). Immunoassay Troubleshooting. Available at: [Link]
-
ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Available at: [Link]
-
National Institutes of Health. (2016). Quality Control of Quantitative High Throughput Screening Data. Available at: [Link]
-
SciTechnol. (n.d.). The Problems with the Cells Based Assays. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Available at: [Link]
-
QIAGEN. (n.d.). Importance of QC. Available at: [Link]
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MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available at: [Link]
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PubChem. (n.d.). 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine. Available at: [Link]
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Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
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Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available at: [Link]
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PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. Available at: [Link]
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BioQC. (2024). Quality Control in the (Bio)Pharmaceutical Industry: Safeguarding Medicines for Global Health. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
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Bio-Rad. (n.d.). The Benefits of Independent QC. Available at: [Link]
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David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available at: [Link]
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PubMed. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Available at: [Link]
- Google Patents. (n.d.). US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
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AfaSci. (n.d.). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. Available at: [Link]
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PubMed. (2016). A Micro-Polyethylene Glycol Precipitation Assay as a Relative Solubility Screening Tool for Monoclonal Antibody Design and Formulation Development. Available at: [Link]
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PubMed. (2009). 5-Phenyl-1,3,4-oxadiazol-2-amine. Available at: [Link]
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National Institutes of Health. (2024). Polyethylene glycol precipitation is a useful method for excluding the interference of unexplained elevated CA 19-9. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Available at: [Link]
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Research and Reviews: Journal of Chemistry. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Available at: [Link]
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National Institutes of Health. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Available at: [Link]
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MDPI. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]
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ResearchGate. (2019). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available at: [Link]
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Stability testing of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine under experimental conditions
Welcome to the technical support center for the stability testing of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental conditions. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity of your stability studies.
Introduction to the Molecule and its Stability Profile
This compound is a heterocyclic compound featuring a 1,3,4-oxadiazole ring, a methylthio-phenyl group, and a primary amine. Each of these functional groups presents potential liabilities under stress conditions, which must be thoroughly investigated to understand the molecule's intrinsic stability. The 1,3,4-oxadiazole ring is generally considered thermally stable, but can be susceptible to hydrolysis under certain pH conditions.[1][2][3][4][5] The methylthioether group is prone to oxidation, potentially forming the corresponding sulfoxide and sulfone.[6][7][8] The primary amine can participate in degradation reactions, such as oxidation or interactions with excipients.
This guide will provide a structured approach to conducting forced degradation studies, also known as stress testing, in line with the International Council for Harmonisation (ICH) guidelines.[9][10][11][12][13] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[14][15][16]
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for this compound?
A1: The primary objectives are:
-
To identify the likely degradation products of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).[14][15]
-
To elucidate the degradation pathways of the molecule.
-
To develop and validate a stability-indicating analytical method that can separate the parent compound from all potential degradation products.[17][18]
-
To understand the intrinsic stability of the molecule, which informs formulation development, packaging selection, and storage conditions.[16]
Q2: What are the most probable sites of degradation on the molecule?
A2: Based on the functional groups present, the most probable sites for degradation are:
-
Methylthio Group: Highly susceptible to oxidation to form the sulfoxide and subsequently the sulfone.[6][7][8]
-
1,3,4-Oxadiazole Ring: Can undergo hydrolytic cleavage under acidic or basic conditions.[1][2][19]
-
Amine Group: May be susceptible to oxidative degradation.
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the stability-indicating method is challenged with a realistic profile of degradants.[20] Excessive degradation can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions.
Q4: What are the initial stress conditions I should consider?
A4: A good starting point for the forced degradation of this compound would be:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[21]
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.[21]
-
Photostability: Exposing the drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, with a dark control.[22][23]
These conditions should be adjusted based on the observed extent of degradation.
Troubleshooting Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). For oxidation, consider a different oxidizing agent if H₂O₂ is ineffective. |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time). |
| Poor peak shape or resolution in the chromatogram. | The analytical method is not optimized. The degradants may be co-eluting with the parent peak or with each other. | Re-evaluate and optimize the HPLC method parameters (e.g., mobile phase composition, gradient, column chemistry, pH of the mobile phase). |
| Appearance of many small, unidentifiable peaks. | Secondary or tertiary degradation products are forming due to excessive stress. | Reduce the stress conditions to target 5-20% degradation of the parent compound. |
| Inconsistent results between replicate experiments. | Poor experimental control (e.g., temperature fluctuations, inaccurate reagent concentrations). Sample preparation variability. | Ensure precise control of all experimental parameters. Standardize the sample preparation procedure. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the steps for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Thermostatically controlled oven and water bath
-
Photostability chamber compliant with ICH Q1B guidelines[24]
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[14]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an equivalent volume and concentration of NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl or increase the temperature.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an equivalent volume and concentration of HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH or increase the temperature.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place a known amount of the solid drug substance in a vial and heat it in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the solid in the initial solvent to the desired concentration for HPLC analysis.
-
-
Photostability Testing:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[22]
-
A control sample of both solid and solution should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.[23]
-
Analyze the samples by HPLC.
-
Workflow for Forced Degradation and Analysis:
Caption: Potential degradation pathways.
Data Presentation
All quantitative data from stability studies should be summarized in a clear and organized manner.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Assay of Parent Compound | % Degradation | No. of Degradants | RRT of Major Degradants |
| Control | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl, 60°C, 24h | 92.5 | 7.5 | 2 | 0.85, 1.15 |
| 0.1 M NaOH, 60°C, 24h | 88.2 | 11.8 | 3 | 0.78, 0.92, 1.24 |
| 3% H₂O₂, RT, 24h | 85.7 | 14.3 | 2 | 1.10 (Sulfoxide), 1.35 (Sulfone) |
| Thermal, 80°C, 48h | 98.1 | 1.9 | 1 | 1.08 |
| Photolytic (ICH Q1B) | 99.5 | 0.5 | 0 | - |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
-
ICH Guideline Q1A (R2) on Stability Testing of New Drug Substances and Drug Products. European Medicines Agency. [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
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Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Chemical Biology. [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. National Center for Biotechnology Information. [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed. [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]
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Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. [Link]
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Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). PubMed. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. [Link]
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]
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Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. ACS Publications. [Link]
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Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. National Center for Biotechnology Information. [Link]
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Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Center for Biotechnology Information. [Link]
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol.
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Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. ResearchGate. [Link]
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Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Semantic Scholar. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]
-
Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. ResearchGate. [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Center for Biotechnology Information. [Link]
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Stability Indicating Assay Method. IJCRT.org. [Link]
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Degradation Pathways. ResearchGate. [Link]
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Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. [Link]
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Dimethyl sulfide. Wikipedia. [Link]
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ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
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Photostability testing theory and practice. Q1 Scientific. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
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Refinement of analytical methods for 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine detection
Welcome to the technical support center for the analytical refinement of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common analytical challenges and ensure the integrity of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for this analyte is a common issue and can often be attributed to several factors related to its chemical structure and interactions within the HPLC system.
-
Causality: The 2-amino group on the oxadiazole ring can interact with residual acidic silanol groups on the surface of traditional silica-based C18 columns. This secondary interaction leads to a portion of the analyte being retained more strongly, resulting in a tailed peak. The sulfur atom in the methylthio group can also contribute to unwanted interactions.
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Increase Ionic Strength: Add a low concentration of an acidic modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA). This will protonate the silanol groups, minimizing their interaction with the basic amino group of the analyte.[1]
-
Adjust pH: Ensure the mobile phase pH is well below the pKa of the analyte's amino group to maintain it in a single protonation state.
-
-
Column Selection:
-
End-capped Columns: Utilize a modern, well-end-capped C18 column to reduce the number of available free silanols.
-
Alternative Stationary Phases: Consider a phenyl- or biphenyl-phase column. The pi-pi interactions between the phenyl rings of the stationary phase and the aromatic rings of your analyte can enhance retention and improve peak shape for sulfur-containing aromatic compounds.[2]
-
-
Sample Overload:
-
Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak distortion. Prepare a dilution series of your sample to determine the optimal concentration that gives a symmetrical peak.
-
-
Issue 2: Inconsistent Retention Times
Question: I am observing a drift in the retention time for this compound over a sequence of injections. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your quantitative data. The root cause often lies in the stability of the HPLC system or the mobile phase.
-
Causality: Fluctuations in mobile phase composition, column temperature, or pump flow rate can all lead to shifts in retention time. The 1,3,4-oxadiazole ring is generally thermally stable, but temperature variations can still affect chromatographic partitioning.[3][4]
-
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Pre-mixing: If using an isocratic mobile phase, prepare a single, large batch to ensure consistency.
-
Degassing: Thoroughly degas the mobile phase to prevent bubble formation in the pump heads, which can cause flow rate inaccuracies.
-
Solvent Evaporation: Keep solvent reservoirs covered to prevent selective evaporation of the more volatile components, which would alter the mobile phase composition.
-
-
System Equilibration:
-
Sufficient Equilibration Time: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. This is especially critical for gradient methods.
-
-
Temperature Control:
-
Use a Column Oven: A column oven will maintain a stable temperature, mitigating retention time shifts due to ambient temperature fluctuations.
-
-
Pump Performance:
-
Regular Maintenance: Check for leaks in pump seals and fittings. Perform routine maintenance as recommended by the manufacturer.
-
-
Issue 3: Low Sensitivity or No Signal in Mass Spectrometry
Question: I am struggling to get a good signal for this compound using ESI-MS. What are some potential reasons and solutions?
Answer:
Low sensitivity in electrospray ionization mass spectrometry (ESI-MS) for this compound can often be traced to suboptimal ionization conditions or fragmentation patterns.
-
Causality: The efficiency of ESI depends on the analyte's ability to form ions in solution. The basic amino group on the oxadiazole ring should facilitate protonation and detection in positive ion mode. However, issues with the mobile phase, source parameters, or fragmentation can hinder this.
-
Troubleshooting Steps:
-
Mobile Phase Optimization for MS:
-
Volatile Buffers: Use volatile mobile phase additives like formic acid or ammonium formate. Avoid non-volatile buffers like phosphates.
-
Organic Content: Ensure sufficient organic solvent (e.g., acetonitrile or methanol) in the mobile phase to promote efficient desolvation in the ESI source.
-
-
MS Source Tuning:
-
Infuse the Analyte: Directly infuse a standard solution of your analyte into the mass spectrometer to optimize source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.
-
-
Understanding Fragmentation:
-
Expected Ions: In positive ion mode, the primary ion should be the protonated molecule [M+H]+.
-
Fragmentation Pattern: The 1,3,4-oxadiazole ring can undergo characteristic fragmentation. Common losses may include the cleavage of the phenyl or methylthio groups. A known fragmentation pattern for a similar compound, 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole, can provide insights into expected fragments.[5]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Due to the aromatic nature and the likely limited aqueous solubility of aryl-substituted oxadiazoles, it is recommended to prepare stock solutions in a polar organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or methanol.[6][7] For subsequent dilutions into mobile phase for HPLC analysis, methanol or acetonitrile are preferred to ensure compatibility.
Q2: How stable is this compound in solution?
A2: The 1,3,4-oxadiazole ring is known to be a thermally stable aromatic system.[4][8] However, the overall stability of the molecule in solution can be affected by factors like pH, light, and temperature. A forced degradation study on a similar 1,3,4-oxadiazole derivative showed some degradation under oxidative and alkaline hydrolytic stress, while it was stable under photolytic, neutral, and acidic conditions.[9] It is advisable to store stock solutions at low temperatures (e.g., 4°C or -20°C) and protected from light. For quantitative analysis, freshly prepared working solutions are recommended.
Q3: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
A3: The molecular formula for this compound is C9H9N3OS. The calculated monoisotopic mass is approximately 207.05 Da. In positive ion mode ESI-MS, you should primarily look for the protonated molecule [M+H]+ at an m/z of approximately 208.06. Depending on the mobile phase, you might also observe adducts such as [M+Na]+ (m/z ~230.04) or [M+K]+ (m/z ~246.01).
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound?
A4: While GC-MS is a powerful analytical technique, it may not be ideal for this compound without derivatization. The compound has a relatively high molecular weight and polar functional groups (amino group), which can lead to poor volatility and thermal degradation in the GC inlet. HPLC-MS is generally the preferred method for such compounds.[10]
Section 3: Experimental Protocols & Data
Protocol 1: Recommended RP-HPLC-UV Method
This protocol provides a starting point for the quantitative analysis of this compound.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Biphenyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determine λmax by DAD) |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
- Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).
- Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability:
- Perform five replicate injections of a mid-range standard. The relative standard deviation (RSD) for retention time and peak area should be less than 2%.
Protocol 2: Sample Preparation from a Reaction Mixture
1. Quenching and Extraction:
- Quench the reaction mixture by adding it to an equal volume of cold water.
- Extract the aqueous mixture three times with an equal volume of ethyl acetate.
- Combine the organic layers.
2. Drying and Concentration:
- Dry the combined organic layer over anhydrous sodium sulfate.
- Filter and evaporate the solvent under reduced pressure.
3. Reconstitution and Analysis:
- Reconstitute the dried residue in a known volume of mobile phase.
- Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
Section 4: Visualizations
Workflow for HPLC Method Troubleshooting
Caption: The overall analytical workflow from sample to result.
References
-
Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2021, 1-16. [Link]
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Charris, J. E., & Larionov, O. V. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(22), 7529. [Link]
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Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
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Gomha, S. M., & Abdel-aziz, H. M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]
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Patel, R. J., & Patel, K. C. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Journal of Chemistry, 2014, 1-8. [Link]
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Rehman, A. U., et al. (2018). Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole (6i). ResearchGate. [Link]
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PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Kumar, S., & Sharma, P. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(34), e202301897. [Link]
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Song, M. M., et al. (2012). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3059. [Link]
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Gierczyk, B., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7795. [Link]
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Selva, A., & Vettori, U. (1995). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 9(12), 1137-1142. [Link]
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Kos, J., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2095. [Link]
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Restek Corporation. (2015). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. [Link]
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Azarova, I. N., & Egorova, E. N. (2010). Determination of Elemental Sulfur in Bottom Sediments Using High-Performance Liquid Chromatography. Journal of Analytical Chemistry, 65(8), 834-838. [Link]
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Ramesh, A., Jat, R. K., & Arunkumar, R. (2024). Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Medical Sciences & Pharma Research, 10(1), 22-25. [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
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PubChem. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]
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Yurttaş, L., et al. (2019). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 4(27), 22539-22553. [Link]
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MicroSolv Technology Corporation. (2023). Sulfur analyzed with HPLC - AppNote. [Link]
-
Long, B., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(31), 27367-27377. [Link]
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Taylor, L. T., & Rimmer, D. A. (1992). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 6(4), 357-366. [Link]
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Salem, M., Ayyad, R., & Sakr, H. (2018). Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. Journal of Heterocyclic Chemistry, 55(10), 2354-2363. [Link]
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Technical Support Center: Optimizing the Biological Activity of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for researchers working with 5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-amine. This guide is designed to provide in-depth, practical advice for modifying this scaffold to enhance its biological activity. Drawing from established principles of medicinal chemistry and recent findings in the field of 1,3,4-oxadiazole derivatives, this document will address common challenges and questions encountered during the drug discovery and development process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: We have identified this compound as a hit compound. What are the initial strategies to improve its potency?
Answer:
Improving the potency of a hit compound involves a systematic exploration of its structure-activity relationship (SAR). For the this compound scaffold, we can dissect the molecule into three key regions for initial modification: the 2-amino group, the 5-phenyl ring, and the methylthio substituent.
-
Modification of the 2-Amino Group: The primary amine at the 2-position of the oxadiazole ring is a versatile handle for derivatization. Acylation, sulfonylation, or reaction with isocyanates/isothiocyanates can introduce a variety of substituents that can probe the binding pocket for additional interactions, such as hydrogen bonding or hydrophobic interactions.[1][2] For instance, converting the amine to an amide or a urea can significantly alter the electronic and steric properties of this part of the molecule.
-
Substitution on the 5-Phenyl Ring: The phenyl ring at the 5-position offers numerous possibilities for modification. Introducing small electron-donating or electron-withdrawing groups at the ortho-, meta-, and para-positions can modulate the electronic properties of the entire molecule and influence its binding affinity.[3][4] Halogens, alkyl, alkoxy, and nitro groups are common starting points.
-
Modification of the Methylthio Group: The methylthio (-SCH3) group is a key feature. Its lipophilicity and potential for metabolic oxidation make it an interesting point for modification. Bioisosteric replacement is a powerful strategy here.[5][6][7][8][9]
Question 2: The methylthio group in our lead compound is showing metabolic instability. What are some suitable bioisosteric replacements?
Answer:
The methylthio group is prone to oxidation to the corresponding sulfoxide and sulfone, which can alter the compound's activity and pharmacokinetic profile. Replacing this group with a more stable bioisostere is a common and effective strategy.[5][6]
Table 1: Bioisosteric Replacements for the Methylthio Group
| Bioisostere | Rationale | Potential Advantages |
| Methoxy (-OCH3) | Similar size and electronics. | Increased metabolic stability. |
| Methyl (-CH3) | Removes the sulfur atom. | Reduced potential for oxidation. |
| Halogens (F, Cl, Br) | Similar size and lipophilicity. | Can improve binding through halogen bonding. |
| Trifluoromethyl (-CF3) | Strong electron-withdrawing group. | Can enhance binding affinity and metabolic stability. |
| Cyano (-CN) | Linear and polar. | Can act as a hydrogen bond acceptor. |
The choice of bioisostere will depend on the specific binding pocket and the desired physicochemical properties. It is recommended to synthesize a small library of analogs with these replacements to evaluate their impact on activity and metabolic stability.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of this compound
This protocol describes a general method for the synthesis of N-acylated derivatives.
Materials:
-
This compound
-
Appropriate acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing Modification Strategies
The following diagrams illustrate the key areas for modification on the core scaffold and a typical synthetic workflow.
Caption: Key modification sites on the lead compound.
Caption: General synthetic workflow for analogs.
Question 3: We are observing poor solubility with some of our more potent analogs. How can we address this?
Answer:
Poor aqueous solubility is a common hurdle in drug development. Several strategies can be employed to improve the solubility of your 1,3,4-oxadiazole derivatives:
-
Introduce Polar Functional Groups: Incorporating polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH), can increase hydrophilicity. These can be added to the phenyl ring or as part of the substituent on the 2-amino group.
-
Utilize Ionizable Groups: Introducing a basic nitrogen atom (e.g., in a pyridine or piperazine ring) can allow for salt formation, which often dramatically improves aqueous solubility.
-
Reduce Molecular Weight and Lipophilicity: If possible, simplifying the structure by removing non-essential lipophilic groups can improve solubility. Tools for in silico prediction of LogP can guide this process.
-
Formulation Strategies: While a medicinal chemistry approach is preferred, formulation strategies such as using co-solvents, cyclodextrins, or creating amorphous solid dispersions can be employed for in vivo studies if chemical modification is not feasible.
Structure-Activity Relationship (SAR) Insights from the Literature
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][10][11][12][13][14][15][16][17][18][19]
-
Anticancer Activity: Many 1,3,4-oxadiazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of enzymes like thymidine phosphorylase and histone deacetylases (HDACs).[12][13][20] The nature and position of substituents on the phenyl ring at the 5-position have been shown to be critical for activity. For example, the presence of electron-withdrawing groups can enhance cytotoxicity in certain cancer cell lines.[3]
-
Anti-inflammatory Activity: The 1,3,4-oxadiazole nucleus is also a key component of many anti-inflammatory agents.[17][21] Modifications at the 2- and 5-positions have been extensively explored to optimize anti-inflammatory potency.
-
Antibacterial Activity: Derivatives of 2-amino-1,3,4-oxadiazole have been reported to possess significant antibacterial activity.[1][2][14] The amino group is often a key site for modification to modulate the antibacterial spectrum and potency.
By leveraging these general SAR trends, researchers can make more informed decisions when designing new analogs of this compound.
References
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- (2013). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. PubMed.
- (2018).
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- (n.d.). Pharmacophore Modeling and Molecular Properties.
- (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
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(2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[10][11][20]triazino[2,3-c]quinazolines. PMC - PubMed Central.
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- (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- (2022). Synthesis, Characterization And Anti Inflammatory Activity Of Some Novel 5-((6-(Methylthio)Benzo[D]Oxazol-2-Yl)Methyl)-3-(((4- Substituted Phenyl) Amino) Methyl) -1,3,4-Oxadiazole-2(3H)
- (n.d.). 1,3,4-Oxadiazole as a pharmacophore in commercial and preclinical stage drugs.
- (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- (2020).
- (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- (2020). (PDF) Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation.
- (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.
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Validation & Comparative
A Comparative Study of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine and Other Oxadiazole Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold has emerged as a "privileged" structure due to its wide spectrum of pharmacological activities. This guide provides a comparative analysis of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine and other selected oxadiazole derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). The content herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
Introduction: The Versatility of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This moiety is a bioisostere for carboxylic acids and amides, enhancing physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug-likeness.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The 2,5-disubstituted derivatives, in particular, have been a focal point of extensive research, offering two positions for chemical modification to modulate biological activity and pharmacokinetic profiles.
Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives: A General Approach
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, including the title compound this compound, generally proceeds through a multi-step reaction sequence. A common and effective method involves the iodine-mediated oxidative cyclization of semicarbazones.[5] This transition-metal-free approach is advantageous for its mild reaction conditions and applicability to a wide range of aldehydes.
The general synthetic pathway can be outlined as follows:
-
Formation of Semicarbazone: The corresponding aldehyde (in this case, 3-(methylthio)benzaldehyde) is condensed with semicarbazide to form the respective semicarbazone.
-
Oxidative Cyclization: The resulting semicarbazone undergoes an I2-mediated oxidative cyclization to yield the final 2-amino-1,3,4-oxadiazole derivative.
This synthetic strategy provides a facile and scalable route to a variety of 2-amino-1,3,4-oxadiazole derivatives.[6]
Caption: General synthetic workflow for 2-amino-1,3,4-oxadiazole derivatives.
Comparative Biological Evaluation
To provide a comprehensive comparison, we will evaluate the biological activities of several 2-amino-5-substituted-1,3,4-oxadiazole derivatives against the title compound's structural class. The selection of comparators is based on the availability of robust experimental data in the public domain, focusing on anticancer and antimicrobial activities, which are prominent features of this compound class.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 1,3,4-oxadiazole derivatives.[7][8][9] These compounds exert their effects through various mechanisms, including the inhibition of crucial enzymes like telomerase and the induction of apoptosis.[9]
A study by Ahsan et al. (2014) investigated the anticancer activity of a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues against the NCI 60 cell line panel.[7] Another study by Tran et al. (2022) evaluated the cytotoxic activity of novel 2-amino-5-substituted 1,3,4-oxadiazole derivatives against the HepG2 human cancer cell line.[5] The table below summarizes key findings from these studies, providing a basis for comparison.
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 15.43% | [7] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Growth Percent (GP) | 18.22% | [7] |
| N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP) | 6.82% | [7] |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine | HepG2 (Hepatocellular carcinoma) | IC50 | 8.6 µM | [5] |
Lower Growth Percent (GP) and IC50 values indicate higher anticancer activity.
The data suggests that substitutions on both the 2-amino group and the 5-phenyl ring significantly influence the anticancer potency. For instance, the presence of a 2,4-dimethylphenyl group at the 2-amino position and a 4-methoxyphenyl or 4-hydroxyphenyl group at the 5-position leads to substantial growth inhibition in melanoma and leukemia cell lines.[7] The furan-substituted analog also demonstrates potent activity against liver cancer cells.[5]
Caption: Postulated anticancer mechanisms of action for 1,3,4-oxadiazole derivatives.
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is also a cornerstone in the development of novel antimicrobial agents.[3][10] The structural features of these compounds allow for effective interaction with microbial targets.
A study by Salama et al. (2020) synthesized new 2-amino-1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against Salmonella typhi.[11] Another study by Tran et al. (2022) reported the antibacterial and antifungal activities of their synthesized compounds.[5] The table below presents a comparative summary of their antimicrobial efficacy.
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide | Salmonella typhi | Zone of Inhibition | 18 mm | [11] |
| 5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine derivative | Salmonella typhi | Zone of Inhibition | 15 mm | [11] |
| 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine | Streptococcus faecalis | MIC | 4 µg/mL | [5] |
| 5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-amine | Candida albicans | MIC | 8 µg/mL | [5] |
A larger zone of inhibition and a lower Minimum Inhibitory Concentration (MIC) indicate greater antimicrobial activity.
These results underscore the potential of 2-amino-1,3,4-oxadiazoles as effective antimicrobial agents. The derivatization of the 2-amino group, as seen with the acetamide analog, can significantly enhance antibacterial activity against S. typhi.[11] Furthermore, substitutions on the 5-phenyl ring, such as a 4-nitrophenyl group, confer potent activity against Gram-positive bacteria, while a 4-(dimethylamino)phenyl group shows promise against fungal pathogens.[5]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental methodologies for key assays are provided below.
Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles
This protocol is adapted from the iodine-mediated cyclization method.[5]
-
Semicarbazone Synthesis:
-
Dissolve the substituted aldehyde (1 mmol) and semicarbazide hydrochloride (1.1 mmol) in a suitable solvent (e.g., ethanol/water mixture).
-
Add a base (e.g., sodium acetate) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitate, wash with cold water, and dry to obtain the semicarbazone.
-
-
Oxidative Cyclization:
-
Suspend the semicarbazone (1 mmol) in an appropriate solvent (e.g., ethanol).
-
Add iodine (1.2 mmol) and a base (e.g., sodium bicarbonate).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography to yield the final 2-amino-1,3,4-oxadiazole.
-
In Vitro Anticancer Activity (MTT Assay)
This protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cell viability.[5]
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of approximately 5 x 10^3 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC).[5]
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., S. faecalis, C. albicans) in a suitable broth.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
-
Incubation:
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
The 1,3,4-oxadiazole scaffold, particularly the 2-amino-5-substituted derivatives, represents a highly promising class of compounds in the quest for novel therapeutic agents. The synthetic accessibility and the potential for diverse substitutions at the 2- and 5-positions allow for fine-tuning of their biological activities. The comparative data presented in this guide demonstrate that subtle structural modifications on the 1,3,4-oxadiazole core can lead to significant variations in anticancer and antimicrobial potency. Future research should focus on elucidating the precise mechanisms of action and optimizing the pharmacokinetic properties of lead compounds to translate their in vitro efficacy into clinical success.
References
-
Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed research international, 2014, 814984. [Link]
-
Tran, T. H., Nguyen, T. K. T., Nguyen, T. H., Vo, D. D., & Huynh, T. P. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
-
Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International, 2014, 1-9. [Link]
- (This reference is a duplic
-
Kucukguzel, I., & Cikla, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3958. [Link]
- (This reference is a duplic
- (This reference is a general review and has been omitted to focus on primary d
-
Bao, W., Chen, C., Yi, N., Jiang, J., Zeng, Z., Deng, W., Peng, Z., & Xiang, J. (2014). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 79(24), 12147-12153. [Link]
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Al-Wahaibi, L. H., El-Emam, A. A., & Al-Abdullah, N. H. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(7), 2058. [Link]
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Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
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Murthy, A., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
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Kucukguzel, I., & Cikla, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3958. [Link]
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Validating In Vitro Anticancer Efficacy of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine: A Comparative In Vivo Guide
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of the novel compound, 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine. Drawing upon the established anticancer properties of the 1,3,4-oxadiazole scaffold, this document outlines a direct comparative study against a standard-of-care chemotherapeutic agent in a well-characterized murine melanoma model. The experimental design, protocols, and data interpretation strategies detailed herein are intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into robust in vivo evidence.
Introduction: The Promise of 1,3,4-Oxadiazoles in Oncology
The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of crucial enzymes and growth factors involved in tumor progression.[3] Extensive research into N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has revealed potent cytotoxic activity against a panel of human cancer cell lines, including leukemia, lung, colon, CNS, ovarian, renal, prostate, breast, and notably, melanoma.[4][5]
This guide focuses on a specific analogue, this compound. While specific in vitro data for this compound is not yet widely published, the strong and consistent anticancer activity observed in structurally similar compounds provides a compelling rationale for in vivo investigation. This study will therefore be designed based on the high sensitivity of melanoma cell lines to this class of compounds.[5]
To provide a stringent benchmark for evaluating the therapeutic potential of our lead compound, we will perform a head-to-head comparison with Dacarbazine (DTIC), a long-established alkylating agent used in the treatment of metastatic melanoma.[6][7] This direct comparison will allow for a clear assessment of the relative efficacy and potential advantages of this compound.
Experimental Design: A Xenograft Model of Melanoma
To assess the in vivo anticancer activity of this compound, a subcutaneous xenograft model using a human melanoma cell line in immunodeficient mice is proposed. This model allows for the direct evaluation of the compound's ability to inhibit tumor growth in a living system.
Rationale for Model Selection
The choice of a melanoma xenograft model is based on the significant in vitro activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues against melanoma cell lines such as MDA-MB-435.[5] For this study, the readily available and well-characterized A375 human melanoma cell line will be utilized.
Animal Model
Athymic nude mice (e.g., BALB/c nude) are the recommended animal model due to their compromised immune system, which prevents the rejection of human tumor xenografts.
Treatment Groups
A robust study design will include the following four experimental groups:
-
Vehicle Control: To assess the natural progression of the tumor.
-
This compound: The experimental therapeutic group.
-
Dacarbazine (DTIC): The positive control group, representing the standard of care.
-
Combination Therapy (Test Compound + DTIC): To investigate potential synergistic or additive effects.
The inclusion of these groups will enable a comprehensive evaluation of the test compound's efficacy, both as a monotherapy and in combination with a standard chemotherapeutic agent.
Methodologies: From Cell Culture to In Vivo Efficacy
This section provides detailed, step-by-step protocols for the key experimental workflows.
Cell Culture and Xenograft Implantation
Protocol:
-
Culture A375 human melanoma cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each athymic nude mouse.
-
Monitor the mice for tumor growth. Treatment should commence when the average tumor volume reaches approximately 60–100 mm³.[6]
Drug Formulation and Administration
Protocol:
-
This compound: The synthesis of this compound can be achieved through established methods for 1,3,4-oxadiazole derivatives.[8][9] For in vivo administration, the compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC]).
-
Dacarbazine (DTIC): Commercially available DTIC should be prepared according to the manufacturer's instructions, typically dissolved in a sterile vehicle for injection.
-
Administer the test compound and vehicle control via oral gavage or intraperitoneal (i.p.) injection, depending on its determined pharmacokinetic properties.
-
Administer DTIC via i.p. injection daily for 5 days.[6]
In Vivo Efficacy Study
Protocol:
-
Randomize mice with established tumors into the four treatment groups (n=10 mice per group).
-
Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
At the end of the study (e.g., day 14 or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological analysis to assess any potential toxicity.
Data Analysis and Interpretation
Quantitative Data Summary
The following table structure should be used to summarize the quantitative data from the in vivo efficacy study:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | |||
| This compound | |||
| Dacarbazine (DTIC) | |||
| Combination Therapy |
Statistical Analysis
Statistical significance between the treatment groups should be determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test). A p-value of less than 0.05 is typically considered statistically significant.
Visualizing the Workflow and Potential Mechanism
Experimental Workflow Diagram
Caption: In vivo experimental workflow for evaluating the anticancer efficacy of the test compound.
Potential Signaling Pathway
Caption: A potential mechanism of action involving the induction of apoptosis.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the in vivo validation of this compound. By directly comparing its efficacy against a standard-of-care agent in a relevant cancer model, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline.
Future studies should aim to elucidate the precise mechanism of action of this compound. Based on the known activities of similar 1,3,4-oxadiazole derivatives, it is plausible that it may induce apoptosis.[10] Further in vivo studies could also explore pharmacokinetic and pharmacodynamic relationships, as well as more comprehensive toxicity profiling. The successful validation of this compound in vivo would represent a significant step towards the development of a novel and effective anticancer therapeutic.
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Cross-Validation of the Biological Activity of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine: A Comparative Guide for Inter-Laboratory Reproducibility
This guide provides a comprehensive framework for the cross-validation of the biological activity of the novel compound, 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine. In the landscape of drug discovery, ensuring the reproducibility of experimental findings across different laboratories is paramount for the validation of new therapeutic candidates.[1][2][3] This document outlines a detailed protocol for researchers, scientists, and drug development professionals to independently verify and compare the biological performance of this 1,3,4-oxadiazole derivative, a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer effects.[4][5][6]
Introduction to this compound and the Rationale for Cross-Validation
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological properties.[5][6] The specific compound, this compound, holds therapeutic promise. Preliminary in-house screening (hypothetical) has suggested potential anticancer and antibacterial activities. However, for such a compound to progress in the drug development pipeline, its biological activity must be independently verified. Cross-laboratory validation serves to confirm these initial findings, ensuring the robustness and reliability of the data.[2][3] This process involves comparing results from two or more laboratories to ensure consistency.[7]
This guide will focus on two key biological activities attributed to similar 1,3,4-oxadiazole derivatives: anticancer (cytotoxic) activity and antibacterial activity . We will detail standardized assays for each and present a hypothetical comparative analysis.
Experimental Design for Cross-Laboratory Validation
A robust cross-validation study requires a well-defined experimental plan to minimize variability and ensure that any observed differences are due to the compound's activity and not experimental artifacts.
Sourcing of Compound and Comparators
For this hypothetical study, three laboratories (Lab A, Lab B, and Lab C) will participate.
-
Test Compound: this compound (to be synthesized and purity confirmed by each lab or sourced from a single, reputable supplier).
-
Comparator 1 (Anticancer): Doxorubicin, a standard chemotherapeutic agent.
-
Comparator 2 (Antibacterial): Ciprofloxacin, a broad-spectrum antibiotic.
Cell Lines and Bacterial Strains
-
Anticancer Assay:
-
Human lung carcinoma cell line: A549
-
Human breast adenocarcinoma cell line: MCF-7
-
Non-cancerous human cell line (for selectivity index): Human Dermal Fibroblasts (HDF)
-
-
Antibacterial Assay:
-
Gram-positive bacterium: Staphylococcus aureus (ATCC 29213)
-
Gram-negative bacterium: Escherichia coli (ATCC 25922)
-
The workflow for this cross-validation study is depicted in the following diagram:
Caption: A potential apoptotic pathway for the test compound.
Conclusion and Future Directions
This guide provides a framework for the cross-laboratory validation of this compound. By adhering to standardized protocols, researchers can generate reproducible data on its anticancer and antibacterial activities. Successful cross-validation, as illustrated by the hypothetical data, builds confidence in the compound's therapeutic potential and justifies further preclinical development. [8][9] Future studies should focus on elucidating the precise mechanism of action, conducting in vivo efficacy studies, and exploring the structure-activity relationship of this promising class of compounds.
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A Head-to-Head Comparison of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine Against Known Inhibitors of Carbonic Anhydrase and Cyclooxygenase
In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" due to its wide spectrum of pharmacological activities.[1] This guide provides a detailed comparative analysis of a representative compound, 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine, against established inhibitors of two key enzyme families: carbonic anhydrases (CAs) and cyclooxygenases (COX). While specific experimental data for this exact molecule is still emerging, this guide will leverage extensive research on structurally related 5-aryl-1,3,4-oxadiazol-2-amines to project its potential efficacy and explore the underlying structure-activity relationships.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel 1,3,4-oxadiazole derivatives. We will delve into the mechanistic basis of inhibition, present comparative inhibitory data, and provide detailed experimental protocols for assessing the activity of these compounds.
The Versatility of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that is bioisosteric to amide and ester functionalities. This property, combined with its metabolic stability and ability to participate in hydrogen bonding, makes it an attractive scaffold for the design of enzyme inhibitors.[2] Numerous studies have demonstrated the potent inhibitory activity of 1,3,4-oxadiazole derivatives against a range of therapeutic targets, including CAs and COXs.[3][4]
Part 1: Inhibition of Carbonic Anhydrases
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[5]
Mechanistic Insights into Carbonic Anhydrase Inhibition
The inhibitory activity of many 1,3,4-oxadiazole-based compounds against CAs is attributed to the interaction of the heterocyclic ring with the zinc ion in the enzyme's active site. The nitrogen atoms of the oxadiazole ring can coordinate with the zinc ion, displacing the catalytic water molecule and thereby blocking the enzyme's activity.
Comparative Inhibitory Profile
While specific data for this compound is not yet published, studies on analogous 5-aryl-1,3,4-oxadiazole derivatives have shown potent inhibitory activity against various CA isoforms. For this comparison, we will consider the well-established non-selective CA inhibitor, Acetazolamide , and project the potential activity of our lead compound based on existing literature.
| Compound | Target Isoform | IC50 (µM) | Reference |
| Acetazolamide | hCA II | 1.1 ± 0.1 | [5] |
| 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine derivative (7g) | hCA II | 0.1 | [5] |
| 3-phenyl-β-alanine 1,3,4-oxadiazole derivative (4a) | CA-II | 12.1 ± 0.86 | [3] |
| Projected: this compound | hCA II | Potentially < 10 | - |
Note: The projected activity is an estimation based on the performance of structurally similar compounds and should be confirmed by experimental validation.
The data suggests that 1,3,4-oxadiazole derivatives can exhibit significantly higher potency than the standard inhibitor, Acetazolamide. The pyridine-substituted analogue (7g), for instance, is 11-fold more active.[5]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric method for assessing the inhibitory activity of a compound against a specific CA isoform.
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Part 2: Inhibition of Cyclooxygenases
Cyclooxygenases (COX) are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[6]
Mechanistic Insights into Cyclooxygenase Inhibition
The anti-inflammatory activity of 1,3,4-oxadiazole derivatives is often linked to their ability to inhibit COX enzymes. The planar and aromatic nature of the oxadiazole ring allows it to fit into the hydrophobic channel of the COX active site, interacting with key amino acid residues and preventing substrate binding.
Comparative Inhibitory Profile
We will compare the potential COX inhibitory activity of this compound with the non-selective NSAID Indomethacin and the selective COX-2 inhibitor Celecoxib .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indomethacin | - | - | - | [7] |
| Celecoxib | >100 | 0.04 | >2500 | [8] |
| 2,5-biaryl-1,3,4-oxadiazole (6e) | 32.54 | 0.48 | 67.8 | [8] |
| 1,3,4-oxadiazole/oxime hybrid (6d) | 1.10 | 2.30 | 0.48 | [4] |
| 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole (9g) | - | 0.31 | - | [6] |
| Projected: this compound | Moderate | Potent | Potentially COX-2 selective | - |
Note: The projected activity is an estimation based on the performance of structurally similar compounds and should be confirmed by experimental validation.
The data indicates that 1,3,4-oxadiazole derivatives can be potent COX inhibitors, with some exhibiting selectivity for COX-2.[8] The presence of specific substituents on the aryl ring can significantly influence this selectivity.
Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.
Caption: Workflow for in vitro COX inhibition assay.
Conclusion and Future Directions
The 1,3,4-oxadiazole scaffold represents a promising platform for the development of novel inhibitors of carbonic anhydrases and cyclooxygenases. Based on the extensive body of research on structurally related compounds, this compound is projected to exhibit potent inhibitory activity against these enzyme targets, potentially with a favorable selectivity profile.
Further experimental validation is crucial to confirm these projections and to fully elucidate the therapeutic potential of this and other novel 1,3,4-oxadiazole derivatives. Future research should focus on comprehensive in vitro and in vivo studies to establish a definitive pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
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Synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole substituted 1,4-dihydropyrimidinone compounds. (2013). PubMed. [Link]
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Synthesis, carbonic anhydrase inhibition, anticancer activity, and molecular docking studies of 1,3,4-oxadiazole derivatives. (n.d.). PubMed. [Link]
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New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (n.d.). NIH. [Link]
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New 1,3,4-oxadiazole/oxime hybrids: Design, synthesis, anti-inflammatory, COX inhibitory activities and ulcerogenic liability. (n.d.). PubMed. [Link]
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Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. (2014). PubMed. [Link]
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1,2,4-oxadiazoles derivatives that showed a good inhibition of carbonic anhydrase IX and XII isoforms. (n.d.). ResearchGate. [Link]
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2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (2015). ResearchGate. [Link]
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Synthesis, carbonic anhydrase inhibition, anticancer activity, and molecular docking studies of 1,3,4-oxadiazole derivatives. (n.d.). Semantic Scholar. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
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1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities. (1993). PubMed. [Link]
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Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (2003). NISCAIR Online Periodicals Repository. [Link]
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A Comparative Guide to the Reproducible Synthesis of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. Among these, the 1,3,4-oxadiazole scaffold is a privileged structure due to its wide range of biological activities.[1][2] The reproducibility of the synthesis of these compounds is paramount, ensuring consistent purity, yield, and ultimately, reliable biological data. This guide provides an in-depth, comparative analysis of established methods for the synthesis of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine, a promising scaffold for further pharmaceutical development. We will delve into the mechanistic rationale behind the chosen synthetic routes, offer detailed experimental protocols, and present a comparative analysis of their reproducibility based on key performance indicators.
The Synthetic Challenge: Ensuring Consistency
The primary and most established route to 5-aryl-2-amino-1,3,4-oxadiazoles proceeds through a two-step synthesis. The first step involves the formation of a 1-aroylthiosemicarbazide intermediate, which is then subjected to oxidative cyclization to yield the desired oxadiazole ring. While seemingly straightforward, the choice of cyclizing agent in the second step is critical and can significantly impact the reproducibility, yield, and purity of the final product. This guide will focus on comparing three distinct and well-documented methods for the oxidative cyclization of the key intermediate, 1-[3-(methylthio)benzoyl]thiosemicarbazide.
Visualizing the Synthetic Pathway
The overall synthetic strategy is depicted below. The journey begins with the commercially available 3-(methylthio)benzoic acid and proceeds through the formation of the acyl chloride and the thiosemicarbazide intermediate, culminating in the final cyclization to the target molecule.
Figure 1: General synthetic workflow for this compound.
Comparative Analysis of Oxidative Cyclization Methods
The critical step in this synthesis is the oxidative cyclization of 1-[3-(methylthio)benzoyl]thiosemicarbazide. The choice of oxidizing agent directly influences the reaction's efficiency, work-up procedure, and overall reproducibility. We will now compare three prominent methods.
Method A: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Mechanistic Insight: DBDMH is a mild and efficient oxidizing agent.[3][4] The reaction proceeds via an initial electrophilic attack of a bromonium ion (Br+) on the sulfur atom of the thiosemicarbazide, followed by an intramolecular nucleophilic attack of the amide oxygen to form a five-membered ring. Subsequent elimination of a proton and the hydantoin byproduct drives the reaction to completion. The use of an inexpensive and easy-to-handle oxidant makes this method attractive for large-scale synthesis.[1][5]
Experimental Protocol:
-
Preparation of 1-[3-(Methylthio)benzoyl]thiosemicarbazide:
-
To a stirred solution of 3-(methylthio)benzoyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a solution of thiosemicarbazide (1.05 eq) in water at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude 1-[3-(methylthio)benzoyl]thiosemicarbazide. Recrystallization from ethanol can be performed for further purification.
-
-
Oxidative Cyclization with DBDMH:
-
To a stirred solution of 1-[3-(methylthio)benzoyl]thiosemicarbazide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate, add 1,3-dibromo-5,5-dimethylhydantoin (0.55 eq) portion-wise at room temperature.
-
The reaction is typically complete within 1-2 hours, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining DBDMH, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
-
Method B: Iodine-Mediated Cyclization
Mechanistic Insight: Iodine, in the presence of a base, is a classic reagent for the oxidative cyclization of acylthiosemicarbazides.[6][7] The base deprotonates the thiosemicarbazide, and the resulting thiolate anion is oxidized by iodine to a disulfide intermediate. This is followed by an intramolecular cyclization and subsequent elimination of sulfur to form the stable 1,3,4-oxadiazole ring. This method is generally reliable but may require careful control of reaction conditions to avoid side reactions.
Experimental Protocol:
-
Preparation of 1-[3-(Methylthio)benzoyl]thiosemicarbazide: (Follow the protocol from Method A)
-
Iodine-Mediated Oxidative Cyclization:
-
To a stirred solution of 1-[3-(methylthio)benzoyl]thiosemicarbazide (1.0 eq) in ethanol, add a solution of sodium hydroxide (2.0 eq) in water.
-
To this basic solution, add a solution of iodine (1.1 eq) and potassium iodide (2.0 eq) in water dropwise with vigorous stirring at room temperature.
-
The reaction mixture is typically stirred for 4-6 hours.
-
The precipitate formed is filtered, washed with a dilute solution of sodium thiosulfate to remove excess iodine, and then with cold water.
-
The crude product is dried and recrystallized from ethanol to yield pure this compound.
-
Method C: Lead (II) Oxide (PbO)
Mechanistic Insight: Lead (II) oxide is a historically used reagent for this transformation.[8] The reaction is believed to proceed through a lead-sulfur intermediate, which facilitates the desulfurization and subsequent cyclization. While effective, the use of a heavy metal reagent like lead oxide raises environmental and safety concerns, making it a less favorable option in modern synthetic chemistry.
Experimental Protocol:
-
Preparation of 1-[3-(Methylthio)benzoyl]thiosemicarbazide: (Follow the protocol from Method A)
-
Oxidative Cyclization with Lead (II) Oxide:
-
A mixture of 1-[3-(methylthio)benzoyl]thiosemicarbazide (1.0 eq) and lead (II) oxide (1.5 eq) in a high-boiling solvent such as dimethylformamide (DMF) or amyl alcohol is heated to reflux.
-
The reaction is monitored by TLC and is typically complete within 2-4 hours.
-
The hot reaction mixture is filtered to remove lead sulfide and other insoluble byproducts.
-
The filtrate is cooled to room temperature and the product is precipitated by the addition of water.
-
The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to give the final product.
-
Performance Comparison
To provide a clear and objective comparison of these methods, the following table summarizes key performance indicators. The data presented is a synthesis of typical results reported in the literature for analogous 5-aryl-2-amino-1,3,4-oxadiazole syntheses.
| Parameter | Method A (DBDMH) | Method B (Iodine) | Method C (PbO) |
| Typical Yield | 80-95%[6] | 70-85%[6] | 60-75%[8] |
| Reaction Time | 1-2 hours | 4-6 hours | 2-4 hours |
| Reaction Temperature | Room Temperature | Room Temperature | Reflux (High Temp) |
| Reagent Cost | Moderate | Low | Low |
| Safety & Handling | Relatively safe, handle with care | Iodine is corrosive, handle in a fume hood | Lead compounds are toxic, requires careful handling and disposal |
| Work-up & Purification | Simple aqueous wash, chromatography or recrystallization | Requires quenching with thiosulfate, recrystallization | Hot filtration of heavy metal byproduct, precipitation |
| Reproducibility | High | Moderate to High | Moderate |
| Scalability | Excellent | Good | Poor to Moderate |
Causality Behind Experimental Choices and Reproducibility
The choice of cyclization method has a profound impact on the reproducibility of the synthesis.
-
Method A (DBDMH): The high reproducibility of this method stems from the mild reaction conditions and the clean conversion.[3][5] The reaction is less prone to the formation of byproducts compared to the other methods. The simple work-up procedure also minimizes product loss and variability between batches. Its suitability for large-scale synthesis is a significant advantage in a drug development setting.[1]
-
Method B (Iodine): While generally reliable, the reproducibility of the iodine-mediated method can be influenced by factors such as the rate of addition of the iodine solution and the efficiency of stirring. Inconsistent mixing can lead to localized areas of high iodine concentration, potentially causing over-oxidation or other side reactions. However, with careful control of these parameters, good reproducibility can be achieved.
-
Method C (PbO): The use of a heterogeneous reagent (PbO) and the requirement for high temperatures can introduce variability.[8] The efficiency of the reaction can depend on the quality and particle size of the lead oxide. The hot filtration step can also be challenging to perform consistently, especially on a larger scale, potentially leading to product loss and lower reproducibility. The significant safety and environmental concerns associated with lead compounds are major drawbacks of this method.
Self-Validating Systems: Ensuring Protocol Trustworthiness
A robust synthetic protocol should have built-in checkpoints to ensure its success. For the synthesis of this compound, the following in-process controls are recommended:
-
Confirmation of Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride can be monitored by Infrared (IR) spectroscopy. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber are indicative of a successful reaction.
-
Characterization of the Thiosemicarbazide Intermediate: The 1-[3-(methylthio)benzoyl]thiosemicarbazide intermediate should be isolated and characterized by melting point and spectroscopic methods (¹H NMR, IR) to ensure its purity before proceeding to the cyclization step. This is a critical quality control point.
-
TLC Monitoring of the Cyclization Reaction: The progress of the oxidative cyclization should be closely monitored by TLC. The disappearance of the starting thiosemicarbazide and the appearance of the product spot (which will have a different Rf value) indicates the reaction's progression. A single product spot upon completion suggests a clean reaction.
-
Final Product Characterization: The final product, this compound, must be thoroughly characterized to confirm its identity and purity. This should include:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps and decision points in the synthesis and purification process.
Figure 2: Step-by-step experimental workflow for synthesis and purification.
Conclusion and Recommendation
Based on the comparative analysis, Method A, utilizing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the oxidizing agent, is the recommended procedure for the reproducible synthesis of this compound. This method offers a superior combination of high yield, mild reaction conditions, simple work-up, and excellent scalability, all of which are critical for ensuring reproducibility in a research and drug development setting. While the iodine-mediated method is a viable alternative, it requires more stringent control over reaction parameters to achieve the same level of consistency. The use of lead (II) oxide is discouraged due to its inherent toxicity and the challenges associated with its handling and disposal. By following the detailed protocols and implementing the recommended in-process controls, researchers can confidently and reproducibly synthesize this valuable 1,3,4-oxadiazole derivative for further investigation.
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL: [Link])
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Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. - ResearchGate. (URL: [Link])
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Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][6][9]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC - NIH. (URL: [Link])
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Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - NIH. (URL: [Link])
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Independent Verification of the Mechanism of Action of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine: A Comparative Guide for Drug Discovery Researchers
Introduction: Unraveling the Therapeutic Potential of a Novel Oxadiazole Derivative
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The compound 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine represents a novel entity within this chemical class, for which the precise mechanism of action has not been extensively characterized in publicly available literature. Given the therapeutic prominence of related heterocyclic compounds in oncology, particularly as modulators of key signaling pathways, this guide proposes a putative mechanism of action for this compound as an inhibitor of the Wnt/β-catenin signaling pathway.
Dysregulation of the Wnt/β-catenin pathway is a critical driver in the development and progression of numerous cancers, most notably colorectal cancer.[5][6][7][[“]] This makes the pathway a highly attractive target for therapeutic intervention.[7][[“]][9] A key regulatory hub within this pathway is the β-catenin destruction complex, which is responsible for marking β-catenin for proteasomal degradation in the absence of a Wnt signal. Tankyrase enzymes (TNKS1 and TNKS2) play a pivotal role in this process by promoting the degradation of Axin, a core component of the destruction complex.[6][10][11] Inhibition of tankyrase leads to the stabilization of Axin, enhancement of β-catenin degradation, and subsequent downregulation of Wnt target gene expression.[6][10][12]
This guide provides a comprehensive, hypothesis-driven framework for the independent verification of this compound as a tankyrase inhibitor and, consequently, an antagonist of the Wnt/β-catenin signaling pathway. We will present a direct comparison with the well-characterized tankyrase inhibitor, XAV939, and outline a series of robust experimental protocols to rigorously test this hypothesis.
Proposed Signaling Pathway and Point of Intervention
We hypothesize that this compound, similar to other small molecule inhibitors, targets the catalytic activity of tankyrase. The proposed mechanism is visually outlined below:
Caption: Proposed mechanism of Wnt pathway inhibition.
Comparative Analysis: Experimental Verification Workflow
To validate the hypothesized mechanism of action, a multi-tiered experimental approach is essential. This workflow is designed to provide a comprehensive comparison between this compound and the established tankyrase inhibitor, XAV939.
Caption: Multi-tiered experimental verification workflow.
Tier 1: Biochemical Target Engagement
The initial and most direct assessment of our hypothesis is to determine if this compound directly inhibits the enzymatic activity of tankyrase.
Experimental Protocol: In vitro Tankyrase Enzymatic Assay
This assay measures the poly(ADP-ribosyl)ation (PARsylation) activity of recombinant tankyrase in a cell-free system.[13][14][15]
-
Assay Principle: A colorimetric or chemiluminescent ELISA-based assay is used to quantify the amount of poly(ADP-ribose) (PAR) produced by tankyrase.[14]
-
Materials:
-
Recombinant human Tankyrase 1 (TNKS1) or Tankyrase 2 (TNKS2) enzyme.
-
Histone-coated 96-well plates (substrate).
-
NAD+ (co-substrate).
-
Anti-PAR antibody.
-
HRP-conjugated secondary antibody.
-
TMB or chemiluminescent substrate.
-
This compound (test compound).
-
DMSO (vehicle control).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and XAV939 in assay buffer.
-
Add the compounds to the histone-coated wells.
-
Add recombinant tankyrase enzyme to the wells.
-
Initiate the reaction by adding NAD+.
-
Incubate at 30°C for 1-2 hours.
-
Wash the plate to remove unreacted components.
-
Add anti-PAR antibody and incubate.
-
Wash and add HRP-conjugated secondary antibody.
-
Wash and add the detection substrate.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Expected Outcome and Comparative Data:
| Compound | Putative Target | Predicted IC50 (nM) |
| This compound | Tankyrase 1/2 | To be determined |
| XAV939 | Tankyrase 1/2 | 10-50[17] |
A potent IC50 value for the test compound would provide strong evidence for direct tankyrase inhibition.
Tier 2: Cellular Pathway Modulation
Following direct target engagement, the next critical step is to verify that the compound modulates the Wnt/β-catenin pathway in a manner consistent with tankyrase inhibition within a cellular context.
Experimental Protocol: Axin Stabilization and β-catenin Degradation Assays
This experiment utilizes Western blotting to assess the protein levels of Axin and β-catenin in a Wnt-dependent cancer cell line (e.g., SW480, DLD-1, COLO-320DM) following compound treatment.[6][10][18]
-
Cell Culture: Culture SW480 cells (which have a mutation in APC, leading to constitutive Wnt signaling) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound, XAV939, and DMSO for 6-24 hours.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against Axin1, Axin2, total β-catenin, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control. Compare the levels of Axin and β-catenin in treated cells to the DMSO control.
Expected Outcome:
Treatment with an effective tankyrase inhibitor should lead to a dose-dependent increase in Axin1 and Axin2 protein levels and a corresponding decrease in total β-catenin levels.[17]
Experimental Protocol: TCF/LEF Reporter Assay (TOPflash/FOPflash)
This luciferase-based reporter assay directly measures the transcriptional activity of the β-catenin/TCF/LEF complex.[17][19][20]
-
Cell Line: Use a cell line (e.g., HEK293T) stably or transiently transfected with the TOPflash (contains TCF/LEF binding sites) and FOPflash (mutated binding sites, negative control) reporter constructs.
-
Wnt Pathway Activation: Stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to induce a robust signal.
-
Treatment: Co-treat the cells with the Wnt agonist and varying concentrations of the test compound, XAV939, or DMSO.
-
Luciferase Assay: After 16-24 hours, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize TOPflash activity to FOPflash activity and express the results as a percentage of the activity in the stimulated, vehicle-treated control.
Expected Outcome and Comparative Data:
| Compound | Predicted Effect on TCF/LEF Activity |
| This compound | Dose-dependent inhibition |
| XAV939 | Dose-dependent inhibition |
Experimental Protocol: Wnt Target Gene Expression Analysis
This assay measures the mRNA levels of known Wnt target genes (e.g., AXIN2, c-MYC, CCND1) using quantitative real-time PCR (qPCR).[19]
-
Cell Culture and Treatment: Treat a Wnt-responsive cell line (e.g., SW480) with the test compound, XAV939, or DMSO for 24 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse-transcribe it to cDNA.
-
qPCR: Perform qPCR using primers specific for AXIN2, c-MYC, CCND1, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Use the ΔΔCt method to calculate the fold change in gene expression relative to the DMSO-treated control.
Expected Outcome:
Successful inhibition of the Wnt/β-catenin pathway will result in a significant downregulation of Wnt target gene expression.
Tier 3: Functional Phenotypic Assays
The final tier of verification aims to demonstrate that the observed molecular and cellular effects translate into a relevant anti-cancer phenotype.
Experimental Protocol: Cell Proliferation Assay
This assay compares the anti-proliferative effect of the compound on Wnt-dependent versus Wnt-independent cancer cell lines.[18]
-
Cell Lines:
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat with a range of concentrations of the test compound and XAV939 for 72 hours.
-
Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Expected Outcome and Comparative Data:
| Compound | Predicted GI50 in SW480 (Wnt-dependent) | Predicted GI50 in RKO (Wnt-independent) | Selectivity |
| This compound | Potent GI50 | High or no GI50 | Selective |
| XAV939 | Potent GI50 | High or no GI50 | Selective |
A significantly lower GI50 in Wnt-dependent cell lines would indicate selective anti-proliferative activity driven by the inhibition of the Wnt/β-catenin pathway.
Conclusion and Future Directions
This guide provides a rigorous and systematic framework for the independent verification of the mechanism of action of this compound as a putative tankyrase and Wnt/β-catenin pathway inhibitor. By employing a multi-tiered approach with direct comparisons to the well-characterized inhibitor XAV939, researchers can generate a comprehensive data package to either support or refute the proposed mechanism.
Positive results from these studies would establish this compound as a novel modulator of a critical oncogenic pathway and provide a strong rationale for further preclinical development. Subsequent investigations could include in vivo xenograft studies to assess anti-tumor efficacy, pharmacokinetic and pharmacodynamic profiling, and off-target liability screening to build a complete profile of this promising compound.
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A Researcher's Guide to the Comparative Efficacy of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide focuses on a specific analogue, 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine, providing a framework for its comparative efficacy analysis. While specific experimental data on this particular compound is not yet widely published, this document outlines a prospective evaluation based on the well-established activities of the 1,3,4-oxadiazole class. We will explore its potential as an anticancer and antimicrobial agent, proposing robust experimental designs for its validation and comparison against established therapeutic agents.
The core structure, a 1,3,4-oxadiazole ring, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2] The presence of this ring is associated with a range of pharmacological effects, making its derivatives promising candidates for drug discovery.[3][4]
Potential Mechanism of Action: An Overview
Derivatives of 1,3,4-oxadiazole have been shown to exert their therapeutic effects through various mechanisms. In the context of cancer, these compounds have been identified as inhibitors of several key targets, including vascular endothelial growth factor receptor (VEGFR), telomerase, and thymidylate synthase.[5] The diverse mechanisms of action highlight the therapeutic potential of this chemical class.[5] For antimicrobial applications, 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by potentially disrupting cell wall synthesis or other essential cellular processes.[6]
Prospective Anticancer Signaling Pathway
Based on the known targets of 1,3,4-oxadiazole derivatives, a potential mechanism of action for this compound could involve the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation and survival.
Caption: Prospective anticancer signaling pathway for this compound.
Comparative Efficacy Analysis: A Proposed Framework
To ascertain the therapeutic potential of this compound, a rigorous comparative analysis against established drugs is essential. This section outlines the proposed experimental protocols.
Anticancer Activity
The anticancer potential of the target compound can be evaluated against a panel of human cancer cell lines.
Comparative Agents:
-
5-Fluorouracil: A standard chemotherapy agent.
-
Cisplatin: A platinum-based chemotherapy drug.
Proposed Experimental Data Summary:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | To be determined |
| A549 (Lung) | To be determined | |
| HeLa (Cervical) | To be determined | |
| 5-Fluorouracil | MCF-7 (Breast) | Reference value |
| A549 (Lung) | Reference value | |
| HeLa (Cervical) | Reference value | |
| Cisplatin | MCF-7 (Breast) | Reference value |
| A549 (Lung) | Reference value | |
| HeLa (Cervical) | Reference value |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, 5-Fluorouracil, and Cisplatin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
The antimicrobial efficacy of the target compound can be assessed against common pathogenic bacteria.
Comparative Agents:
-
Ampicillin: A broad-spectrum antibiotic.
-
Ciprofloxacin: A fluoroquinolone antibiotic.
Proposed Experimental Data Summary:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Staphylococcus aureus | To be determined |
| Escherichia coli | To be determined | |
| Pseudomonas aeruginosa | To be determined | |
| Ampicillin | Staphylococcus aureus | Reference value |
| Escherichia coli | Reference value | |
| Pseudomonas aeruginosa | Reference value | |
| Ciprofloxacin | Staphylococcus aureus | Reference value |
| Escherichia coli | Reference value | |
| Pseudomonas aeruginosa | Reference value |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., S. aureus, E. coli, P. aeruginosa).
-
Compound Dilution: Prepare serial dilutions of this compound, Ampicillin, and Ciprofloxacin in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the comparative efficacy analysis.
Conclusion
While direct experimental evidence for the efficacy of this compound is currently limited, the extensive body of research on the 1,3,4-oxadiazole class of compounds strongly suggests its potential as a valuable therapeutic agent. The proposed comparative framework provides a robust methodology for elucidating its anticancer and antimicrobial activities. The successful execution of these studies will be crucial in determining the clinical viability of this promising compound.
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A Comparative Guide to the Therapeutic Potential of the 2-Amino-5-Aryl-1,3,4-Oxadiazole Scaffold: A Validation Framework for Novel Derivatives
Abstract: This guide provides a comprehensive analysis of the therapeutic potential of the 2-amino-5-aryl-1,3,4-oxadiazole scaffold, a privileged heterocyclic motif in modern medicinal chemistry. While a direct peer-reviewed validation of the specific compound 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine is not yet prevalent in public literature, this document establishes a robust framework for its evaluation. By comparing the performance of structurally similar analogues reported in peer-reviewed journals, we can project the potential efficacy and guide the experimental validation of this novel candidate. We will delve into the diverse biological activities of this scaffold, present comparative experimental data, and provide detailed, field-proven protocols for its cytotoxic and antimicrobial assessment.
The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability, hydrogen bonding capability, and its role as a bioisostere for ester and amide functionalities.[1] Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2][3][4][5] The presence of this nucleus in marketed drugs like the antiretroviral Raltegravir and the anticancer agent Zibotentan underscores its clinical significance.[3][6] The 2-amino-5-substituted-1,3,4-oxadiazole configuration is particularly noteworthy for its potent biological effects, making the target compound, this compound, a molecule of significant interest.[7][8]
Comparative Analysis of Therapeutic Potential
To forecast the therapeutic promise of this compound, we will compare published data from close structural analogues against established therapeutic agents.
Anticancer Activity
Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated significant anti-proliferative effects against a wide range of cancer cell lines.[2][9] Their mechanisms of action are diverse, often involving the inhibition of critical cellular enzymes and growth factors such as telomerase, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[3][10] This multi-faceted approach is crucial for overcoming tumor resistance to standard treatments.[2]
Table 1: Comparative In Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives
| Compound/Drug | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative 4h (2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide) | A549 (Lung Cancer) | <0.14 | [10][11] |
| Derivative 4i (N-(benzo[d]thiazol-2-yl)-2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide) | A549 (Lung Cancer) | 1.59 | [10] |
| Derivative 4l (2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide) | A549 (Lung Cancer) | 1.80 | [10] |
| Derivative AMK OX-10 | HeLa (Cervical Cancer) | 5.34 | [12] |
| Derivative AMK OX-9 | A549 (Lung Cancer) | 20.73 | [12] |
| Cisplatin (Standard Drug) | A549 (Lung Cancer) | 4.98 | [10] |
| 5-Fluorouracil (Standard Drug) | HepG2 (Liver Cancer) | >30x less potent than a reported oxadiazole derivative |[2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicate that specific 1,3,4-oxadiazole derivatives can exhibit cytotoxicity superior to that of standard chemotherapeutic agents like cisplatin against certain cancer cell lines.[10] For instance, compound 4h shows exceptional potency against the A549 lung cancer cell line, with an IC50 value significantly lower than 0.14 µM.[10][11] This suggests that the this compound candidate warrants rigorous screening for its anti-proliferative activities.
Antimicrobial Activity
The global rise of antimicrobial resistance (AMR) has created an urgent need for novel therapeutic agents.[7] The 1,3,4-oxadiazole scaffold has been extensively investigated for this purpose, with many derivatives showing potent activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[8][13][14]
Table 2: Comparative In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Drug | Target Microbe | MIC (µg/mL) | Reference |
|---|---|---|---|
| OZE-I | S. aureus (MRSA, USA100) | 4 | [15] |
| OZE-II | S. aureus (MRSA, USA300) | 8 | [15] |
| Compound 4a ( (5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol) | MRSA | 62 | [13] |
| Compound 35 (phenylthiazole-based oxadiazole) | C. albicans | 1–2 | [14] |
| Compound 35 (phenylthiazole-based oxadiazole) | C. glabrata | 0.5–1 | [14] |
| Ampicillin (Standard Drug) | S. aureus | Weaker than some oxadiazole derivatives | [7][8] |
| Fluconazole (Standard Drug) | C. auris | Less potent than Compound 35 |[14] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
The results highlight the potential of oxadiazole derivatives as effective antimicrobial agents. Notably, some compounds show potent activity against drug-resistant bacterial strains, and others, like compound 35 , outperform the standard antifungal fluconazole against multidrug-resistant Candida auris.[14][15] These findings strongly support the evaluation of this compound for its antibacterial and antifungal properties.
Methodologies for Therapeutic Validation
To ensure scientific rigor and reproducibility, standardized and validated protocols are essential. The following section details the step-by-step methodologies for the initial in vitro screening of a novel compound like this compound.
General Workflow for Preliminary In Vitro Validation
The initial validation of a novel compound follows a logical progression from synthesis to targeted biological assays. This workflow ensures that resources are used efficiently and that the most promising candidates are advanced.
Caption: High-level workflow for the initial validation of a novel therapeutic candidate.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational experiment in anticancer drug screening.
Objective: To determine the IC50 value of the test compound against a panel of human cancer cell lines (e.g., A549, HeLa, MCF-7).
Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Selected Cancer Cell Lines
-
Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Rationale: This initial incubation period ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.
-
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Rationale: A 48-72 hour exposure is typically sufficient for antiproliferative agents to exert their effects.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Experimental Protocol: Antibacterial Susceptibility (MIC Determination)
This protocol determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Objective: To determine the MIC of the test compound against bacterial strains (e.g., S. aureus, E. coli).
Materials:
-
Test Compound Stock Solution (10 mg/mL in DMSO)
-
Bacterial Strains (e.g., ATCC cultures)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well round-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Resazurin solution (optional, for viability visualization)
Procedure:
-
Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock (appropriately diluted) to the first column, creating a 1:2 dilution. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be read by eye or with a plate reader at 600 nm.
-
Self-Validation: The growth control must be turbid, and the sterility control must be clear for the assay to be valid.
-
Mechanistic Insights and Potential Signaling Pathways
The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit key enzymes in cell proliferation and survival pathways. For example, some derivatives have been shown to inhibit kinases like EGFR and CDK2.[3] The inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Potential mechanism: Inhibition of the EGFR signaling pathway by an oxadiazole derivative.
Conclusion and Future Directions
The 2-amino-5-aryl-1,3,4-oxadiazole scaffold is a validated platform for the development of potent therapeutic agents. Comparative analysis of existing peer-reviewed data demonstrates that derivatives of this class can outperform standard-of-care drugs in both anticancer and antimicrobial applications. Based on this strong precedent, the novel compound This compound emerges as a high-priority candidate for synthesis and biological evaluation.
The immediate next steps should involve the chemical synthesis and rigorous characterization of the compound, followed by the execution of the detailed in vitro protocols described in this guide. Positive results from these initial screens would provide the necessary impetus for more advanced studies, including mechanism of action elucidation, in vivo efficacy testing in animal models, and preliminary toxicology assessments.
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- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest.
- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega.
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW.
- Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC. (2020-12-07).
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- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025-10-13).
- Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-06-12).
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine
This document provides a comprehensive, step-by-step guide for the proper disposal of 5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-amine, a compound often utilized in drug discovery and chemical research. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with federal and local regulations. As a scientist, your responsibility extends beyond the synthesis and application of a compound to its entire lifecycle, culminating in its safe and ethical disposal.
The core principle of chemical waste management is that a substance becomes a regulated waste the moment you no longer intend to use it.[1] Improper management can lead to significant consequences, including personal injury, environmental damage, and severe legal and financial penalties.[2] This guide is grounded in established safety protocols and regulatory frameworks to empower you to manage this responsibility with confidence and precision.
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is a thorough hazard assessment. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its potential hazards from structurally similar oxadiazole derivatives. This process of "generator knowledge" is a valid component of a waste determination under the Resource Conservation and Recovery Act (RCRA).[3]
Based on data from analogous compounds, this chemical should be handled as a hazardous substance. Similar oxadiazole and aminothiadiazole compounds are known to cause skin, eye, and respiratory irritation and may be harmful if swallowed.[4][5][6][7]
Inferred Hazard Profile:
| Hazard Type | Description | Supporting Evidence from Analogous Compounds |
|---|---|---|
| Acute Toxicity (Oral) | May be harmful if swallowed. | 5-Methyl-1,3,4-oxadiazol-2-amine is classified as "Harmful if swallowed" (H302).[5] |
| Skin Irritation | Causes skin irritation. | 5-Phenyl-1,3,4-oxadiazole-2-thiol and related compounds are classified as causing skin irritation (H315).[4][5][6] |
| Eye Irritation | Causes serious eye irritation. | 5-Phenyl-1,3,4-oxadiazole-2-thiol and related compounds are classified as causing serious eye irritation (H319).[4][5][6] |
| Respiratory Irritation | May cause respiratory tract irritation. | 5-Phenyl-1,3,4-oxadiazole-2-thiol and related compounds are classified as potentially causing respiratory irritation (H335).[4][5][6] |
Under RCRA, a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] Given the inferred hazard profile, it is prudent and legally required to manage all waste streams containing this compound as hazardous waste .
Section 2: On-Site Waste Management & Segregation
Proper management begins at the point of generation.[2] Laboratories that generate hazardous waste must establish "Satellite Accumulation Areas" (SAAs), which are locations at or near the point of waste generation and under the control of laboratory personnel.[9][10]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. This is your primary defense against exposure.
-
Eye Protection: Chemical splash goggles are mandatory.[11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical apron is required to prevent skin contact.[11]
-
Respiratory Protection: If handling the powder outside of a chemical fume hood, a NIOSH/MSHA-approved respirator may be necessary.[11]
Step 2: Select and Prepare the Waste Container
The integrity of your waste containment is critical to preventing leaks and ensuring safe transport.
-
Compatibility: The container must be made of a material chemically compatible with the waste. For this organic solid or solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.[3][10]
-
Condition: The container must be in good condition, free from cracks or leaks, with a secure, screw-top lid.[1]
-
Headroom: Do not fill containers beyond 90% capacity to allow for expansion of contents.[12]
Step 3: Label the Waste Container Correctly
Improper labeling is a common and serious compliance violation. From the moment the first drop of waste enters the container, it must be labeled.[2][3]
-
The label must clearly state the words "Hazardous Waste" .[9][10]
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes.[10][13]
-
Include the name and location (building, room number) of the waste generator.[10]
-
Indicate the primary hazards using pictograms or other warning conventions (e.g., irritant, toxic).[9]
Step 4: Segregate Your Waste Streams
Chemical incompatibility is a major cause of laboratory incidents. Store your waste container in a designated SAA, segregated from incompatible materials.[1][10]
-
Store Away From: Strong oxidizing agents, strong acids, and strong bases.[11][13]
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[10]
The following diagram illustrates the decision-making workflow for managing this chemical waste within the laboratory.
Caption: Waste Management Decision Workflow
Section 3: Spill and Decontamination Protocol
Accidents happen, and a prepared response is essential to mitigate any potential exposure or environmental contamination.
Protocol for a Small Spill (Solid Powder):
-
Alert Personnel: Immediately notify others in the area.
-
Secure the Area: Restrict access to the spill area.[14]
-
Don PPE: At a minimum, wear two pairs of chemotherapy-tested gloves, a gown, shoe covers, and a face shield or goggles.[14]
-
Contain the Powder: Gently cover the spill with absorbent pads or wet paper towels to prevent the powder from becoming airborne. Do not dry sweep.[14][15]
-
Collect the Material: Carefully scoop the contaminated material and absorbent pads into a suitable container. Use tongs for any broken glass.[14]
-
Place in Waste Bag: Put all contaminated debris into a designated hazardous waste bag or container.[14]
-
Decontaminate the Area:
-
Dispose of all Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[14]
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[15]
For spills larger than can be managed by laboratory staff, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.
Section 4: Final Disposal Pathway
Disposal of this chemical waste into the regular trash or down the sewer drain is strictly prohibited.[2][8] Doing so can contaminate waterways and is a serious regulatory violation.
The only acceptable disposal method is through your institution's hazardous waste management program.
-
Ensure Container is Ready: Once your waste container is full (not exceeding 90%) or the project generating the waste is complete, ensure the lid is tightly sealed and the label is complete and accurate.
-
Schedule a Pickup: Contact your institution's EH&S or equivalent safety department to schedule a pickup of the hazardous waste.[2]
-
Documentation: Your EH&S department will handle the necessary documentation for tracking the waste from its point of generation to its final treatment and disposal facility, a process known as "cradle to grave" tracking.[3]
By following these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological health.
References
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- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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- Hazardous Waste Disposal Procedures.
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A Senior Application Scientist's Guide to Handling 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine: Essential Safety Protocols and PPE
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth operational plan for handling 5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine, a compound of interest for its unique structural motifs. While specific toxicological data for this exact molecule is not extensively published, by analyzing its constituent parts—an aromatic amine, a 1,3,4-oxadiazole core, and a methylthio group—we can establish a robust safety framework. The guidance herein is built upon established safety principles for analogous chemical structures to ensure a comprehensive approach to risk mitigation.
Hazard Assessment: Understanding the Risks
The primary known hazard for compounds structurally similar to this compound is irritation.[1] Based on data from related 1,3,4-oxadiazole derivatives and aromatic amines, we must anticipate the following potential hazards:
-
Skin Irritation (H315): Direct contact may cause redness, itching, or inflammation.[2][3][4]
-
Serious Eye Irritation (H319): The compound, particularly in powdered form, can cause significant and potentially damaging eye irritation.[2][3][5]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[2][3]
-
Harmful if Swallowed, Inhaled, or in Contact with Skin (H302, H332, H312): Systemic toxicity is a potential risk with compounds containing amine functionalities.[2]
The presence of a sulfur atom also necessitates special consideration for disposal to prevent environmental contamination through acidification.[6] Therefore, our operational plan must address protection against dermal, ocular, and inhalation exposure, as well as environmentally responsible disposal.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential. The selection of specific equipment is dictated by the anticipated routes of exposure. All PPE must be inspected for integrity before each use.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes and airborne particles. Standard safety glasses are insufficient.[2][7] |
| Face Shield | Required when handling larger quantities (>1g) or when there is a significant risk of splashing or aerosolization. Worn over safety goggles for full facial protection.[8][9] | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance against a range of chemicals and is suitable for incidental contact.[8][10] Change gloves immediately upon contamination. |
| Body Protection | Flame-Resistant Lab Coat | Must be fully buttoned with sleeves rolled down to provide maximum skin coverage.[10] |
| Chemical-Resistant Apron | Recommended when handling solutions or larger quantities to provide an additional layer of protection against spills.[7] | |
| Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in the laboratory environment.[10] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the solid compound outside of a certified chemical fume hood or glove box to prevent inhalation of fine powders.[2][8] Use requires prior medical evaluation and fit-testing. |
Procedural Workflow for Safe Handling
A systematic approach from preparation to disposal minimizes risk. The following workflow illustrates the critical steps for handling this compound.
Detailed Protocols: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Protocol for Donning PPE
-
Lab Coat: Put on a flame-resistant lab coat and ensure it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a seal check and ensure the respirator is fitted correctly.
-
Goggles and Face Shield: Put on chemical safety goggles, followed by a face shield if the procedure warrants it.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Protocol for Doffing PPE
This process is designed to contain contaminants.
-
Decontaminate Outer Gloves: If grossly contaminated, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) before removal.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out to trap contamination. Dispose of them in the designated hazardous waste container.
-
Remove Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them from the sides or strap. Place them in a designated area for decontamination.
-
Remove Lab Coat: Unbutton the lab coat and roll it outwards and away from your body, ensuring the contaminated exterior is folded inward. Place it in a designated laundry receptacle for hazardous materials.
-
Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[2]
Emergency Procedures
In case of exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Spill: Evacuate the immediate area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep or vacuum the material into a suitable, labeled disposal container.[2] Avoid generating dust.[2]
Disposal Plan for Sulfur-Containing Waste
Due to the methylthio group, this compound is classified as sulfur-containing waste. Improper disposal can lead to the formation of acidic compounds in the environment.[6]
Protocol for Waste Disposal
-
Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Neutralization of Bulk Waste: For disposal of the solid compound itself, a neutralization step is required. The waste should be mixed with an alkaline material like calcium carbonate (limestone) or calcium hydroxide (hydrated lime).[6] A general guideline is to use approximately 3.2 kilograms of limestone for every 1 kilogram of sulfur-containing waste to neutralize the acid-producing potential.[6]
-
Containerization: The neutralized waste mixture should be placed in a sealed, labeled container.
-
Final Disposal: The container must be disposed of through your institution's authorized hazardous waste collection service, in accordance with all local, state, and federal regulations.[3][5] Do not dispose of this material down the drain or in regular trash.
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while ensuring their personal safety and protecting the environment.
References
-
Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Springer Nature. [Link]
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Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Cole-Parmer. [Link]
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Personal Protective Equipment. US EPA. [Link]
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GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Alberta Environment. [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
